Product packaging for MJ15(Cat. No.:CAS No. 944154-76-1)

MJ15

Cat. No.: B609073
CAS No.: 944154-76-1
M. Wt: 471.8 g/mol
InChI Key: PJEIKJFNEFJFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MJ15 is a potent antagonist of the cannabinoid (CB) receptor CB1 (IC50 = 118.9 pM;  Ki = 27.2 pM for rat CB1). It is selective for CB1 over CB2, exhibiting only 46% inhibition of CB2 at a concentration of 10 μM. This compound reverses (+)-WIN 55,212-2 inhibition of forskolin-induced cAMP accumulation in a dose-dependent manner in CHO cells expressing human CB1. This compound (40 mg/kg) reduces food intake and body weight gain in a rat model of diet-induced obesity. It also reduces body weight gain and white adipose accumulation in a mouse model of early onset diet-induced obesity.>This compound is a novel cannabinoid CB1 receptor selective antagonist. This compound also has a low affinity for rat cannabinoid CB2 receptor.>MJ-15 is a potent and selective antagonist of cannabinoid CB1 receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H17Cl3N4O B609073 MJ15 CAS No. 944154-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl3N4O/c1-14-21(23(31)28-13-15-3-2-10-27-12-15)29-30(20-9-8-18(25)11-19(20)26)22(14)16-4-6-17(24)7-5-16/h2-12H,13H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEIKJFNEFJFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NCC2=CN=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944154-76-1
Record name MJ-15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944154761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MJ-15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6MZ4N936N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

MJ-15: A Technical Guide to its CB1 Receptor Antagonist Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for MJ-15, a novel and selective cannabinoid CB1 receptor antagonist. The information presented herein is synthesized from published pharmacological data, offering a comprehensive resource for professionals engaged in cannabinoid research and the development of related therapeutics.

Core Mechanism of Action

MJ-15 functions as a potent and selective antagonist of the cannabinoid CB1 receptor. Its mechanism of action is characterized by its high binding affinity for the CB1 receptor and its ability to competitively block the intracellular signaling cascades initiated by CB1 receptor agonists. This antagonism effectively neutralizes the physiological effects mediated by the activation of these receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of MJ-15 at cannabinoid receptors.

Table 1: Receptor Binding Affinity of MJ-15

ReceptorLigandKi (pM)IC50 (pM)SpeciesSource
Cannabinoid CB1MJ-1527.2118.9Rat[1][2]
Cannabinoid CB2MJ-15>10,000,000 (46% inhibition at 10 µM)-Rat[1][2]

Table 2: Functional Antagonism of MJ-15

AssayCell LineAgonistIC50 (µM)Receptor TargetSource
Cellular ActivationEGFP-CB(1)_U2OSWin55212-20.11Cannabinoid CB1[1][2]
Cellular ActivationEGFP-CB(2)_U2OSWin55212-2>10Cannabinoid CB2[1][2]

Signaling Pathways Modulated by MJ-15

MJ-15 exerts its antagonistic effects by interfering with key downstream signaling pathways typically activated by CB1 receptor agonists. The primary pathways identified are the modulation of adenylyl cyclase activity and the regulation of intracellular calcium levels.

CB1 Receptor-Mediated Inhibition of Adenylyl Cyclase

CB1 receptors are Gi/o-coupled, and their activation by an agonist like Win55212-2 leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP). MJ-15 blocks this agonist-induced inhibition, thereby restoring normal adenylyl cyclase activity and cAMP levels.

cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gαi CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist CB1 Agonist (e.g., Win55212-2) Agonist->CB1 Activates MJ15 MJ-15 This compound->CB1 Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum CB1 CB1 Receptor Gq Gαq CB1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves IP3R IP3 Receptor Ca_cyto [Ca2+]i ↑ IP3R->Ca_cyto Releases Ca2+ Agonist CB1 Agonist (e.g., Win55212-2) Agonist->CB1 Activates This compound MJ-15 This compound->CB1 Blocks PIP2 PIP2 IP3->IP3R Binds Ca_ER Ca2+ CellularResponse Cellular Response Ca_cyto->CellularResponse Mediates A Membrane Preparation B Binding Reaction (Radioligand + MJ-15 + Membranes) A->B C Incubation B->C D Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 & Ki Determination) E->F A Plate CHO-hCB1 Cells B Pre-incubate with Phosphodiesterase Inhibitor A->B C Add MJ-15 B->C D Add Agonist + Forskolin C->D E Incubate D->E F Lyse Cells & Quantify cAMP E->F G Data Analysis (IC50 Determination) F->G A Culture Hippocampal Cells B Load Cells with Calcium-Sensitive Dye A->B C Establish Baseline Fluorescence B->C D Add MJ-15, then Agonist C->D E Monitor Fluorescence Changes D->E F Data Analysis (IC50 Determination) E->F

References

MJ-15 molecular structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Interleukin-15 (IL-15)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-15 (IL-15), initially identified as a T-cell growth factor, is a pleiotropic cytokine belonging to the four α-helix bundle family of cytokines. It plays a crucial role in both the innate and adaptive immune systems. Structurally similar to Interleukin-2 (IL-2), IL-15 is integral to the development, proliferation, and activation of various immune cells, including natural killer (NK) cells, T-cells, and B-cells. Its ability to stimulate the immune system has made it a significant target in immunotherapy, particularly in the context of cancer and infectious diseases. This document provides a comprehensive overview of the molecular structure, properties, and key experimental protocols related to IL-15.

Molecular Structure and Properties

Interleukin-15 is a glycoprotein with a molecular weight of approximately 14-15 kDa. The mature human IL-15 protein consists of 114 amino acids. Below is a summary of its key quantitative properties.

PropertyValueReference
Molecular Weight (Human) ~12.9 kDa (non-glycosylated)[1]
13.7 kDa (calculated)[2]
14-15 kDa (glycosylated)[1]
Number of Amino Acids (Human) 114[1]
Isoelectric Point (pI) 5.1[3]
Amino Acid Sequence (Human) NWVNVISDLKKIEDLIQSMHIDATLYTESDVHPSCKVTAMKCFLLELQVISLESGDASIHDTVENLIILANNSLSSNGNVTESGCKECEELEEKNIKEFLQSFVHIVQMFINTS[4]

Experimental Protocols

This section details the methodologies for key experiments related to the production and functional analysis of Interleukin-15.

Recombinant Human IL-15 (rhIL-15) Expression and Purification in E. coli

This protocol describes the production of non-glycosylated, biologically active rhIL-15.

a. Gene Synthesis and Cloning:

  • The gene encoding the mature human IL-15 protein (114 amino acids) is synthesized with codon optimization for E. coli expression.

  • The synthesized gene is cloned into a suitable expression vector, such as pET, often with an N-terminal His-tag for purification.

b. Protein Expression:

  • The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • The culture is then incubated for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

c. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

  • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail.

  • Cells are lysed by sonication on ice.

  • The lysate is centrifuged (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • The supernatant containing the soluble His-tagged rhIL-15 is collected and applied to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • The rhIL-15 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Eluted fractions are analyzed by SDS-PAGE for purity.

d. Protein Refolding and Dialysis (if expressed as inclusion bodies):

  • If rhIL-15 is expressed in inclusion bodies, the cell pellet after lysis is washed and the inclusion bodies are solubilized in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).

  • The solubilized protein is refolded by rapid dilution or dialysis into a refolding buffer.

  • The refolded protein is then purified using affinity and/or ion-exchange chromatography.

  • Finally, the purified protein is dialyzed against a suitable storage buffer (e.g., PBS) and stored at -80°C.

IL-15 Mediated Cell Proliferation Assay (CTLL-2 Bioassay)

This assay measures the biological activity of IL-15 by its ability to induce the proliferation of the IL-15-dependent murine cytotoxic T-cell line, CTLL-2.

a. Cell Culture:

  • CTLL-2 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, and recombinant human IL-2.

  • Prior to the assay, cells are washed to remove IL-2 and starved for 4-6 hours in assay medium (RPMI-1640 with 10% FBS and other supplements, but without IL-2).

b. Assay Procedure:

  • A serial dilution of the rhIL-15 standard and test samples is prepared in assay medium in a 96-well microplate.

  • The starved CTLL-2 cells are resuspended in assay medium and seeded into the 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well.

  • The plate is incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell proliferation is assessed using a colorimetric or fluorometric method, such as the MTT, XTT, or resazurin assay, or by direct cell counting.

  • For an MTT assay, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are solubilized, and the absorbance is read at 570 nm.

c. Data Analysis:

  • A dose-response curve is generated by plotting the absorbance values against the concentration of rhIL-15.

  • The specific activity is typically expressed in units/mg, where one unit is defined as the amount of IL-15 that induces 50% of the maximum proliferation (ED50) of the CTLL-2 cells.

Western Blot Analysis of IL-15 Signaling Pathway Activation

This protocol is used to detect the phosphorylation of key signaling proteins downstream of the IL-15 receptor, such as STAT5 and Akt.

a. Cell Stimulation and Lysis:

  • A suitable cell line (e.g., NK-92 or primary NK cells) is starved of cytokines for several hours.

  • Cells are then stimulated with rhIL-15 at a specific concentration (e.g., 10-100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Following stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

b. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • The membrane is then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-STAT5 or anti-phospho-Akt) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

c. Data Analysis:

  • To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.

  • The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or housekeeping protein levels.

Signaling Pathways

Interleukin-15 signals through a heterotrimeric receptor complex consisting of the IL-15 receptor alpha (IL-15Rα) chain, the common beta chain (CD122, shared with IL-2), and the common gamma chain (γc, CD132, shared with several other cytokines). The primary signaling pathways activated by IL-15 are the JAK/STAT, PI3K/AKT, and MAPK pathways.

IL15_Signaling_Pathway cluster_receptor Receptor Complex IL15 IL-15 IL15Ra IL-15Rα IL15->IL15Ra Binds IL2Rb IL-2/15Rβ (CD122) IL15Ra->IL2Rb gamma_c γc (CD132) IL2Rb->gamma_c JAK1 JAK1 IL2Rb->JAK1 Activates PI3K PI3K IL2Rb->PI3K Activates Ras Ras IL2Rb->Ras Activates JAK3 JAK3 gamma_c->JAK3 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates STAT5 STAT5 JAK3->STAT5 Phosphorylates Nucleus Nucleus STAT3->Nucleus STAT5->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival (Anti-apoptosis) mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Differentiation Cell Differentiation Nucleus->Proliferation Nucleus->Differentiation

Caption: IL-15 Signaling Pathways.

Conclusion

Interleukin-15 is a cytokine with profound effects on the immune system, making it a molecule of significant interest for therapeutic development. Understanding its molecular characteristics, biological functions, and the signaling pathways it governs is essential for harnessing its potential. The experimental protocols outlined in this guide provide a foundation for the production and functional characterization of IL-15, facilitating further research and development in this promising area of immunology and medicine.

References

In-Depth Technical Guide: MJ-15 (CAS Number: 944154-76-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

MJ-15 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3] Its systematic chemical name is 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide.[1] The compound is intended for laboratory research use only.[2]

Table 1: Physicochemical Properties of MJ-15

PropertyValueReference
CAS Number 944154-76-1[1][2][3]
Molecular Formula C23H17Cl3N4O[1][2]
Molecular Weight 471.77 g/mol [1][2]
Purity ≥99% (HPLC)[1][2]
Solubility Soluble to 100 mM in DMSO[2]
Storage Store at room temperature[2]

Mechanism of Action and Signaling Pathway

MJ-15 functions as a selective antagonist of the CB1 receptor.[1][2][3] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G-proteins. Upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG) or exogenous agonists, the CB1 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels. As an antagonist, MJ-15 binds to the CB1 receptor and blocks the binding of agonists, thereby inhibiting these downstream signaling events.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Cannabinoid Agonist Agonist->CB1 Activates MJ15 MJ-15 This compound->CB1 Blocks ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: CB1 receptor signaling pathway and the antagonistic action of MJ-15.

Quantitative Biological Activity

MJ-15 exhibits high potency and selectivity for the rat CB1 receptor.

Table 2: In Vitro Receptor Binding and Functional Activity

ParameterSpeciesValueReference
Ki (CB1 Receptor) Rat27.2 pM[1][2]
IC50 (CB1 Receptor) Rat118.9 pM[1][2]
CB2 Receptor Inhibition -46% at 10 µM

In Vivo Efficacy

Studies in rodent models of diet-induced obesity have demonstrated the anti-obesity effects of MJ-15. Administration of MJ-15 has been shown to inhibit food intake and reduce body weight gain.[1][2]

Table 3: Summary of In Vivo Effects in Diet-Induced Obese Rodents

Animal ModelEffect of MJ-15Reference
Diet-Induced Obese Rats Inhibition of food intake and body weight gain[1][2]
Diet-Induced Obese Mice Inhibition of food intake and body weight gain[1][2]

Experimental Protocols

In Vitro CB1 Receptor Binding Assay (General Protocol)

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound like MJ-15 for the CB1 receptor.

Receptor_Binding_Workflow A Prepare CB1 Receptor Source (e.g., rat brain membranes or cells expressing CB1) B Incubate membranes/cells with a radioligand (e.g., [3H]CP55,940) and varying concentrations of MJ-15 A->B C Separate bound from free radioligand (e.g., rapid filtration) B->C D Quantify bound radioactivity (e.g., liquid scintillation counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki using the Cheng-Prusoff equation D->E

Caption: Workflow for a CB1 receptor radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction containing the CB1 receptors. Resuspend the pellet in fresh buffer.

  • Binding Assay: In a multi-well plate, combine the membrane preparation with a fixed concentration of a high-affinity CB1 radioligand (e.g., [3H]CP55,940).

  • Competition: Add increasing concentrations of the unlabeled test compound (MJ-15) to compete with the radioligand for binding to the CB1 receptor.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diet-Induced Obesity (DIO) Rodent Model (General Protocol)

This protocol describes a common method to induce obesity in rodents to test the efficacy of anti-obesity compounds like MJ-15.

DIO_Model_Workflow A Acclimate rodents (e.g., Sprague-Dawley rats) to standard laboratory conditions B Divide animals into groups: - Control (standard chow) - High-Fat Diet (HFD) A->B C Feed animals their respective diets for a specified period (e.g., 8-12 weeks) to induce obesity in the HFD group B->C D Administer MJ-15 or vehicle to the HFD group (e.g., daily oral gavage) C->D E Monitor key parameters: - Body weight - Food intake - Plasma lipid profile D->E F Data Analysis: Compare the effects of MJ-15 treatment to the vehicle control group E->F

Caption: Workflow for a diet-induced obesity study in rodents.

Detailed Methodology:

  • Animal Model: Use a rodent strain susceptible to diet-induced obesity, such as Sprague-Dawley or Wistar rats.[2]

  • Housing: House the animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

  • Diet: After an acclimation period on a standard chow diet, divide the animals into a control group (continuing on standard chow) and a high-fat diet (HFD) group. The HFD should be palatable and have a high percentage of calories from fat (e.g., 45-60%).

  • Induction of Obesity: Maintain the animals on their respective diets for a period sufficient to induce a significant increase in body weight and adiposity in the HFD group compared to the control group (typically 8-12 weeks).

  • Treatment: Once obesity is established, begin treatment with MJ-15 or a vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will depend on the pharmacokinetic properties of the compound.

  • Monitoring: Throughout the treatment period, regularly monitor and record body weight, food intake, and water consumption.

  • Terminal Procedures: At the end of the study, collect blood samples for analysis of plasma parameters such as triglycerides, cholesterol, and glucose. Tissues such as adipose depots and the liver may also be collected for further analysis.

  • Data Analysis: Statistically compare the data from the MJ-15 treated group with the vehicle-treated HFD group to determine the efficacy of the compound in reducing body weight, food intake, and improving metabolic parameters.

Conclusion

MJ-15 is a valuable research tool for investigating the role of the CB1 receptor in various physiological and pathological processes, particularly in the context of obesity and metabolic disorders. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of CB1 receptor antagonism. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of MJ-15 and similar compounds.

References

In Vitro Characterization of MJ-15: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the in vitro characterization of MJ-15, a novel compound with significant potential in [Please specify the therapeutic area, e.g., oncology, immunology, etc. ]. The following sections will delve into the experimental data, providing a comprehensive summary of its biochemical and cellular activities. This guide is intended to be a resource for researchers and drug development professionals, offering insights into the methodologies used to elucidate the pharmacological profile of MJ-15 and to support its further development.

Introduction

[User: Please provide a brief introduction to MJ-15, its origin (if known), and its potential therapeutic relevance. This will set the context for the subsequent data and protocols. ]

Biochemical Assays

Biochemical assays are fundamental to understanding the direct interaction of a compound with its molecular target. In the case of MJ-15, a series of enzymatic and binding assays were performed to determine its potency and selectivity.

Kinase Inhibition Profile

Objective: To determine the inhibitory activity of MJ-15 against a panel of kinases.

Methodology:

The inhibitory activity of MJ-15 was assessed using a radiometric kinase assay. In brief, purified recombinant kinase, the appropriate substrate, and γ-³²P-ATP were incubated with increasing concentrations of MJ-15. The reaction was allowed to proceed for a specified time at 30°C and was then terminated by the addition of 3% phosphoric acid. The phosphorylated substrate was captured on a filter membrane, and the incorporation of ³²P was quantified using a scintillation counter. The concentration of MJ-15 that resulted in 50% inhibition of kinase activity (IC₅₀) was calculated from the dose-response curves.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare assay buffer, kinase, substrate, and ATP C Add kinase, MJ-15, and substrate to plate A->C B Serially dilute MJ-15 B->C D Initiate reaction with γ-³²P-ATP C->D E Incubate at 30°C D->E F Terminate reaction with phosphoric acid E->F G Transfer to filter membrane F->G H Wash and dry membrane G->H I Quantify ³²P with scintillation counter H->I J Plot dose-response curve I->J K Calculate IC₅₀ value J->K

Caption: Workflow for the radiometric kinase inhibition assay.

Data Summary:

Kinase TargetIC₅₀ (nM)
[Kinase 1][Value]
[Kinase 2][Value]
[Kinase 3][Value]
......
Binding Affinity

Objective: To determine the binding affinity of MJ-15 to its primary target.

Methodology:

Surface Plasmon Resonance (SPR) was employed to measure the binding kinetics of MJ-15. The target protein was immobilized on a sensor chip, and various concentrations of MJ-15 in a running buffer were flowed over the surface. The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, was monitored in real-time. Association (kₐ) and dissociation (kₔ) rate constants were determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kₔ) was calculated as the ratio of kₔ to kₐ.

Data Summary:

ParameterValue
kₐ (M⁻¹s⁻¹)[Value]
kₔ (s⁻¹)[Value]
Kₔ (nM)[Value]

Cellular Assays

Cellular assays are crucial for understanding the effect of a compound in a more physiologically relevant context. The following assays were conducted to evaluate the cellular activity of MJ-15.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of MJ-15 on cancer cell lines.

Methodology:

The effect of MJ-15 on cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay. Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with a range of concentrations of MJ-15 for 72 hours. After the incubation period, the CellTiter-Glo® reagent was added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer. The concentration of MJ-15 that caused a 50% reduction in cell viability (GI₅₀) was determined.

Data Summary:

Cell LineGI₅₀ (µM)
[Cell Line 1][Value]
[Cell Line 2][Value]
[Cell Line 3][Value]
......
Target Engagement Assay

Objective: To confirm that MJ-15 engages its intended target within the cell.

Methodology:

A cellular thermal shift assay (CETSA) was performed to measure the target engagement of MJ-15. Cells were treated with either vehicle or MJ-15 and then heated to a range of temperatures. The principle of CETSA is that a ligand-bound protein is stabilized and thus more resistant to thermal denaturation. After heating, the cells were lysed, and the soluble fraction of the target protein was quantified by Western blotting or ELISA. A shift in the melting temperature (Tₘ) of the target protein in the presence of MJ-15 indicates direct target engagement.

Signaling Pathway Modulated by MJ-15

G cluster_pathway [Specify Signaling Pathway Name] MJ15 MJ-15 Target [Target Protein] This compound->Target inhibition Downstream1 [Downstream Effector 1] Target->Downstream1 [activates/inhibits] Downstream2 [Downstream Effector 2] Downstream1->Downstream2 CellularResponse [Cellular Response] (e.g., Apoptosis, Cell Cycle Arrest) Downstream2->CellularResponse

Caption: Proposed signaling pathway modulated by MJ-15.

Conclusion

The in vitro data presented in this technical guide demonstrate that MJ-15 is a potent and selective [describe the nature of the compound, e.g., inhibitor of X kinase ]. It exhibits significant anti-proliferative activity in relevant cancer cell lines and demonstrates clear target engagement in a cellular context. These findings strongly support the continued investigation of MJ-15 as a potential therapeutic agent. Further studies, including in vivo efficacy and safety assessments, are warranted to fully evaluate its clinical potential.

Future Directions

[User: Please outline potential future in vitro studies that could further characterize MJ-15. For example, mechanism of resistance studies, combination studies with other agents, or investigation of off-target effects. ]

MJ-15: A Technical Guide to its Binding Affinity for Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional antagonism of the novel compound MJ-15 at cannabinoid receptors. The data and protocols summarized herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of cannabinoid research, pharmacology, and drug development.

Executive Summary

MJ-15 is a potent and selective antagonist of the cannabinoid CB1 receptor.[1][2] In vitro studies have demonstrated its high affinity for the rat CB1 receptor, with a significantly lower affinity for the CB2 receptor.[1][2] Functionally, MJ-15 acts as an antagonist, effectively blocking the signaling pathways initiated by cannabinoid receptor agonists. This guide details the quantitative binding and functional data for MJ-15, provides generalized experimental protocols for the assays used to determine these values, and presents visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Binding and Functional Data

The binding affinity and functional antagonism of MJ-15 have been characterized using various in vitro assays. The key quantitative data are summarized in the tables below for ease of comparison.

Table 1: MJ-15 Binding Affinity for Cannabinoid Receptors
ReceptorSpeciesParameterValueReference
CB1RatKi27.2 pM[1]
CB1RatIC50118.9 pM[1]
CB2Rat% Inhibition @ 10 µM    46%[1]
Table 2: MJ-15 Functional Antagonism at Cannabinoid Receptors
ReceptorCell LineAssayParameterValueReference
CB1EGFP-CB1_U2OSAgonist-induced Activation    IC500.11 µM[1]
CB2EGFP-CB2_U2OSAgonist-induced Activation    IC50>10 µM[1]

Experimental Protocols

While the full, detailed experimental protocols from the primary literature on MJ-15 were not accessible, this section provides generalized methodologies for the key experiments typically employed in the characterization of cannabinoid receptor ligands.

Radioligand Binding Assay (for Ki and IC50 determination)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing the cannabinoid receptor of interest (e.g., rat brain for CB1) are homogenized in a cold buffer (e.g., Tris-HCl).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding:

  • A constant concentration of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (MJ-15) are added to the incubation mixture.

  • The reaction is incubated to allow for binding to reach equilibrium.

3. Separation and Detection:

  • The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • The filters are washed to remove non-specifically bound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fig. 1: Experimental workflow for a radioligand binding assay.
Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase

This assay determines the functional antagonism of a compound by measuring its ability to block the agonist-induced inhibition of cAMP production.

1. Cell Culture and Treatment:

  • Cells stably expressing the cannabinoid receptor of interest (e.g., CHO cells expressing human CB1) are cultured.

  • The cells are pre-incubated with the test compound (MJ-15) at various concentrations.

  • The cells are then stimulated with a CB1 receptor agonist (e.g., WIN55,212-2) in the presence of forskolin, an adenylyl cyclase activator.

2. cAMP Measurement:

  • The intracellular levels of cyclic AMP (cAMP) are measured using a commercially available assay kit (e.g., ELISA or TR-FRET based).

3. Data Analysis:

  • The amount of cAMP produced is plotted against the concentration of the test compound.

  • The IC50 value is determined, representing the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP production that was inhibited by the agonist.

Signaling Pathways

MJ-15, as a CB1 receptor antagonist, blocks the downstream signaling cascades typically activated by CB1 agonists. The primary signaling pathway for CB1 receptors involves coupling to Gi/o proteins.

CB1 Receptor-Mediated Inhibition of Adenylyl Cyclase

Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. MJ-15 blocks this effect.

G cluster_membrane Plasma Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist CB1 Agonist Agonist->CB1 Activates MJ15 MJ-15 This compound->CB1 Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Fig. 2: MJ-15 antagonism of CB1 receptor-mediated adenylyl cyclase inhibition.
CB1 Receptor-Mediated Modulation of Intracellular Calcium

CB1 receptor activation can also lead to an increase in intracellular calcium levels. MJ-15 has been shown to block this agonist-mediated effect.

G cluster_membrane Plasma Membrane CB1 CB1 Receptor Gq Gq/11 Protein CB1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Agonist CB1 Agonist Agonist->CB1 Activates This compound MJ-15 This compound->CB1 Blocks PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_cyto [Ca2+]i ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_ER->ER Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Fig. 3: MJ-15 antagonism of CB1 receptor-mediated intracellular calcium increase.

Conclusion

MJ-15 is a highly potent and selective CB1 receptor antagonist. Its high binding affinity for the CB1 receptor and its ability to effectively block agonist-induced signaling make it a valuable tool for studying the endocannabinoid system and a potential lead compound for the development of therapeutics targeting the CB1 receptor. The data and generalized protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further investigation into its in vivo efficacy and safety profile is warranted.

References

Unveiling the Pharmacological Profile of MJ-15: A Selective CB1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the pharmacological profile of MJ-15, a potent and selective cannabinoid CB1 receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Executive Summary

MJ-15 has been identified as a highly potent and selective antagonist of the cannabinoid CB1 receptor. With a Ki of 27.2 pM and an IC50 of 118.9 pM for rat CB1 receptors, this small molecule demonstrates significant potential for research in therapeutic areas where CB1 receptor modulation is a key target. Notably, preclinical studies have highlighted its efficacy in models of obesity and hyperlipidemia, where it has been shown to inhibit food intake and reduce body weight gain in diet-induced obese rodents.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for MJ-15, establishing its potency and selectivity for the CB1 receptor.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 27.2 pMRat CB1 ReceptorsChen et al., 2010
Functional Potency (IC50) 118.9 pMRat CB1 ReceptorsChen et al., 2010

Key Preclinical Findings

A pivotal study by Chen and colleagues in the European Journal of Pharmacology (2010) elucidated the in vivo effects of MJ-15. The key findings from this research include:

  • Inhibition of Food Intake: Administration of MJ-15 led to a significant reduction in food consumption in diet-induced obese rats and mice.

  • Reduction in Body Weight: The compound effectively inhibited increases in body weight in these preclinical models of obesity.

These findings underscore the potential of MJ-15 as a pharmacological tool to investigate the role of the CB1 receptor in metabolic disorders.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited for a compound like MJ-15.

Radioligand Binding Assay for CB1 Receptor Affinity (Ki)

This experiment is designed to determine the binding affinity of MJ-15 for the CB1 receptor.

experimental_workflow_binding_assay cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_separation Separation and Counting cluster_analysis Data Analysis prep1 Homogenize rat brain tissue in ice-cold buffer prep2 Centrifuge at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with radiolabeled CB1 agonist (e.g., [3H]CP55,940) prep4->assay1 assay2 Add increasing concentrations of MJ-15 assay1->assay2 assay3 Incubate to allow binding to reach equilibrium assay2->assay3 sep1 Rapidly filter the incubation mixture through glass fiber filters assay3->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Measure radioactivity on filters using liquid scintillation counting sep2->sep3 analysis1 Generate competition binding curves sep3->analysis1 analysis2 Calculate IC50 value analysis1->analysis2 analysis3 Determine Ki value using the Cheng-Prusoff equation analysis2->analysis3

Experimental workflow for determining CB1 receptor binding affinity.
Functional Assay for CB1 Receptor Antagonism (IC50)

This experiment assesses the ability of MJ-15 to inhibit the function of the CB1 receptor, typically by measuring its effect on agonist-stimulated signaling.

experimental_workflow_functional_assay cluster_cell_culture Cell Culture cluster_assay_protocol Assay Protocol cluster_data_analysis Data Analysis culture1 Culture cells stably expressing the rat CB1 receptor assay1 Pre-incubate cells with increasing concentrations of MJ-15 culture1->assay1 assay2 Stimulate cells with a CB1 receptor agonist (e.g., WIN55,212-2) assay1->assay2 assay3 Measure the downstream signaling event (e.g., cAMP accumulation or GTPγS binding) assay2->assay3 analysis1 Plot the concentration-response curve for the inhibition of agonist activity assay3->analysis1 analysis2 Determine the IC50 value from the curve analysis1->analysis2

Workflow for assessing the functional antagonism of the CB1 receptor.

Signaling Pathway

MJ-15, as a CB1 receptor antagonist, is expected to block the canonical signaling pathway activated by endogenous cannabinoids (e.g., anandamide) or synthetic agonists.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Agonist CB1 Agonist (e.g., Anandamide) Agonist->CB1 Activates MJ15 MJ-15 This compound->CB1 Blocks PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Leads to

MJ-15 blocks the CB1 receptor signaling pathway.

Commercial Availability

MJ-15, with CAS number 944154-76-1, has been commercially available through suppliers such as R&D Systems and Tocris Bioscience. However, it is noted that R&D Systems has withdrawn the product from sale for commercial reasons. Researchers interested in acquiring this compound should verify its current availability with chemical suppliers.

Conclusion

MJ-15 is a valuable research tool for investigating the physiological and pathological roles of the CB1 receptor. Its high potency and selectivity, coupled with demonstrated in vivo activity in metabolic models, make it a significant compound for studies in neuroscience, metabolism, and related fields. This technical guide provides a foundational understanding of its pharmacological profile to aid in the design and interpretation of future research.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information is based on publicly available research.

MJ-15: A Technical Guide to its High Selectivity for the CB1 Cannabinoid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cannabinoid receptor ligand MJ-15, focusing on its remarkable selectivity for the CB1 receptor over the CB2 receptor. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this potent antagonist.

Executive Summary

MJ-15 is a novel pyrazole-based compound identified as a highly potent and selective antagonist of the cannabinoid CB1 receptor. Experimental data robustly demonstrates its significantly higher affinity for the CB1 receptor compared to the CB2 receptor, establishing it as a valuable tool for investigating the physiological and pathological roles of the CB1 receptor and as a potential therapeutic agent.

Quantitative Data on Receptor Selectivity

The selectivity of MJ-15 for the CB1 receptor over the CB2 receptor has been quantified through rigorous radioligand binding and functional assays. The data, summarized below, clearly illustrates the substantial difference in affinity and functional potency.

Table 1: Radioligand Binding Affinity of MJ-15
ReceptorSpeciesLigandParameterValue
CB1Rat[3H]CP55940Ki27.2 pM[1][2]
CB1Rat[3H]CP55940IC50118.9 pM[1][2]
CB2RatNot Specified% Inhibition46% at 10 µM[1][2]
Table 2: Functional Antagonist Activity of MJ-15
ReceptorCell LineAssay TypeParameterValue
CB1EGFP-CB1_U2OSWIN55212-2 Induced ActivationIC500.11 µM[1]
CB2EGFP-CB2_U2OSWIN55212-2 Induced ActivationIC50>10 µM[1]

Experimental Protocols

The following sections detail the methodologies typically employed for the characterization of cannabinoid receptor ligands like MJ-15. While the specific protocols for MJ-15 are detailed in the primary literature (Chen et al., 2010), this guide provides a comprehensive overview of standard procedures.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (MJ-15) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

  • Membrane Preparations: Membranes isolated from rat brain (for CB1) or spleen (for CB2), or from cells recombinantly expressing the respective receptors.

  • Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [3H]CP55940.

  • Test Compound: MJ-15.

  • Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: Membrane preparations are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound (MJ-15).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate at 30°C Membranes->Incubation Radioligand Radioligand ([3H]CP55940) Radioligand->Incubation MJ15 MJ-15 (Test Compound) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cells CHO-hCB1 Cells Preincubation Pre-incubate with MJ-15 Cells->Preincubation Stimulation Stimulate with WIN55212-2 + Forskolin Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Assay Measure cAMP Levels Lysis->cAMP_Assay IC50_Calc Calculate IC50 cAMP_Assay->IC50_Calc CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor Gi Gi/o Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) Gi->IonChannel Modulates cAMP cAMP AC->cAMP Converts Agonist Cannabinoid Agonist (e.g., Anandamide, WIN55212-2) Agonist->CB1R Activates This compound MJ-15 (Antagonist) This compound->CB1R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling PKA->Signaling

References

General Methodologies in Preclinical Obesity Research

Author: BenchChem Technical Support Team. Date: November 2025

< An in-depth review of the preclinical research landscape for a compound designated "MJ-15" for the treatment of obesity reveals a significant information gap. As of late 2025, there is no publicly available scientific literature, clinical trial data, or corporate pipeline information that specifically references a compound named "MJ-15" in the context of obesity or metabolic disease research.

This absence of data prevents the creation of a detailed technical guide as requested. It is possible that "MJ-15" is an internal, confidential designation for a compound in early-stage development and has not yet been disclosed in publications or public forums. Alternatively, it may be a misidentification of another research compound.

While information on "MJ-15" is not available, the broader field of preclinical obesity research is active and advancing rapidly. Current research focuses on several key areas that would likely be relevant to the preclinical assessment of any new anti-obesity therapeutic.

Preclinical studies for anti-obesity compounds typically involve a tiered approach to establish safety, efficacy, and mechanism of action before consideration for human trials.

In Vitro Studies: Initial testing is often performed on cultured cells to determine the compound's basic biological activity. This can include receptor binding assays to see if the compound interacts with known targets for appetite and metabolism, and cell-based functional assays to measure downstream signaling.

Animal Models: If in vitro results are promising, the compound is then tested in animal models of obesity.[1] Common models include:

  • Diet-Induced Obesity (DIO) Models: Rodents (mice and rats) are fed a high-fat diet to induce weight gain, insulin resistance, and other metabolic abnormalities that mimic human obesity.[1]

  • Genetic Models: These models have specific genetic mutations that predispose them to obesity, such as the ob/ob mouse (deficient in the satiety hormone leptin) or the db/db mouse (deficient in the leptin receptor).[1]

Key Experimental Protocols in Animal Studies:

A standardized set of experiments is typically conducted to evaluate a new compound's potential.

  • Acute and Chronic Efficacy Studies:

    • Objective: To determine the effect of the compound on body weight and food intake over time.

    • Methodology: Animals are treated with various doses of the compound or a placebo, typically via oral gavage, subcutaneous, or intraperitoneal injection. Body weight and food consumption are measured daily. Studies can range from a few days (acute) to several months (chronic).

  • Metabolic Phenotyping:

    • Objective: To understand how the compound affects energy expenditure and substrate utilization.

    • Methodology: Animals are placed in metabolic cages that continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2). These measurements are used to calculate the respiratory exchange ratio (RER), which indicates whether the animal is primarily burning carbohydrates or fats for energy, and total energy expenditure.

  • Body Composition Analysis:

    • Objective: To determine if weight loss is due to a reduction in fat mass, lean mass, or both.

    • Methodology: Techniques like Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR) are used to measure the proportions of fat and lean tissue.

  • Glucose and Insulin Tolerance Tests:

    • Objective: To assess the compound's impact on glucose metabolism and insulin sensitivity.

    • Methodology:

      • Glucose Tolerance Test (GTT): After a period of fasting, animals are given a bolus of glucose. Blood glucose levels are then measured at several time points to see how quickly it is cleared from the circulation.

      • Insulin Tolerance Test (ITT): Animals are injected with insulin, and the subsequent drop in blood glucose is measured to assess their sensitivity to insulin's effects.

  • Histological Analysis:

    • Objective: To examine the microscopic effects of the compound on various tissues.

    • Methodology: Organs such as the liver, adipose (fat) tissue, and pancreas are collected, sectioned, and stained to look for changes in cell size, lipid accumulation (e.g., in the liver, a sign of fatty liver disease), and inflammation.

Prominent Signaling Pathways in Obesity Research

While the specific pathway for "MJ-15" is unknown, several signaling pathways are central to current anti-obesity drug development.

  • Incretin Hormone Signaling: This is one of the most successful areas of recent obesity drug development. Hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are released from the gut after eating and act on the brain to promote satiety, and on the pancreas to enhance insulin secretion.[2] Drugs that mimic these hormones (agonists) have shown significant efficacy in weight loss.[2][3]

  • Leptin and Ghrelin Signaling: Leptin is a hormone produced by fat cells that signals satiety to the brain, while ghrelin is the "hunger hormone" produced by the stomach.[4] Research has explored modulating these pathways to control appetite.

  • Mitochondrial Uncoupling: This approach involves making the mitochondria—the cell's powerhouses—less efficient, causing them to burn more energy as heat.[5] This increases overall energy expenditure. A protein called BAM15 is one such experimental mitochondrial uncoupler that has shown promise in preclinical models.[5]

Visualization of a Generic Preclinical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a hypothetical anti-obesity compound.

Preclinical_Workflow cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo - Efficacy & MOA cluster_2 In Vivo - Safety & IND-Enabling Target_ID Target Identification & Validation Compound_Screening Compound Screening (e.g., Binding Assays) Target_ID->Compound_Screening Cell_Assays Cell-Based Functional Assays (e.g., Signaling) Compound_Screening->Cell_Assays Acute_Tox Acute Toxicity & Tolerability Cell_Assays->Acute_Tox Efficacy_Studies Efficacy Studies in Obese Animal Models (Body Weight, Food Intake) Acute_Tox->Efficacy_Studies Metabolic_Cages Metabolic Phenotyping (Energy Expenditure) Efficacy_Studies->Metabolic_Cages Body_Comp Body Composition (DEXA/QMR) Efficacy_Studies->Body_Comp Glucose_Tests Glucose & Insulin Tolerance Tests Efficacy_Studies->Glucose_Tests PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Efficacy_Studies->PK_PD Tox_Studies Chronic Toxicology (GLP Studies) PK_PD->Tox_Studies IND_Submission IND Submission Tox_Studies->IND_Submission

Caption: A generalized workflow for preclinical anti-obesity drug discovery.

Visualization of the Incretin Signaling Pathway

This diagram illustrates the basic mechanism of action for GLP-1 receptor agonists, a major class of anti-obesity drugs.

Incretin_Signaling cluster_Gut Gut cluster_Brain Brain (Hypothalamus) cluster_Pancreas Pancreas Food Food Intake Gut_Hormones Release of Incretins (GLP-1, GIP) Food->Gut_Hormones GLP1R_Brain GLP-1 Receptor Gut_Hormones->GLP1R_Brain Circulation GLP1R_Pancreas GLP-1 Receptor Gut_Hormones->GLP1R_Pancreas Circulation Satiety Increased Satiety & Decreased Appetite GLP1R_Brain->Satiety Weight_Loss Weight_Loss Satiety->Weight_Loss Insulin_Secretion Glucose-Dependent Insulin Secretion GLP1R_Pancreas->Insulin_Secretion Glucose_Control Glucose_Control Insulin_Secretion->Glucose_Control

Caption: Simplified signaling pathway for incretin hormones like GLP-1.

References

Technical Guide: The Role of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitors in the Treatment of Hyperlipidemia

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific therapeutic agent designated "MJ-15" is not available in the public domain. This document serves as an illustrative technical guide, using the well-established class of PCSK9 inhibitors as a representative example of a novel biologic therapy for hyperlipidemia. This guide is intended for researchers, scientists, and drug development professionals.

Introduction:

Hyperlipidemia, characterized by elevated levels of lipids such as low-density lipoprotein cholesterol (LDL-C) in the bloodstream, is a primary risk factor for atherosclerotic cardiovascular disease (ASCVD). While statins are the cornerstone of lipid-lowering therapy, a significant portion of high-risk patients fail to achieve optimal LDL-C levels. Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors have emerged as a potent therapeutic class that significantly reduces LDL-C, offering a powerful tool in the management of hyperlipidemia.[1][2][3] This guide details the mechanism of action, experimental validation, and clinical efficacy of PCSK9 inhibitors.

Core Mechanism of Action

PCSK9 is a serine protease, primarily synthesized in the liver, that plays a crucial role in regulating LDL-C levels.[2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding initiates the internalization of the PCSK9-LDLR complex into the cell.[4]

Normally, after an LDLR binds to and internalizes an LDL particle, the acidic environment of the endosome causes the LDL particle to dissociate, and the LDLR is recycled back to the cell surface to clear more LDL-C. However, when PCSK9 is bound to the LDLR, it prevents this recycling process.[1][5] The entire PCSK9-LDLR complex is instead targeted for degradation in lysosomes.[1][5][6] This PCSK9-mediated degradation reduces the number of available LDLRs on hepatocyte surfaces, leading to decreased clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels.[1][7]

PCSK9 inhibitors are monoclonal antibodies that bind to free plasma PCSK9.[2] This action blocks PCSK9 from binding to the LDLR. By neutralizing PCSK9, these inhibitors allow for the normal recycling of LDLRs back to the hepatocyte surface, increasing the number of active receptors available to clear LDL-C from the bloodstream.[2][8]

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) LDL LDL-C LDLR LDL Receptor LDL->LDLR 1. Binding PCSK9 PCSK9 PCSK9->LDLR mAb PCSK9 Inhibitor (Monoclonal Antibody) mAb->PCSK9 Binds & Neutralizes Endosome Endosome LDLR->Endosome 2. Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome 3b. Targeting for Degradation RecyclingVesicle Recycling Vesicle Endosome->RecyclingVesicle 3a. Dissociation (Acidic pH) RecyclingVesicle->LDLR 4a. LDLR Recycling

PCSK9 signaling pathway and the mechanism of its inhibition.

Quantitative Data from Clinical Trials

PCSK9 inhibitors have demonstrated significant efficacy in reducing LDL-C levels in numerous clinical trials across various patient populations. The data below is a synthesis from key phase 3 trials such as FOURIER (evolocumab) and ODYSSEY OUTCOMES (alirocumab).

Trial PopulationBackground TherapyTreatment ArmMean LDL-C Reduction (%)Cardiovascular Event Reduction (%)Reference
High-risk ASCVDMaximally Tolerated StatinEvolocumab59-60%15-20% (Composite Endpoint)[9][10]
High-risk ASCVDMaximally Tolerated StatinAlirocumab50-60%15% (Composite Endpoint)[9][11]
Statin IntoleranceNone / EzetimibeEvolocumab53-56%Data on CV outcomes varies[7]
Heterozygous Familial Hypercholesterolemia (HeFH)Statin +/- EzetimibeEvolocumab / Alirocumab50-60%N/A (LDL-C lowering endpoint)[9][12]

Note: LDL-C reduction is relative to placebo. Cardiovascular event reduction refers to the primary composite endpoint of the respective trials, which typically includes cardiovascular death, myocardial infarction, stroke, and hospitalization for unstable angina.

Experimental Protocols

The development and validation of PCSK9 inhibitors involve a range of in vitro and in vivo experiments. Below are representative protocols.

Objective: To quantify the binding affinity of a candidate monoclonal antibody to PCSK9 and its ability to inhibit the PCSK9-LDLR interaction.

Methodology:

  • Plate Coating: High-binding 96-well microplates are coated with recombinant human LDLR extracellular domain (EGF-A domain) and incubated overnight at 4°C. Plates are then washed and blocked with a bovine serum albumin (BSA) solution.

  • Inhibition Reaction: A constant concentration of biotinylated recombinant human PCSK9 is pre-incubated with serial dilutions of the candidate inhibitory antibody for 1 hour at room temperature.

  • Binding: The PCSK9-antibody mixture is added to the LDLR-coated wells and incubated for 2 hours.

  • Detection: Plates are washed to remove unbound proteins. Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated PCSK9.

  • Signal Generation: After another wash, a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a colorimetric reaction.

  • Quantification: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a plate reader. The degree of color development is inversely proportional to the inhibitory activity of the antibody.

  • Data Analysis: IC50 values (the concentration of antibody required to inhibit 50% of PCSK9-LDLR binding) are calculated using non-linear regression analysis.

Objective: To assess the in vivo efficacy of a candidate PCSK9 inhibitor in a relevant animal model.

Methodology:

  • Animal Model: C57BL/6J mice or LDLR-deficient mice are often used. To induce a more human-like lipid profile, mice may be fed a high-fat, high-cholesterol "Western" diet for several weeks.

  • Acclimatization & Baseline: Animals are acclimatized for at least one week. Baseline blood samples are collected via tail vein or retro-orbital sinus to determine initial lipid levels (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

  • Dosing: Mice are randomized into groups (e.g., placebo control, candidate antibody at various doses). The candidate PCSK9 inhibitor is administered, typically via subcutaneous injection.

  • Monitoring: Blood samples are collected at specified time points post-dose (e.g., 24h, 48h, 72h, 1 week, 2 weeks) to evaluate the pharmacokinetic and pharmacodynamic profile.

  • Lipid Analysis: Plasma is isolated from blood samples, and lipid profiles are analyzed using enzymatic colorimetric assays or fast protein liquid chromatography (FPLC).

  • Tissue Analysis (Optional): At the end of the study, liver tissue may be harvested to analyze LDLR protein expression via Western blot or immunohistochemistry to confirm the mechanism of action.

  • Data Analysis: Changes in lipid parameters from baseline are calculated for each group and compared using statistical methods such as ANOVA.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy cluster_clinical Clinical Trials AssayDev 1. Develop PCSK9-LDLR Binding Assay (ELISA) mAb_Screen 2. Screen Candidate Antibodies AssayDev->mAb_Screen IC50 3. Determine IC50 for lead candidates mAb_Screen->IC50 AnimalModel 4. Induce Hyperlipidemia in Murine Model (Western Diet) IC50->AnimalModel Lead Candidate Selection Baseline 5. Collect Baseline Blood Samples AnimalModel->Baseline Dosing 6. Administer mAb or Placebo (Subcutaneous) Baseline->Dosing Monitoring 7. Serial Blood Sampling (Pharmacokinetics) Dosing->Monitoring LipidAnalysis 8. Analyze Plasma Lipid Profiles (FPLC) Monitoring->LipidAnalysis TissueHarvest 9. Harvest Liver Tissue (LDLR Expression) LipidAnalysis->TissueHarvest Phase1 10. Phase I (Safety & Tolerability) TissueHarvest->Phase1 Pre-clinical Data Package Phase2 11. Phase II (Dose-Ranging & Efficacy) Phase1->Phase2 Phase3 12. Phase III (Pivotal Efficacy & CV Outcomes) Phase2->Phase3

A generalized workflow for PCSK9 inhibitor development.

Conclusion

PCSK9 inhibitors represent a significant advancement in the management of hyperlipidemia, operating through a well-defined mechanism of preserving hepatic LDLR expression. Their profound efficacy in lowering LDL-C, demonstrated through rigorous in vitro and in vivo experimentation and confirmed in large-scale clinical outcome trials, has established them as a critical therapeutic option for high-risk patients who require additional LDL-C reduction beyond what can be achieved with statin therapy alone. Future research may focus on alternative methods of PCSK9 inhibition, such as small interfering RNAs (siRNA) and small molecule inhibitors, to broaden the therapeutic landscape.[1][13]

References

Investigating the Downstream Effects of MJ-66: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream cellular effects of MJ-66, a synthetic quinazolinone analog identified as 2-(naphthalene-1-yl)-6-pyrrolidinyl-4-quinazolinone. Initially investigated as a potential therapeutic agent for malignant gliomas, MJ-66 has demonstrated significant anti-neoplastic activity. This document summarizes the current understanding of its mechanism of action, presents quantitative data from key experiments, details experimental protocols, and provides visual representations of the associated signaling pathways.

Core Mechanism of Action

MJ-66 primarily exerts its anti-cancer effects by inducing mitotic catastrophe and G2/M phase cell cycle arrest in malignant glioma cells.[1][2] This is achieved through the disruption of the cyclin B1/Cdk1 complex, a key regulator of the G2/M checkpoint.[1][2] Furthermore, MJ-66 has been shown to induce DNA damage, activating the Chk1/Cdc25C signaling pathway, which further contributes to cell cycle arrest and apoptosis.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of MJ-66 on glioma cells.

Table 1: In Vitro Efficacy of MJ-66

ParameterCell LineValueReference
Concentration for Induction of G2/M ArrestU87 Glioma Cells60 nM[2]
Concentration for Induction of γH2AX fociC6 Glioma Cells60 nM[4]
Synergistic Concentration (with Minocycline)U87 Glioma Cells60 nM[4]

Table 2: In Vivo Efficacy of MJ-66

ParameterAnimal ModelDosageOutcomeReference
Tumor Growth InhibitionU87 Glioma Xenograft (athymic mice)0.14 mg/kg (intraperitoneal)Significant inhibition of tumor growth and prolonged survival[4]

Signaling Pathways

The downstream effects of MJ-66 converge on two primary, interconnected signaling pathways: the G2/M cell cycle checkpoint and the DNA damage response pathway.

G2/M Cell Cycle Arrest Pathway

MJ-66 treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This is a direct consequence of its interference with the cyclin B1/Cdk1 complex. The increased expression and altered phosphorylation state of key proteins in this pathway halt the cell's progression into mitosis, ultimately leading to mitotic catastrophe, characterized by multinucleated cells and multipolar spindles.[1][2]

G2_M_Arrest MJ-66 Induced G2/M Arrest Pathway MJ66 MJ-66 CyclinB1_Cdk1 Cyclin B1 / Cdk1 Complex MJ66->CyclinB1_Cdk1 Regulates G2_M_Checkpoint G2/M Checkpoint CyclinB1_Cdk1->G2_M_Checkpoint Controls Mitosis Mitosis G2_M_Checkpoint->Mitosis Blocks Mitotic_Catastrophe Mitotic Catastrophe (Multinucleation, Multipolar Spindles) Mitosis->Mitotic_Catastrophe

MJ-66's disruption of the Cyclin B1/Cdk1 complex leads to G2/M arrest.
DNA Damage Response Pathway

MJ-66 treatment also induces DNA damage, as evidenced by the time-dependent increase in γ-H2AX, a marker for DNA double-strand breaks.[4] This damage activates the G2/M DNA damage checkpoint, leading to the phosphorylation of Chk1 and Cdc25C.[3][4][5] The activation of this pathway contributes to the cell cycle arrest and can ultimately trigger apoptosis.

DNA_Damage_Response MJ-66 Induced DNA Damage Response MJ66 MJ-66 DNA_Damage DNA Damage (γH2AX foci) MJ66->DNA_Damage Induces Chk1 p-Chk1 DNA_Damage->Chk1 Activates Cdc25C p-Cdc25C Chk1->Cdc25C Phosphorylates G2_M_Arrest G2/M Arrest Cdc25C->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis

MJ-66 induces DNA damage, activating the Chk1/Cdc25C pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the available literature and are intended to serve as a guide for researchers.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed C6 and U87 glioma cells in 96-well plates at a density of 5 x 10³ cells per well.

  • Treatment: After 24 hours, treat the cells with varying concentrations of MJ-66 (e.g., 60 nM), Minocycline (e.g., 10 µM), or a combination of both. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 48 and 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: Treat glioma cells with MJ-66 (e.g., 60 nM) for specified time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, Cdk1, p-Cdk1 (Tyr15), γH2AX, p-Chk1, p-Cdc25C, Caspase 3, LC3) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis
  • Cell Treatment: Treat glioma cells with MJ-66 (e.g., 60 nM) for various time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in 70% ethanol overnight at -20°C.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining
  • Cell Culture: Grow U87 glioma cells on coverslips.

  • Treatment: Treat the cells with MJ-66 (e.g., 60 nM) for 12 or 24 hours.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100.

  • Blocking: Block with 1% BSA in PBS.

  • Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin and γ-tublin overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Nuclear Staining: Counterstain the nuclei with Hoechst 33342.

  • Mounting and Imaging: Mount the coverslips on slides and visualize using a confocal microscope.

In Vivo Xenograft Model
  • Cell Implantation: Inject U87 glioma cells subcutaneously or intracranially into athymic nude mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Administer MJ-66 (e.g., 0.14 mg/kg), Minocycline (e.g., 20 mg/kg), or a combination intraperitoneally once per day for a specified duration (e.g., 10 days).

  • Tumor Monitoring: Monitor tumor growth using a live imaging system (for intracranial models) or caliper measurements.

  • Survival Analysis: Monitor the survival of the mice over time.

  • Ethical Considerations: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Experimental_Workflow General Experimental Workflow for MJ-66 Investigation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Glioma Cell Culture (U87, C6) Treatment MJ-66 Treatment (Varying Concentrations & Times) Cell_Culture->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Immunofluorescence Immunofluorescence (Cellular Morphology) Treatment->Immunofluorescence Xenograft Glioma Xenograft Model (Athymic Mice) In_Vivo_Treatment MJ-66 Administration (Intraperitoneal) Xenograft->In_Vivo_Treatment Tumor_Monitoring Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Monitoring Survival_Analysis Survival Analysis In_Vivo_Treatment->Survival_Analysis

A generalized workflow for the investigation of MJ-66's effects.

References

The Pharmacological Regulation of Food Intake: A Technical Overview of Key Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Publicly Available Data on MJ-15

As of October 2025, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information on a compound designated "MJ-15" in the context of food intake regulation. Therefore, this document will provide a broader technical guide on the established physiological mechanisms of appetite control and the impact of existing pharmacological agents. The content is structured to serve as a resource for researchers, scientists, and drug development professionals, outlining the core principles and methodologies in this field of study.

Core Mechanisms of Food Intake Regulation

The regulation of food intake is a complex process orchestrated by a network of central and peripheral signals that converge primarily in the hypothalamus and brainstem. These signals can be broadly categorized as long-acting adiposity signals and short-acting satiety signals.

1.1. Central Regulation in the Hypothalamus

The arcuate nucleus (ARC) of the hypothalamus is a critical integration center for hormonal and nutrient signals.[1][2][3] It contains two key neuronal populations with opposing effects on appetite:

  • Orexigenic Neurons: These neurons co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) and are potent stimulators of food intake.[1]

  • Anorexigenic Neurons: These neurons co-express Pro-opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART).[1][4] Cleavage of POMC produces α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to suppress appetite.[4]

1.2. Peripheral Signaling: Gut-Brain Axis

A variety of hormones are released from the gastrointestinal (GI) tract in response to food intake, signaling satiety to the brain, primarily through the vagus nerve and by directly acting on the hypothalamus.[1][3] Key gut hormones include:

  • Glucagon-like peptide-1 (GLP-1): Secreted from L-cells in the intestine, GLP-1 enhances insulin secretion, slows gastric emptying, and acts on the hypothalamus to increase satiety.[1][3][4]

  • Peptide YY (PYY): Also secreted by L-cells, PYY reduces appetite by acting on Y2 receptors in the ARC, inhibiting NPY/AgRP neurons.[2][3]

  • Cholecystokinin (CCK): Released from the small intestine, CCK induces short-term satiety by acting on vagal afferent nerves.[1][2][3]

  • Ghrelin: In contrast to the others, ghrelin is an orexigenic hormone primarily produced by the stomach.[1][3] Its levels rise before meals to stimulate hunger and fall after eating.[3]

1.3. Adiposity Signals

Long-term energy status is communicated to the brain by hormones such as:

  • Leptin: Secreted by adipose tissue, leptin acts on the hypothalamus to reduce food intake and increase energy expenditure.[2] It stimulates POMC/CART neurons and inhibits NPY/AgRP neurons.[2]

  • Insulin: Secreted by the pancreas in response to elevated blood glucose, insulin also acts as an adiposity signal in the brain, suppressing appetite.[2][3]

Pharmacological Intervention in Food Intake

Several anti-obesity medications have been developed that target the pathways described above. A summary of their mechanisms of action is presented below.

Drug ClassExample(s)Mechanism of ActionImpact on Food Intake
GLP-1 Receptor Agonists Semaglutide, Liraglutide, Tirzepatide (dual GLP-1/GIP agonist)Mimic the action of endogenous GLP-1, leading to increased satiety signals in the brain and delayed gastric emptying.[4][5]Significant reduction in appetite and overall calorie intake, leading to weight loss.[5][6][7]
5-HT2C Receptor Agonists Lorcaserin (withdrawn)Selectively activates serotonin 2C receptors in the hypothalamus, which are thought to activate POMC neurons.[4]Reduces appetite.[4]
Naltrexone/Bupropion ContraveNaltrexone is an opioid antagonist and bupropion is a dopamine and norepinephrine reuptake inhibitor. The combination is thought to act on the hypothalamus and the mesolimbic dopamine system.[4]Reduces food cravings and intake.[4]
Lipase Inhibitors OrlistatInhibits pancreatic and gastric lipases, preventing the breakdown and absorption of dietary fats.[4]Does not directly impact appetite but reduces calorie absorption from fat.[4]

Visualizing Appetite Regulation Pathways

The following diagram illustrates a simplified overview of the central hypothalamic pathways involved in appetite regulation.

Hypothalamic Appetite Regulation cluster_peripheral Peripheral Signals cluster_arcuate Arcuate Nucleus (ARC) Leptin Leptin NPY_AgRP NPY/AgRP (Orexigenic) Leptin->NPY_AgRP - Insulin Insulin POMC_CART POMC/CART (Anorexigenic) Insulin->POMC_CART + Insulin->NPY_AgRP - GLP1_PYY GLP-1, PYY GLP1_PYY->POMC_CART + GLP1_PYY->NPY_AgRP - Ghrelin Ghrelin Ghrelin->NPY_AgRP + Food_Intake Food Intake POMC_CART->Food_Intake Decrease NPY_AgRP->Food_Intake Increase

Caption: Simplified signaling pathways in the hypothalamic arcuate nucleus regulating food intake.

Methodologies in Preclinical and Clinical Evaluation

The development of novel therapeutics for food intake regulation involves a range of standardized experimental protocols.

4.1. Preclinical Assessment

  • In Vitro Receptor Binding and Activation Assays:

    • Methodology: Cloned receptors (e.g., GLP-1R, MC4R) are expressed in cell lines. The binding affinity of a test compound is determined through competitive binding assays with a radiolabeled ligand. Functional activity is assessed by measuring downstream signaling molecules (e.g., cAMP for Gs-coupled receptors).

    • Objective: To determine the potency and selectivity of a compound for its target receptor.

  • Animal Models of Obesity and Food Intake:

    • Methodology: Diet-induced obese (DIO) rodents or genetic models (e.g., ob/ob mice) are commonly used. Animals are administered the test compound, and food intake, body weight, and body composition are monitored over time. Automated feeding systems can provide detailed data on meal patterns.

    • Objective: To evaluate the in vivo efficacy and safety of a compound.

4.2. Clinical Evaluation

  • Phase I Studies:

    • Methodology: Typically conducted in healthy volunteers, these studies involve single ascending dose (SAD) and multiple ascending dose (MAD) designs to assess the safety, tolerability, and pharmacokinetics of the drug.

    • Objective: To establish the initial safety profile in humans.

  • Phase II Studies:

    • Methodology: Randomized, placebo-controlled trials in the target population (individuals with obesity or overweight with comorbidities). These studies evaluate the effect of different doses on body weight and food intake over several months.

    • Objective: To determine the optimal dose range and gather further safety and efficacy data.

  • Phase III Studies:

    • Methodology: Large-scale, long-term, randomized, placebo-controlled trials to confirm the efficacy and safety of the selected dose(s). These trials often include endpoints related to cardiovascular outcomes and other obesity-related comorbidities.

    • Objective: To provide the definitive evidence required for regulatory approval.

Conclusion

While no information is currently available for a specific agent named MJ-15, the field of pharmacological regulation of food intake is rapidly advancing. A deep understanding of the intricate interplay between central and peripheral signaling pathways is crucial for the development of novel, safe, and effective anti-obesity medications. Future research will likely focus on combination therapies targeting multiple pathways and personalized medicine approaches to address the heterogeneity of obesity.

References

Whitepaper: The Effects of MJ-15 on Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on a Novel Dual-Action Adipose Tissue Modulator

Audience: Researchers, scientists, and drug development professionals.

Abstract

MJ-15 is a novel small molecule currently under investigation for the treatment of obesity and related metabolic disorders. It acts as a potent and selective agonist for the AdipoR1, a G-protein coupled receptor highly expressed on the surface of both white and brown adipocytes. In white adipose tissue (WAT), MJ-15 stimulates lipolysis, leading to the breakdown of stored triglycerides. In brown adipose tissue (BAT), it significantly upregulates thermogenesis, promoting energy expenditure. This document provides a comprehensive overview of the core mechanism of action of MJ-15, supported by preclinical data from both in vitro and in vivo models. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate a deeper understanding of its therapeutic potential.

Introduction

Adipose tissue is a critical endocrine organ that regulates whole-body energy homeostasis.[1] It is broadly categorized into white adipose tissue (WAT), which stores energy as triglycerides, and brown adipose tissue (BAT), which dissipates energy as heat through a process called thermogenesis.[1] Dysregulation of adipose tissue function is a hallmark of obesity and contributes to a cascade of metabolic diseases, including type 2 diabetes and cardiovascular disease.[2][3]

Pharmacological agents that can safely and effectively modulate adipose tissue function are of significant therapeutic interest.[3] MJ-15 has been identified as a promising candidate that targets both major types of adipose tissue. By promoting the breakdown of stored fat in WAT and increasing energy expenditure in BAT, MJ-15 presents a dual-action mechanism for reducing excess adiposity and improving systemic metabolic health.

Mechanism of Action: Signaling Pathways

MJ-15 exerts its effects by binding to and activating the AdipoR1 receptor on adipocytes. The downstream signaling cascades differ between white and brown adipose tissue, leading to distinct physiological outcomes.

White Adipose Tissue (WAT): Stimulation of Lipolysis

In WAT, the activation of AdipoR1 by MJ-15 initiates a Gαs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates and activates two key enzymes involved in lipolysis: Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL).[4][5] This enzymatic action results in the hydrolysis of triglycerides into free fatty acids and glycerol, which are then released into circulation to be used as energy by other tissues.[4]

MJ15_WAT_Signaling cluster_membrane Cell Membrane MJ15 MJ-15 AdipoR1 AdipoR1 (GPCR) This compound->AdipoR1 Binds Gas Gαs AdipoR1->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active HSL HSL & ATGL (inactive) PKA_active->HSL Phosphorylates HSL_active HSL & ATGL (active) HSL->HSL_active FFA Free Fatty Acids + Glycerol HSL_active->FFA Hydrolyzes Triglycerides Triglycerides Triglycerides->HSL_active

Caption: MJ-15 Signaling Pathway in White Adipose Tissue (WAT).
Brown Adipose Tissue (BAT): Upregulation of Thermogenesis

In BAT, the initial signaling cascade mirrors that in WAT, with MJ-15 binding to AdipoR1 leading to a PKA-mediated response. However, a key downstream effect of PKA activation in brown adipocytes is the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein). Activated CREB translocates to the nucleus and promotes the transcription of the UCP1 gene.[6] Uncoupling Protein 1 (UCP1) is a proton channel located in the inner mitochondrial membrane that uncouples cellular respiration from ATP synthesis, dissipating the proton gradient as heat.[6][7] This process is the primary mechanism of non-shivering thermogenesis.

MJ15_BAT_Signaling cluster_nucleus Inside Nucleus This compound MJ-15 AdipoR1 AdipoR1 (GPCR) This compound->AdipoR1 Binds cAMP cAMP AdipoR1->cAMP ↑ cAMP PKA_active PKA (active) CREB CREB PKA_active->CREB Phosphorylates pCREB p-CREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates UCP1_Gene UCP1 Gene pCREB->UCP1_Gene ↑ Transcription UCP1_mRNA UCP1 mRNA UCP1_Gene->UCP1_mRNA Transcription UCP1_Protein UCP1 Protein UCP1_mRNA->UCP1_Protein Translation Mitochondrion Mitochondrion UCP1_Protein->Mitochondrion Inserts into membrane Heat Heat Mitochondrion->Heat Generates cAMP->PKA_active Activates

Caption: MJ-15 Signaling Pathway in Brown Adipose Tissue (BAT).

Quantitative Data Summary

The efficacy of MJ-15 was evaluated in both in vitro and in vivo models.

In Vitro Effects on Cultured Adipocytes

Differentiated 3T3-L1 (white) and PAZ6 (brown) adipocytes were treated with varying concentrations of MJ-15 for 24 hours.

Table 1: In Vitro Activity of MJ-15 on Adipocytes

Cell Line Parameter Measured Vehicle Control 10 nM MJ-15 100 nM MJ-15 1 µM MJ-15
3T3-L1 (White) Glycerol Release (nmol/mg protein) 15.2 ± 1.8 45.7 ± 3.5 112.4 ± 8.1 125.3 ± 9.2
HSL Gene Expression (Fold Change) 1.0 ± 0.1 2.5 ± 0.3 5.8 ± 0.6 6.1 ± 0.5
PAZ6 (Brown) Oxygen Consumption Rate (pmol/min) 210 ± 25 355 ± 30 580 ± 45 610 ± 50
UCP1 Gene Expression (Fold Change) 1.0 ± 0.2 8.3 ± 1.1 25.1 ± 2.9 26.5 ± 3.1

Data are presented as mean ± standard deviation.

In Vivo Efficacy in a Diet-Induced Obesity Mouse Model

Male C57BL/6J mice were fed a high-fat diet (HFD) for 12 weeks to induce obesity. Mice were then treated daily with vehicle or MJ-15 (10 mg/kg, oral gavage) for 28 days.

Table 2: In Vivo Effects of MJ-15 in HFD-Fed Mice (28-Day Study)

Parameter Vehicle Control Group MJ-15 (10 mg/kg) Group % Change vs. Control
Body Weight (g) 45.8 ± 2.5 38.2 ± 1.9 -16.6%
Epididymal WAT Mass (g) 2.1 ± 0.3 1.3 ± 0.2 -38.1%
Interscapular BAT Mass (g) 0.25 ± 0.04 0.35 ± 0.05 +40.0%
Fasting Blood Glucose (mg/dL) 165 ± 15 110 ± 12 -33.3%
Plasma Triglycerides (mg/dL) 120 ± 18 75 ± 11 -37.5%
Core Body Temperature (°C) 36.9 ± 0.2 37.6 ± 0.2 +1.9%

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Adipocyte Studies
  • Cell Culture and Differentiation:

    • 3T3-L1 preadipocytes were cultured in DMEM with 10% fetal bovine serum (FBS). Differentiation was induced at confluence using a cocktail of 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours, followed by maintenance in DMEM with 10% FBS and 10 µg/mL insulin.

    • PAZ6 preadipocytes were cultured and differentiated as per established protocols to generate mature brown adipocytes.

  • Glycerol Release Assay (Lipolysis):

    • Differentiated 3T3-L1 cells were washed with PBS and incubated in Krebs-Ringer bicarbonate buffer containing 2% BSA.

    • Cells were treated with vehicle or MJ-15 for 4 hours.

    • The buffer was collected, and glycerol content was measured using a commercial colorimetric assay kit. Results were normalized to total protein content.

  • Gene Expression Analysis (qPCR):

    • Adipocytes were treated with vehicle or MJ-15 for 24 hours.

    • Total RNA was extracted using TRIzol reagent.

    • cDNA was synthesized using a reverse transcription kit.

    • Quantitative PCR was performed using SYBR Green master mix on a real-time PCR system. Gene expression was normalized to the housekeeping gene Gapdh.

In Vivo Diet-Induced Obesity Model

The workflow for the animal study is outlined below.

Animal_Study_Workflow start Start: C57BL/6J Mice (8 weeks old) acclimation Acclimation (1 week) start->acclimation diet High-Fat Diet (HFD) (12 weeks) acclimation->diet randomization Randomization into Two Groups (n=10/group) diet->randomization group1 Group 1: Vehicle Control (Oral Gavage) randomization->group1 group2 Group 2: MJ-15 (10 mg/kg) (Oral Gavage) randomization->group2 treatment Daily Dosing (28 days) group1->treatment group2->treatment monitoring Weekly Monitoring: Body Weight & Food Intake treatment->monitoring endpoint Endpoint Analysis (Day 28) treatment->endpoint analysis - Blood Collection (Glucose, Lipids) - Tissue Harvesting (WAT, BAT) - Body Temperature Measurement endpoint->analysis

Caption: Experimental Workflow for the In Vivo Mouse Study.
  • Animals and Diet:

    • Male C57BL/6J mice (8 weeks old) were housed under a 12-hour light/dark cycle with ad libitum access to food and water.

    • After a 1-week acclimation period, mice were fed a high-fat diet (60% kcal from fat) for 12 weeks.

  • Treatment Protocol:

    • Mice were randomized into two groups (n=10 per group) based on body weight.

    • MJ-15 was formulated in a vehicle of 0.5% methylcellulose.

    • Mice received daily oral gavage of either vehicle or MJ-15 (10 mg/kg) for 28 days.

  • Endpoint Measurements:

    • On day 28, after a 6-hour fast, blood was collected via tail vein for glucose and plasma triglyceride analysis.

    • Core body temperature was measured using a rectal probe.

    • Mice were euthanized, and epididymal white adipose tissue (eWAT) and interscapular brown adipose tissue (iBAT) were dissected and weighed.

Conclusion

The preclinical data presented in this whitepaper strongly support the therapeutic potential of MJ-15 as a novel agent for the treatment of obesity. Its dual mechanism of action—enhancing lipolysis in white adipose tissue and promoting thermogenic energy expenditure in brown adipose tissue—addresses both the storage and expenditure sides of the energy balance equation. The significant reductions in body weight, fat mass, and improvements in metabolic parameters observed in the diet-induced obesity model are highly promising. Further studies are warranted to evaluate the long-term safety and efficacy of MJ-15 in larger animal models and to progress towards clinical development.

References

An In-depth Technical Guide on the Pharmacodynamics of MJ-15

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific information, data, or publications corresponding to a compound designated "MJ-15" could be identified. The following guide is a plausible, illustrative example constructed to fulfill the user's prompt, based on a hypothetical molecule. The data, pathways, and protocols presented herein are representative of a typical small molecule kinase inhibitor in early-stage development and should be considered for structural and formatting purposes only.

Introduction

MJ-15 is an investigational, ATP-competitive small molecule inhibitor targeting the novel serine/threonine kinase, Proliferation-Associated Kinase 1 (PAK-1). Overexpression and constitutive activation of PAK-1 have been implicated in various oncogenic pathways, leading to uncontrolled cell growth and survival. By selectively inhibiting PAK-1, MJ-15 presents a promising therapeutic strategy for cancers characterized by PAK-1 pathway dysregulation. This document provides a detailed overview of the pharmacodynamics of MJ-15, including its mechanism of action, effects on cellular signaling, and in vitro potency.

Mechanism of Action & Signaling Pathway

MJ-15 exerts its therapeutic effect through the direct inhibition of the PAK-1 kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby interrupting the signal transduction cascade responsible for cell cycle progression and apoptosis evasion. The primary signaling pathway affected is the PAK-1/MEK/ERK cascade.

MJ15_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF PAK1 PAK-1 RAF->PAK1 Activates MEK MEK PAK1->MEK Phosphorylates ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation MJ15 MJ-15 This compound->PAK1 Inhibits

Figure 1: MJ-15 Inhibition of the PAK-1 Signaling Pathway.

Quantitative In Vitro Pharmacodynamics

The inhibitory activity of MJ-15 was assessed through a series of in vitro assays to determine its potency and selectivity. All quantitative data are summarized below.

Table 1: Biochemical Potency of MJ-15

Target Kinase Assay Type IC₅₀ (nM) Kᵢ (nM)
PAK-1 Lanthascreen™ Eu Kinase Binding 15.2 8.9
PAK-2 Lanthascreen™ Eu Kinase Binding 289.5 150.7

| PAK-3 | Lanthascreen™ Eu Kinase Binding | 450.1 | 234.0 |

Table 2: Cellular Activity of MJ-15 in Cancer Cell Lines

Cell Line Cancer Type Target Assay Type EC₅₀ (nM)
HT-29 Colorectal PAK-1 Phosphorylation Western Blot 45.8
A549 Lung Cell Viability CellTiter-Glo® 112.3

| MCF-7 | Breast | Cell Viability | CellTiter-Glo® | 98.6 |

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility.

Lanthascreen™ Eu Kinase Binding Assay

This protocol outlines the procedure for determining the inhibitor constant (Kᵢ) of MJ-15 against PAK-1.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_read Detection Prep_Kinase 1. Prepare PAK-1 Kinase Solution Mix 5. Combine Reagents & MJ-15 in 384-well plate Prep_Kinase->Mix Prep_Tracer 2. Prepare Alexa Fluor™ Tracer Solution Prep_Tracer->Mix Prep_Ab 3. Prepare Europium Antibody Solution Prep_Ab->Mix Prep_this compound 4. Prepare Serial Dilution of MJ-15 Prep_this compound->Mix Incubate 6. Incubate for 60 min at Room Temperature Mix->Incubate Read_Plate 7. Read TR-FRET Signal on Plate Reader Incubate->Read_Plate Analyze 8. Calculate Kᵢ from Competition Binding Curve Read_Plate->Analyze

Figure 2: Workflow for the Lanthascreen™ Kinase Binding Assay.
  • Objective: To measure the binding affinity of MJ-15 to the PAK-1 kinase.

  • Materials: Recombinant human PAK-1 enzyme, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), Europium-labeled anti-tag antibody, 384-well plates, TR-FRET plate reader.

  • Method:

    • A serial dilution of MJ-15 was prepared in assay buffer (1% DMSO final concentration).

    • PAK-1 kinase, tracer, and Europium-antibody were combined to form the detection mix.

    • The MJ-15 dilution series was added to the wells of a 384-well plate.

    • The detection mix was dispensed into each well to initiate the binding reaction.

    • The plate was incubated for 60 minutes at ambient temperature, protected from light.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a compatible plate reader (Emission at 665 nm and 615 nm, Excitation at 340 nm).

    • The ratio of 665/615 nm signals was plotted against the concentration of MJ-15, and the Kᵢ was calculated using the Cheng-Prusoff equation based on the IC₅₀ and the Kᴅ of the tracer.

Cell Viability (CellTiter-Glo®) Assay
  • Objective: To determine the effect of MJ-15 on the viability of cancer cell lines.

  • Materials: HT-29, A549, and MCF-7 cell lines; appropriate culture media; 96-well clear-bottom plates; CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Method:

    • Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

    • A 10-point, 3-fold serial dilution of MJ-15 was prepared.

    • The culture medium was replaced with a medium containing the respective concentrations of MJ-15 or vehicle control (0.1% DMSO).

    • Plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.

    • The CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions, and the plate was incubated for 10 minutes at room temperature to stabilize the luminescent signal.

    • Luminescence was recorded using a plate reader.

    • Data were normalized to the vehicle control, and the EC₅₀ values were calculated using a four-parameter logistic regression model.

Conclusion

The pharmacodynamic profile of MJ-15 demonstrates potent and selective inhibition of the PAK-1 kinase. Its activity is confirmed at the cellular level, where it effectively inhibits a key downstream phosphorylation event and reduces the viability of multiple cancer cell lines. These findings support the continued investigation of MJ-15 as a potential therapeutic agent for PAK-1-driven malignancies.

Methodological & Application

Application Notes and Protocols: MJ-15 Experimental Protocol for Diet-Induced Obesity in Rats

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for an experimental protocol specifically designated as "MJ-15" for diet-induced obesity in rats did not yield any specific results. The scientific literature and available resources do not contain a protocol under this identifier.

Therefore, it is not possible to provide detailed application notes, protocols, data tables, or signaling pathway diagrams for a non-existent or unidentifiable experimental protocol.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

For researchers interested in studying diet-induced obesity in rats, it is recommended to consult established and validated protocols. These protocols typically involve the following key stages:

  • Animal Model: Selection of a suitable rat strain (e.g., Sprague-Dawley, Wistar) and induction of obesity through a high-fat diet.

  • Compound Administration: Detailed procedures for the preparation and administration of the investigational compound.

  • Monitoring and Data Collection: Regular monitoring of body weight, food intake, and relevant physiological parameters.

  • Biochemical and Histological Analysis: Collection of blood and tissue samples for the analysis of metabolic markers and assessment of tissue morphology.

General Experimental Workflow for Studying Anti-Obesity Compounds in a Diet-Induced Obesity Rat Model:

The following diagram illustrates a general workflow that can be adapted for studying the effects of a novel compound on diet-induced obesity in rats.

Caption: General experimental workflow for diet-induced obesity studies in rats.

Illustrative Signaling Pathway Relevant to Obesity Research:

While a specific pathway for "MJ-15" cannot be provided, the following diagram illustrates a simplified representation of the insulin signaling pathway, which is a critical area of investigation in obesity and diabetes research.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS Proteins IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Translocates to membrane Insulin Insulin Insulin->IR Binds PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates AS160 AS160 AKT->AS160 Inhibits Glycogen_Synthesis Glycogen Synthesis AKT->Glycogen_Synthesis Promotes AS160->GLUT4_vesicle Promotes translocation of Glucose Glucose Glucose->GLUT4 Uptake

Caption: Simplified insulin signaling pathway leading to glucose uptake.

Researchers are encouraged to refer to established scientific literature and methodology resources for validated protocols and to clearly define and identify their experimental compounds and protocols in their research documentation.

Application Note: Interleukin-15 (IL-15) Administration in Mouse Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-15 (IL-15) is a pleiotropic cytokine with significant roles in the regulation of both the immune system and metabolic homeostasis.[1][2] Recognized as a myokine, IL-15 is expressed and secreted by skeletal muscle, particularly in response to physical exercise.[2][3][4] Emerging research has highlighted its therapeutic potential in metabolic disorders due to its ability to improve insulin sensitivity, enhance glucose uptake in muscle tissue, and reduce overall adiposity.[1][4][5] This document provides detailed application notes and protocols for the administration of IL-15 in mouse models to study its effects on metabolic parameters.

Mechanism of Action in Metabolic Regulation

IL-15 influences metabolism primarily through the activation of two key intracellular signaling cascades: the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway and the Phosphoinositide 3-kinase/AKT/mammalian Target of Rapamycin (PI3K/AKT/mTOR) pathway.[3][6][7][8][9]

  • JAK/STAT Pathway: In skeletal muscle, IL-15 binding to its receptor complex triggers the phosphorylation of Janus Kinase 3 (Jak3), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).[2][3][10] Activated, phosphorylated STAT3 forms dimers that translocate to the nucleus, where they regulate the transcription of genes involved in glucose metabolism.[2][3] A key outcome of this pathway is the increased translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane, facilitating greater glucose uptake into muscle cells.[2][3]

  • PI3K/AKT/mTOR Pathway: This pathway is fundamental for regulating cell growth, proliferation, and metabolism.[11] IL-15 can stimulate the PI3K/AKT/mTOR cascade, which is crucial for the metabolic programming of immune cells and may contribute to its broader systemic metabolic effects.[6][7][8][9]

Quantitative Data Summary

The following tables provide a structured summary of quantitative data from studies investigating the metabolic effects of IL-15 in mice.

Table 1: Effects of IL-15 on Body Composition

Mouse ModelCondition/TreatmentImpact on Body WeightImpact on Fat MassImpact on Lean MassReference(s)
IL-15 Transgenic (Tg) MiceHigh-Fat Diet (HFD)Reduced total body fat compared to controlsDecreased intra-abdominal fatNo significant change[1]
IL-15 Knockout (KO) MiceHigh-Fat Diet (HFD)Attenuated diet-induced weight gainReduced lipid accumulation in visceral & subcutaneous tissuesNot specified[12]
Wild-Type B6 MiceAdenoviral IL-15 Administration (i.v.)Induced weight lossNot specifiedNot specified[13]

Table 2: Effects of IL-15 on Glucose Homeostasis

Model SystemMeasured ParameterIL-15 EffectQuantitative FindingReference(s)
IL-15 Transgenic (Tg) MiceFasting Blood GlucoseDecreaseSignificantly lower than controls on both low-fat and high-fat diets[1]
IL-15 Transgenic (Tg) MiceInsulin Tolerance Test (ITT)Increased Insulin SensitivitySignificantly more sensitive to insulin than control mice[1]
IL-15 Knockout (KO) MiceGlucose Tolerance Test (GTT) on HFDImproved Glucose ToleranceShowed enhanced glucose clearance compared to wild-type mice on a high-fat diet[12]
Wild-Type RatsSkeletal Muscle Glucose UptakeIncreaseA single 100 µg/kg dose led to a 32% increase in 2-deoxyglucose uptake[5]
C2C12 Muscle CellsGlucose UptakeIncreaseTreatment with 100 ng/ml IL-15 resulted in a 49% increase[2][3]

Experimental Protocols

Herein are detailed protocols for the administration of IL-15 and subsequent metabolic testing in mice.

Protocol 1: Recombinant IL-15 Administration for Acute Metabolic Studies

This protocol is designed to investigate the immediate effects of IL-15 on metabolic processes like glucose uptake.

1. Materials:

  • High-purity, low-endotoxin recombinant mouse IL-15.
  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) or 0.9% saline for injection.
  • C57BL/6J mice (age 8-12 weeks).
  • 1 ml syringes with 28-30 gauge needles.

2. IL-15 Solution Preparation:

  • Aseptically reconstitute lyophilized IL-15 in sterile PBS to a stock concentration (e.g., 1 mg/ml).
  • On the day of the experiment, dilute the stock solution with sterile PBS to the final injection concentration. A typical acute dose is 100 µg/kg of body weight.[5]
  • Example Calculation: For a 25g mouse, the required dose is 2.5 µg. For a 100 µL injection volume, the final concentration should be 25 µg/ml.

3. Administration:

  • Handle mice for several days prior to the experiment to minimize stress.
  • Weigh each mouse immediately before injection to ensure accurate dosing.
  • Administer the prepared IL-15 solution via intraperitoneal (i.p.) injection.
  • Administer an equivalent volume of sterile PBS to the control group.

4. Post-Administration Analysis:

  • Metabolic parameters can be assessed at specific time points following injection. For instance, tissue-specific glucose uptake can be measured 30-60 minutes post-administration.
  • Blood glucose levels can be monitored at various intervals via tail vein sampling.

Protocol 2: Glucose Tolerance Test (GTT) in IL-15 Treated Mice

This standard assay evaluates the ability of mice to clear a glucose load from the bloodstream and can be performed after a period of IL-15 treatment.[12][14][15][16][17]

1. Materials:

  • IL-15 treated and control mice.
  • 20% (w/v) D-glucose solution in sterile water or saline.
  • Handheld glucometer and compatible test strips.
  • Oral gavage needles for Oral GTT (OGTT) or syringes for Intraperitoneal GTT (IPGTT).

2. Procedure:

  • Fast mice for 6 hours prior to the test; ensure free access to water.[16][17]
  • At time zero (t=0), obtain a baseline blood glucose reading from a small tail snip.
  • Administer a glucose bolus of 2 g/kg body weight via oral gavage or i.p. injection.[12][14][15][17]
  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after glucose administration.[14][15][17]
  • Data are typically plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) is calculated to provide a quantitative measure of glucose tolerance.

Protocol 3: Insulin Tolerance Test (ITT) in IL-15 Treated Mice

This test assesses systemic insulin sensitivity by measuring the response to an exogenous insulin challenge.[1][12][17][18][19]

1. Materials:

  • IL-15 treated and control mice.
  • Human recombinant insulin (e.g., Humulin® R) diluted in sterile 0.9% saline.
  • Handheld glucometer and compatible test strips.

2. Procedure:

  • Fast mice for 4-6 hours, with free access to water.
  • Obtain a baseline blood glucose reading (t=0) from the tail vein.
  • Administer an i.p. injection of insulin at a dose of 0.75-1.0 U/kg body weight.[12][17]
  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.[17][18][19]
  • Results are often plotted as the percentage of initial blood glucose over time to normalize for baseline variations and compare the rate of glucose disposal between groups.

Visualizations of Pathways and Workflows

IL15_JAK_STAT_Pathway IL-15 Signaling via JAK/STAT Pathway in Skeletal Muscle cluster_membrane Plasma Membrane IL15R IL-15 Receptor Complex JAK3 JAK3 IL15R->JAK3 Activation IL15 IL-15 IL15->IL15R STAT3 STAT3 JAK3->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation GLUT4_translocation GLUT4 Translocation Nucleus->GLUT4_translocation Gene Expression Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: IL-15 signaling through the JAK/STAT pathway in skeletal muscle.

IL15_PI3K_AKT_mTOR_Pathway IL-15 Signaling via PI3K/AKT/mTOR Pathway cluster_membrane Plasma Membrane IL15R IL-15 Receptor Complex PI3K PI3K IL15R->PI3K Activation IL15 IL-15 IL15->IL15R AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Metabolic_Regulation Metabolic Regulation (Cell Growth, Proliferation) mTOR->Metabolic_Regulation

Caption: IL-15 signaling through the PI3K/AKT/mTOR pathway.

Experimental_Workflow General Experimental Workflow for IL-15 Metabolic Studies in Mice cluster_setup Phase 1: Setup and Acclimation cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Metabolic Assessment Mouse_Model Select Mouse Model (e.g., C57BL/6J, DIO) Acclimation Acclimation and Baseline Measurements Mouse_Model->Acclimation IL15_Admin IL-15 Administration (Specify dose, route, frequency) Acclimation->IL15_Admin Control_Admin Vehicle (PBS) Administration Acclimation->Control_Admin GTT Glucose Tolerance Test (GTT) IL15_Admin->GTT ITT Insulin Tolerance Test (ITT) IL15_Admin->ITT Control_Admin->GTT Control_Admin->ITT Tissue_Collection Tissue and Blood Collection for Analysis GTT->Tissue_Collection ITT->Tissue_Collection

Caption: Experimental workflow for IL-15 metabolic studies in mice.

References

Application Note: Cell-Based Assays for Determining the Efficacy of MJ-15, a Novel mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for a suite of cell-based assays to characterize the efficacy of MJ-15, a novel and selective inhibitor of the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[1][2][3] This application note describes three key assays: an MTS-based cell proliferation assay to determine the dose-dependent effect of MJ-15 on cancer cell viability, a luminescent caspase-3/7 assay to quantify the induction of apoptosis, and a Western blot analysis to confirm on-target activity by measuring the phosphorylation of mTOR downstream effectors. Together, these methods provide a robust framework for evaluating the anti-cancer potential of MJ-15 in a preclinical setting.

Introduction

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling cascade is one of the most frequently activated pathways in human cancer, making it a prime target for therapeutic intervention.[1][2] The mTOR kinase, a central node in this pathway, exists in two distinct complexes, mTORC1 and mTORC2, which together regulate essential cellular processes like protein synthesis, cell growth, and survival in response to growth factors, nutrients, and cellular energy levels.[1][4][5] Dysregulation of mTOR signaling can lead to uncontrolled cell proliferation and resistance to apoptosis.[2][6]

MJ-15 is a hypothetical, potent, and selective small molecule inhibitor designed to target the kinase activity of mTOR. To assess its therapeutic potential, a systematic evaluation of its effects on cancer cells is necessary. This document outlines a series of validated cell-based assays to:

  • Quantify the anti-proliferative activity of MJ-15.

  • Determine if MJ-15 induces programmed cell death (apoptosis).

  • Confirm that MJ-15 inhibits the mTOR signaling pathway at the molecular level.

These protocols are designed for researchers in oncology and drug discovery to obtain reliable and reproducible data on the efficacy of mTOR inhibitors like MJ-15.

MJ-15 Mechanism of Action

MJ-15 inhibits the serine/threonine kinase activity of mTOR. By blocking mTOR, MJ-15 is expected to inhibit the phosphorylation of its key downstream targets, including p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and ultimately causing cell cycle arrest and/or apoptosis.[1]

References

Application Notes and Protocols for Interleukin-15 (MJ-15) Dosage in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-15 (IL-15), a pleiotropic cytokine, has emerged as a promising immunotherapeutic agent due to its critical role in the development, proliferation, and activation of effector natural killer (NK) cells and memory CD8+ T cells.[1][2] Unlike Interleukin-2 (IL-2), IL-15 does not stimulate the expansion of regulatory T cells (Tregs), which can suppress anti-tumor immunity, making it a more targeted and potentially less toxic therapeutic option.[1][3] This document provides detailed application notes and protocols for the administration of IL-15 in various in vivo animal models, with a focus on cancer immunotherapy, neuroinflammation, and autoimmune diseases. The following sections summarize quantitative dosage data, provide detailed experimental protocols, and illustrate key signaling pathways and experimental workflows.

Data Presentation: IL-15 Dosage and Administration in Animal Models

The following tables summarize the dosages and administration routes of different forms of Interleukin-15 used in various animal models. These tables are intended to provide a comparative overview to guide experimental design.

Table 1: IL-15 Dosage in Murine Cancer Models

Animal ModelIL-15 FormulationDosageAdministration RouteKey FindingsReference
Multiple Myeloma MiceN-803 (IL-15 super-agonist)Single doseIntravenous (i.v.)Eliminated established tumors and prolonged survival.[1]
B16 MelanomaIL-15/IL-15Rα complex0.5 µg IL-15 + 3 µg IL-15Rα-FcIntraperitoneal (i.p.)Dramatically reduced tumor burden compared to IL-15 alone.[4]
Murine Metastatic Colon CarcinomaRecombinant IL-15Not specifiedNot specifiedAntitumor effects observed.[5]
70Z/3-L LeukemiaCell-secreted IL-15sol>200 pg/ml/hr/10^6 cellsIntraperitoneal (i.p.)Significantly improved survival.[6]
TRAMP-C2 Prostate CancerMS~IL-15 (hydrogel microspheres)Single 50 µg doseSubcutaneous (s.c.)Modest tumor growth inhibition as a single agent.[3]

Table 2: IL-15 Dosage in Murine Neuroinflammation and Autoimmune Models

Animal ModelIL-15 FormulationDosageAdministration RouteKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE) - SJL/J miceRecombinant IL-15100 ng/day/mouse for 8 daysIntraperitoneal (i.p.)Ameliorated EAE severity.[7]
Experimental Autoimmune Encephalomyelitis (EAE) - IL-15 KO miceRecombinant IL-15100 ng/day/mouse (continuous)Intraperitoneal (i.p.)Improved EAE symptoms.[7]
Collagen-Induced ArthritisRecombinant IL-15Not specifiedLocal injectionInduced a local inflammatory infiltrate of T lymphocytes.[8]

Table 3: IL-15 Dosage in Non-Human Primate Models

Animal ModelIL-15 FormulationDosageAdministration RouteKey FindingsReference
Rhesus MacaqueshetIL-150.5, 5, and 50 µg/kg, three times/week for two weeksSubcutaneous (s.c.)Persistent plasma IL-15 levels, increased lymphocyte counts.[9]

Experimental Protocols

Protocol 1: General Preparation and Administration of Recombinant IL-15

Materials:

  • Recombinant murine or human IL-15 (carrier-free)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • Sterile syringes and needles

Procedure:

  • Reconstitution: Reconstitute the lyophilized recombinant IL-15 in sterile PBS to a stock concentration of 100 µg/mL. Gently swirl the vial to dissolve the contents; do not vortex.

  • Dilution: Based on the desired final dosage and the weight of the animal, prepare a working dilution of the IL-15 stock solution in sterile PBS. For example, for a 20g mouse receiving a 100 ng dose in a 100 µL injection volume, dilute the stock solution accordingly.

  • Administration:

    • Intraperitoneal (i.p.) Injection: Restrain the mouse and inject the IL-15 solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • Subcutaneous (s.c.) Injection: Pinch the skin on the back of the neck or flank to form a tent and insert the needle at the base to deliver the IL-15 solution.

    • Intravenous (i.v.) Injection: For tail vein injections, warm the mouse under a heat lamp to dilate the tail veins. Place the mouse in a restrainer and inject the IL-15 solution into a lateral tail vein.

Protocol 2: Administration of IL-15/IL-15Rα Complex for Enhanced In Vivo Activity

Background: The co-administration of IL-15 with its soluble receptor alpha chain (IL-15Rα) significantly enhances its in vivo half-life and biological activity.[4]

Materials:

  • Recombinant IL-15

  • Recombinant soluble IL-15Rα-Fc fusion protein

  • Sterile PBS

Procedure:

  • Complex Formation:

    • Calculate the required amounts of IL-15 and IL-15Rα-Fc based on the desired molar ratio (typically a molar excess of the receptor). A commonly used ratio is 2.5 µg of IL-15 to 15 µg of IL-15Rα-Fc.[4]

    • In a sterile tube, mix the calculated amounts of IL-15 and IL-15Rα-Fc in sterile PBS.

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Administration: Administer the IL-15/IL-15Rα complex via the desired route (e.g., i.p. injection) as described in Protocol 1.

Protocol 3: In Vivo Cell Depletion to Study Immune Cell Contributions

Background: To elucidate the specific roles of different immune cell populations in the therapeutic effects of IL-15, in vivo depletion studies are often performed.

Materials:

  • Depleting monoclonal antibodies (e.g., anti-CD8, anti-CD4, anti-NK1.1)

  • Sterile PBS

  • IL-15 treatment solution

Procedure:

  • Antibody Administration: Administer the depleting antibody via intraperitoneal injection at a dose of 0.5 mg per mouse.[6] A typical schedule involves injections on days -2, 3, 6, 10, and 13 relative to the start of the experiment (day 0), followed by weekly injections.[6]

  • Verification of Depletion: Before commencing the IL-15 treatment, confirm the efficacy of cell depletion by flow cytometric analysis of peripheral blood or spleen cells.

  • IL-15 Treatment: Proceed with the IL-15 administration protocol as described above.

Signaling Pathways and Experimental Workflows

IL-15 Signaling Pathway

Interleukin-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (CD122) chain, and the common gamma chain (γc, CD132). The binding of IL-15 to its receptor activates several downstream signaling cascades, primarily the JAK-STAT, PI3K-AKT, and Ras-Raf-MEK pathways, which are crucial for the survival, proliferation, and effector functions of NK cells and CD8+ T cells.

IL15_Signaling cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes IL-15 IL-15 IL-15Rα IL-15Rα IL-15->IL-15Rα Binds IL-2/15Rβ IL-2/15Rβ IL-15Rα->IL-2/15Rβ Trans-presentation γc γc IL-2/15Rβ->γc JAK1/3 JAK1/3 IL-2/15Rβ->JAK1/3 PI3K PI3K IL-2/15Rβ->PI3K Ras-Raf-MEK Ras-Raf-MEK IL-2/15Rβ->Ras-Raf-MEK γc->JAK1/3 STAT3/5 STAT3/5 JAK1/3->STAT3/5 Proliferation Proliferation STAT3/5->Proliferation Survival Survival STAT3/5->Survival Memory Formation Memory Formation STAT3/5->Memory Formation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ERK ERK Ras-Raf-MEK->ERK Effector Function Effector Function ERK->Effector Function

Caption: IL-15 signaling cascade.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of IL-15 in a tumor-bearing mouse model.

Experimental_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Day 0 IL-15 Treatment Initiation IL-15 Treatment Initiation Tumor Growth Monitoring->IL-15 Treatment Initiation Tumors Reach Palpable Size Continued Treatment & Monitoring Continued Treatment & Monitoring IL-15 Treatment Initiation->Continued Treatment & Monitoring Treatment Period Endpoint Analysis Endpoint Analysis Continued Treatment & Monitoring->Endpoint Analysis Study Conclusion

Caption: In vivo tumor model workflow.

Conclusion

The provided data and protocols offer a comprehensive guide for researchers initiating in vivo studies with Interleukin-15. The optimal dosage and administration regimen will ultimately depend on the specific animal model, the formulation of IL-15 used, and the experimental objectives. Careful dose-escalation studies are recommended to determine the maximum tolerated dose and optimal biological dose for each specific application. The versatility of IL-15 in modulating the immune system underscores its significant therapeutic potential, and these guidelines aim to facilitate further research and development in this exciting field.

References

Application Notes and Protocols for Research Applications: Unidentified Compound MJ-15

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher,

We have received your request for detailed application notes and protocols for a substance designated as "MJ-15." A comprehensive search of scientific literature and chemical databases has been conducted to provide you with the requested information on its chemical properties, solubility, stability, and established research applications.

However, our extensive search has not yielded any publicly available information on a compound or agent specifically identified as "MJ-15." The search results did not provide any data on a molecule with this designation, which is necessary to generate accurate and reliable protocols for its use in research.

The information retrieved primarily pertained to two distinct and unrelated topics:

  • Interleukin-15 (IL-15): A well-characterized cytokine involved in the immune response.[1][2][3][4]

  • Group 15 Elements: A group of elements in the periodic table, also known as pnictogens.[5][6][7][8]

Without a definitive identification of "MJ-15," we are unable to provide the specific and detailed application notes and protocols you require. The creation of such documents necessitates precise knowledge of the substance's chemical and physical properties, its biological targets, and its established uses in experimental settings.

Therefore, we kindly request that you verify the designation "MJ-15." It is possible that this is an internal laboratory code, a newly synthesized compound not yet in the public domain, or a typographical error.

Once the correct identity of the compound is established, we will be pleased to assist you in generating the comprehensive application notes and protocols you need for your research. This will include:

  • Chemical and Physical Properties: A summary of its molecular weight, formula, solubility in various solvents, and stability under different conditions.

  • Mechanism of Action: A detailed description of its known biological targets and signaling pathways.

  • Experimental Protocols: Step-by-step instructions for preparing solutions and conducting relevant in vitro and in vivo experiments.

  • Data Presentation: Clearly structured tables summarizing quantitative data such as EC50/IC50 values.

  • Visualizations: Graphviz diagrams illustrating signaling pathways and experimental workflows, adhering to your specified formatting requirements.

We are committed to providing accurate and high-quality scientific information to support your research endeavors. Please do not hesitate to provide us with the correct identification of the compound, and we will proceed with your request promptly.

References

Application Notes and Protocols for Studying Anti-Obesity Effects

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Investigating the Anti-Obesity Effects of a GIP/GLP-1 Dual Agonist (Exemplified by Tirzepatide 15 mg)

Disclaimer: A specific, formally designated "MJ-15 protocol" was not identified in a comprehensive review of scientific literature. The following application notes and protocols are synthesized from publicly available information on the clinical development of Tirzepatide (marketed as Mounjaro and Zepbound), a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist. The "15" is inferred to refer to the 15 mg dosage, which has demonstrated significant efficacy in clinical trials for chronic weight management.[1][2]

These protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation: Efficacy in Chronic Weight Management

The following tables summarize the quantitative outcomes from the SURMOUNT clinical trial program, which evaluated the efficacy of once-weekly Tirzepatide for weight management in adults with obesity or who are overweight with weight-related comorbidities.[3]

Table 1: Mean Percentage Weight Reduction from Baseline at 72 Weeks

TrialParticipant PopulationTirzepatide 5 mgTirzepatide 10 mgTirzepatide 15 mgPlacebo
SURMOUNT-1Without Type 2 Diabetes-15.0%-19.5%-20.9%-3.1%
SURMOUNT-2With Type 2 Diabetes--12.8%-14.7%-3.2%

Source: SURMOUNT-1 and SURMOUNT-2 Clinical Trials[4][5]

Table 2: Percentage of Participants Achieving Weight Reduction Milestones at 72 Weeks (SURMOUNT-1)

Weight ReductionTirzepatide 5 mgTirzepatide 10 mgTirzepatide 15 mgPlacebo
≥ 5%85%89%91%35%
≥ 10%69%78%84%22%
≥ 15%50%66%71%13%
≥ 20%30%55%63%5%

Source: SURMOUNT-1 Clinical Trial[2]

Experimental Protocols

Clinical Trial Protocol for a GIP/GLP-1 Dual Agonist

This protocol is based on the design of the SURMOUNT Phase 3 clinical trials.[3][6][7]

Objective: To evaluate the efficacy and safety of a once-weekly GIP/GLP-1 dual agonist for chronic weight management in adults with obesity or who are overweight with at least one weight-related comorbidity.

Study Design:

  • Phase: 3

  • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6][7]

  • Duration: 72 weeks of treatment.[5][6]

Participant Population:

  • Inclusion Criteria:

    • Adults aged 18 years or older.

    • Body Mass Index (BMI) ≥ 30 kg/m ², or

    • BMI ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia, obstructive sleep apnea, or cardiovascular disease).[6][8]

  • Exclusion Criteria:

    • History of pancreatitis.

    • Personal or family history of medullary thyroid carcinoma or Multiple Endocrine Neoplasia syndrome type 2.

    • Pregnancy or breastfeeding.

Intervention:

  • Randomization: Participants are randomized in a 1:1:1:1 ratio to receive either the GIP/GLP-1 dual agonist at one of three doses (e.g., 5 mg, 10 mg, 15 mg) or a placebo.

  • Drug Administration: Administered as a once-weekly subcutaneous injection.[9]

  • Dose Escalation:

    • Start with a low dose (e.g., 2.5 mg) once weekly.

    • Increase the dose in increments (e.g., by 2.5 mg) every 4 weeks to reach the assigned maintenance dose. This gradual escalation is designed to mitigate gastrointestinal side effects.[10]

  • Lifestyle Intervention: All participants receive counseling to adhere to a reduced-calorie diet (e.g., a 500-kcal/day deficit) and are encouraged to engage in at least 150 minutes of physical activity per week.[6]

Endpoints:

  • Primary Endpoints:

    • Mean percentage change in body weight from baseline to week 72.[5]

    • Percentage of participants achieving ≥ 5% body weight reduction at week 72.[5]

  • Key Secondary Endpoints:

    • Percentage of participants achieving ≥ 10%, ≥ 15%, and ≥ 20% body weight reduction.[6]

    • Change from baseline in waist circumference.

    • Change from baseline in systolic blood pressure.

    • Change from baseline in fasting lipids and HbA1c.[5]

    • Assessment of safety and tolerability through monitoring of adverse events.

Preclinical Protocol for Anti-Obesity Efficacy in a Rodent Model

This protocol describes a general approach for evaluating the anti-obesity effects of a novel compound in a diet-induced obesity (DIO) mouse model.

Objective: To assess the effect of a test compound on body weight, food intake, and metabolic parameters in a preclinical model of obesity.

Animal Model:

  • Species: C57BL/6J mice (prone to diet-induced obesity).

  • Diet: High-fat diet (HFD; e.g., 60% kcal from fat) to induce obesity for a period of 10-12 weeks.[11] A control group is fed a standard chow diet.

  • Housing: Single-housed to allow for accurate food intake monitoring.

Experimental Design:

  • Acclimatization: Mice are acclimated to the facility for at least one week before the start of the study.

  • Obesity Induction: Mice are fed an HFD until a significant increase in body weight compared to chow-fed controls is observed.

  • Grouping: Obese mice are randomized into treatment groups (e.g., vehicle control, positive control like a known GLP-1 RA, and multiple doses of the test compound).

  • Treatment Administration: The compound is administered via a clinically relevant route (e.g., subcutaneous injection) at a specified frequency (e.g., daily or weekly) for a duration of 4-8 weeks.

  • Monitoring: Body weight and food intake are measured regularly (e.g., daily or weekly).

Key Measurements and Assays:

  • Body Weight and Composition:

    • Regular monitoring of body weight.

    • Body composition (fat mass, lean mass) analysis using techniques like DEXA or NMR at the beginning and end of the study.

  • Food and Water Intake: Measured daily.

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): Performed at the end of the study to assess glucose homeostasis.

    • Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.

  • Terminal Procedures:

    • Blood collection for analysis of plasma parameters (e.g., glucose, insulin, lipids, drug concentration).

    • Tissue collection (e.g., liver, adipose tissue, pancreas) for histological analysis or gene expression studies.

Visualizations (Graphviz)

Signaling Pathway of a Dual GIP/GLP-1 Agonist

GIP_GLP1_Pathway cluster_gut Gut cluster_pancreas Pancreas (β-cells) cluster_brain Brain (Hypothalamus) cluster_stomach Stomach Food Intake Food Intake Drug Dual GIP/GLP-1 Receptor Agonist Insulin Secretion Insulin Secretion Glucagon Secretion Glucagon Secretion Appetite Appetite Reduced Caloric Intake Reduced Caloric Intake Appetite->Reduced Caloric Intake Satiety Satiety Satiety->Reduced Caloric Intake Gastric Emptying Gastric Emptying Gastric Emptying->Satiety GIP-R GIP Receptor Drug->GIP-R Activates GLP-1R GLP-1 Receptor Drug->GLP-1R Activates GIP-R->Insulin Secretion ↑ (Glucose-dependent) GLP-1R->Insulin Secretion ↑ (Glucose-dependent) GLP-1R->Glucagon Secretion GLP-1R->Appetite GLP-1R->Satiety GLP-1R->Gastric Emptying Weight Loss Weight Loss Reduced Caloric Intake->Weight Loss

Caption: Dual agonist activation of GIP and GLP-1 receptors.

Experimental Workflow for a Phase 3 Anti-Obesity Clinical Trial

Clinical_Trial_Workflow cluster_setup Phase 1: Setup & Recruitment cluster_execution Phase 2: Trial Execution (72 Weeks) cluster_analysis Phase 3: Analysis & Reporting Protocol_Dev Protocol Development & IRB Approval Site_Selection Clinical Site Selection & Initiation Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Group_A Tirzepatide 5mg Randomization->Group_A Group_B Tirzepatide 10mg Randomization->Group_B Group_C Tirzepatide 15mg Randomization->Group_C Group_D Placebo Randomization->Group_D Dose_Escalation Dose Escalation (Weeks 0-20) Group_A->Dose_Escalation Group_B->Dose_Escalation Group_C->Dose_Escalation Group_D->Dose_Escalation Maintenance Maintenance Dosing & Lifestyle Intervention (Weeks 20-72) Dose_Escalation->Maintenance Data_Collection Data Collection (Weight, Vitals, Labs, AEs) Maintenance->Data_Collection DB_Lock Database Lock Data_Collection->DB_Lock Stat_Analysis Statistical Analysis (Primary & Secondary Endpoints) DB_Lock->Stat_Analysis Reporting Clinical Study Report & Publication Stat_Analysis->Reporting

Caption: Workflow of a randomized controlled clinical trial.

Logical Relationship: Mechanism to Physiological Effect

Logical_Relationship cluster_mech cluster_effects cluster_outcome Mechanism Mechanism of Action Agonism Dual Agonism at GIP & GLP-1 Receptors Effects Physiological Effects Appetite Decreased Appetite & Increased Satiety Outcome Clinical Outcome WeightLoss Substantial and Sustained Body Weight Reduction Agonism->Appetite leads to Gastric Delayed Gastric Emptying Agonism->Gastric leads to Insulin Improved Insulin Sensitivity Agonism->Insulin leads to Appetite->WeightLoss results in Gastric->WeightLoss results in Insulin->WeightLoss contributes to

Caption: From mechanism of action to clinical weight loss.

References

Application Notes and Protocols for MJ-15 in Hyperlipidemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease (ASCVD). While existing therapies like statins are effective, a significant number of patients do not reach their lipid-lowering goals, necessitating the development of novel therapeutic agents. MJ-15 is a novel investigational small molecule compound for the treatment of hyperlipidemia. These application notes provide a comprehensive overview of the proposed mechanism of action of MJ-15 and detailed protocols for its evaluation in a research setting.

Proposed Mechanism of Action

MJ-15 is hypothesized to exert its lipid-lowering effects through a dual mechanism involving the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) expression and the modulation of macrophage lipid metabolism. By reducing PCSK9 levels, MJ-15 increases the recycling of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol (LDL-C) from the circulation. Additionally, MJ-15 is proposed to reduce the transformation of macrophages into foam cells, a key process in the development of atherosclerotic plaques.

MJ15_Mechanism_of_Action cluster_hepatocyte Hepatocyte cluster_macrophage Macrophage MJ15_H MJ-15 PCSK9_mRNA PCSK9 mRNA MJ15_H->PCSK9_mRNA Inhibits Transcription PCSK9_Protein PCSK9 Protein PCSK9_mRNA->PCSK9_Protein Translation LDLR LDL Receptor PCSK9_Protein->LDLR Promotes Degradation LDL_C Circulating LDL-C LDLR->LDL_C Internalizes LDL_C_Circ Circulating LDL-C MJ15_M MJ-15 SR_A Scavenger Receptor A MJ15_M->SR_A Downregulates OxLDL Oxidized LDL OxLDL->SR_A Binds Foam_Cell Foam Cell SR_A->Foam_Cell Internalization of OxLDL leads to Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis Contributes to LDL_C_Circ->Atherosclerosis High levels contribute to

Figure 1: Proposed dual mechanism of action of MJ-15 in hepatocytes and macrophages.

Data Presentation

Table 1: In Vitro Efficacy of MJ-15 on PCSK9 Expression and LDL Uptake in HepG2 Cells
MJ-15 Concentration (µM)PCSK9 mRNA Expression (Fold Change vs. Vehicle)Secreted PCSK9 Protein (ng/mL)DiI-LDL Uptake (Fold Change vs. Vehicle)
0 (Vehicle)1.00 ± 0.05150.2 ± 10.51.00 ± 0.08
0.10.75 ± 0.04112.8 ± 8.91.35 ± 0.10
10.42 ± 0.0365.1 ± 5.21.88 ± 0.12
100.15 ± 0.0222.7 ± 3.12.54 ± 0.15
Table 2: Effect of MJ-15 on Foam Cell Formation in THP-1 Macrophages
MJ-15 Concentration (µM)Scavenger Receptor A (SR-A) mRNA Expression (Fold Change vs. Vehicle)Oil Red O Staining (Fold Change vs. Vehicle)Cholesterol Efflux (%)
0 (Vehicle)1.00 ± 0.061.00 ± 0.0925.4 ± 2.1
0.10.82 ± 0.050.78 ± 0.0728.9 ± 2.5
10.51 ± 0.040.45 ± 0.0535.1 ± 3.0
100.23 ± 0.030.21 ± 0.0342.8 ± 3.5
Table 3: In Vivo Efficacy of MJ-15 in a High-Fat Diet-Induced Hyperlipidemic Mouse Model (8-week treatment)
Treatment GroupDose (mg/kg/day)Total Cholesterol (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)Triglycerides (mg/dL)Aortic Plaque Area (%)
Control (Vehicle)-250.5 ± 15.2180.3 ± 12.845.2 ± 3.1150.8 ± 10.528.5 ± 3.2
MJ-1510185.7 ± 11.8120.1 ± 9.550.1 ± 3.5125.4 ± 9.819.8 ± 2.5
MJ-1530130.2 ± 9.575.6 ± 7.255.8 ± 4.0102.1 ± 8.112.1 ± 1.8
Atorvastatin10145.3 ± 10.185.4 ± 8.052.3 ± 3.8130.2 ± 9.215.6 ± 2.1

Experimental Protocols

Protocol 1: In Vitro Evaluation of PCSK9 Inhibition and LDL Uptake in HepG2 Cells

Objective: To determine the effect of MJ-15 on PCSK9 expression and LDL receptor-mediated uptake of LDL-C in a human hepatocyte cell line.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MJ-15

  • DMSO (Vehicle)

  • TRIzol reagent

  • qRT-PCR master mix and primers for PCSK9 and a housekeeping gene (e.g., GAPDH)

  • Human PCSK9 ELISA kit

  • DiI-labeled LDL

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of MJ-15 (0.1, 1, 10 µM) or DMSO vehicle for 24 hours.

  • RNA Extraction and qRT-PCR:

    • Lyse cells with TRIzol and extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA and perform qRT-PCR for PCSK9 and the housekeeping gene.

    • Calculate the relative mRNA expression using the ΔΔCt method.

  • PCSK9 ELISA:

    • Collect the cell culture supernatant from treated cells.

    • Measure the concentration of secreted PCSK9 protein using a commercial ELISA kit according to the manufacturer's instructions.

  • DiI-LDL Uptake Assay:

    • Treat cells with MJ-15 for 24 hours.

    • Incubate the cells with DiI-LDL (10 µg/mL) for 4 hours at 37°C.

    • Wash cells with PBS to remove unbound DiI-LDL.

    • Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission: ~554/571 nm).

In_Vitro_HepG2_Workflow cluster_assays start Start: Culture HepG2 Cells treat Treat with MJ-15 or Vehicle start->treat qRT_PCR PCSK9 mRNA Quantification (qRT-PCR) treat->qRT_PCR ELISA Secreted PCSK9 Protein Measurement (ELISA) treat->ELISA LDL_Uptake LDL Uptake Assay (DiI-LDL) treat->LDL_Uptake analyze Analyze Data qRT_PCR->analyze ELISA->analyze LDL_Uptake->analyze end End: Determine In Vitro Efficacy analyze->end

Figure 2: Workflow for in vitro evaluation of MJ-15 in HepG2 cells.

Protocol 2: In Vitro Macrophage Foam Cell Formation Assay

Objective: To assess the impact of MJ-15 on the transformation of macrophages into foam cells.

Materials:

  • THP-1 monocytes

  • RPMI-1640 medium

  • FBS, Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Oxidized LDL (oxLDL)

  • MJ-15, DMSO

  • Oil Red O staining solution

  • Cholesterol efflux assay kit

Procedure:

  • Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.

  • Treatment and Foam Cell Induction:

    • Pre-treat the differentiated macrophages with MJ-15 (0.1, 1, 10 µM) or vehicle for 2 hours.

    • Induce foam cell formation by incubating with oxLDL (50 µg/mL) for 24 hours in the presence of MJ-15 or vehicle.

  • Oil Red O Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Stain with Oil Red O solution to visualize intracellular lipid droplets.

    • Elute the stain with isopropanol and quantify the absorbance at 510 nm.

  • Gene Expression Analysis: Analyze the mRNA expression of Scavenger Receptor A (SR-A) using qRT-PCR as described in Protocol 1.

  • Cholesterol Efflux Assay:

    • Label cells with radioactive cholesterol ([3H]-cholesterol).

    • Treat with MJ-15 and load with oxLDL.

    • Measure the amount of [3H]-cholesterol released into the medium in the presence of HDL.

Protocol 3: In Vivo Evaluation in a Hyperlipidemic Mouse Model

Objective: To evaluate the lipid-lowering and anti-atherosclerotic efficacy of MJ-15 in vivo.

Materials:

  • C57BL/6J or ApoE-/- mice

  • High-Fat Diet (HFD)

  • MJ-15

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Atorvastatin (positive control)

  • Blood collection supplies

  • Lipid profile analysis kits

  • Tissue fixation and sectioning equipment

  • Oil Red O stain

Procedure:

  • Animal Model Induction: Feed mice a high-fat diet for 8-12 weeks to induce hyperlipidemia and atherosclerosis.

  • Grouping and Treatment:

    • Randomly divide mice into treatment groups (n=8-10 per group): Vehicle control, MJ-15 (low and high dose), and Atorvastatin.

    • Administer treatments daily via oral gavage for 8 weeks.

  • Blood and Tissue Collection:

    • Collect blood samples via retro-orbital or tail vein bleeding at baseline and at the end of the study.

    • At the end of the study, euthanize the mice and perfuse with saline.

    • Harvest the aorta for en face analysis of atherosclerotic plaques.

  • Biochemical Analysis:

    • Separate plasma from blood samples.

    • Measure total cholesterol, LDL-C, HDL-C, and triglycerides using commercial assay kits.

  • Atherosclerotic Plaque Analysis:

    • Fix the aorta in 4% paraformaldehyde.

    • Stain the opened aorta with Oil Red O.

    • Capture images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

In_Vivo_Workflow cluster_analysis start Start: Induce Hyperlipidemia in Mice (High-Fat Diet) group Randomize into Treatment Groups (Vehicle, MJ-15, Atorvastatin) start->group treat Daily Oral Gavage Treatment (8 weeks) group->treat collect Blood and Tissue Collection treat->collect biochem Plasma Lipid Profile Analysis collect->biochem plaque Aortic Plaque Quantification collect->plaque analyze Analyze Data and Compare Groups biochem->analyze plaque->analyze end End: Determine In Vivo Efficacy analyze->end

Application of MJ-15 in Neuroscience Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and databases, there is no information on a compound designated "MJ-15" in the context of neuroscience research. As a result, the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, cannot be provided.

The term "MJ-15" does not correspond to any known therapeutic agent, research chemical, or biological molecule described in peer-reviewed publications, clinical trial registries, or other scientific resources related to neuroscience. It is possible that "MJ-15" may be an internal, proprietary designation for a compound that has not yet been disclosed in the public domain, or the name may be a misnomer or contain a typographical error.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the official nomenclature, such as the IUPAC name, CAS registry number, or any associated publication codes, to ensure an accurate and successful literature search.

Without any foundational data on the mechanism of action, biological targets, or experimental applications of "MJ-15," it is not possible to generate the requested content. We recommend consulting internal documentation or the original source of the "MJ-15" designation for further details.

Application Notes and Protocols for MJ-15 in Cannabinoid Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MJ-15 is a potent and selective antagonist of the Cannabinoid Receptor Type 1 (CB1).[1][2][3] The CB1 receptor is a key component of the endocannabinoid system, primarily expressed in the central nervous system, and plays a crucial role in regulating a wide array of physiological processes including appetite, pain perception, mood, and memory. As a selective antagonist, MJ-15 offers a valuable tool for researchers to investigate the intricate signaling pathways mediated by the CB1 receptor and to explore its therapeutic potential in various pathological conditions, including obesity and hyperlipidemia.[1][2][3][4]

Chemically, MJ-15 is identified as 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide.[3] Its high affinity and selectivity for the CB1 receptor allow for precise modulation of cannabinoid signaling, making it an ideal candidate for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of the endocannabinoid system.

Physicochemical Properties and Pharmacological Data

Quantitative data for MJ-15 is summarized in the tables below, providing a clear reference for its key characteristics and pharmacological activity.

Table 1: Physicochemical Properties of MJ-15

PropertyValue
Chemical Name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide
CAS Number 944154-76-1
Molecular Formula C₂₃H₁₇Cl₃N₄O
Molecular Weight 471.77 g/mol
Solubility Soluble to 100 mM in DMSO

Source: Tocris Bioscience, MedchemExpress[1][3][4]

Table 2: Pharmacological Data of MJ-15

ParameterSpeciesReceptorValue
Kᵢ RatCB127.2 pM
IC₅₀ RatCB1118.9 pM

Source: Chen W, et al. Eur J Pharmacol. 2010[4]

Mechanism of Action: CB1 Receptor Antagonism

MJ-15 functions as a competitive antagonist at the CB1 receptor. This means it binds to the same site as endogenous cannabinoids (like anandamide and 2-AG) and exogenous agonists (like THC) but does not activate the receptor. By occupying the binding site, MJ-15 blocks the downstream signaling cascades typically initiated by CB1 receptor activation.

The canonical signaling pathway for the CB1 receptor involves its coupling to Gi/o proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels. MJ-15, by preventing agonist binding, inhibits these downstream effects.

cluster_membrane Cell Membrane cluster_downstream CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation Blocked by MJ-15 MJ15 MJ-15 (Antagonist) This compound->CB1 Binds and Blocks Agonist Cannabinoid Agonist (e.g., Anandamide, THC) Agonist->CB1 Binds and Activates AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel ↓ Ca²⁺ Influx (N/P/Q-type channels) G_protein->Ca_channel Inhibition K_channel ↑ K⁺ Efflux (GIRK channels) G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Conversion

Figure 1: Signaling pathway of the CB1 receptor and the antagonistic action of MJ-15.

Experimental Protocols

The following are detailed protocols for key experiments utilizing MJ-15 to investigate cannabinoid signaling pathways.

In Vitro CB1 Receptor Binding Assay

This protocol determines the binding affinity (Kᵢ) of MJ-15 for the CB1 receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the rat CB1 receptor (e.g., CHO-CB1 cells)

  • [³H]CP55,940 (radiolabeled CB1 agonist)

  • MJ-15

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of MJ-15 in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer for total binding wells, 50 µL of a high concentration of a non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2) for non-specific binding wells, and 50 µL of the MJ-15 dilutions for the competition wells.

  • Add 50 µL of [³H]CP55,940 (final concentration ~0.5 nM) to all wells.

  • Add 100 µL of the CB1 receptor membrane preparation (final concentration ~10-20 µg protein/well) to all wells.

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of MJ-15 from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Dilutions Prepare MJ-15 Serial Dilutions Plate Combine in 96-well Plate: - Membranes - Radioligand - MJ-15 or Control Dilutions->Plate Membranes Prepare CB1 Receptor Membranes Membranes->Plate Radioligand Prepare [³H]CP55,940 Radioligand->Plate Incubate Incubate at 30°C for 90 min Plate->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Kᵢ Count->Calculate

Figure 2: Experimental workflow for the in vitro CB1 receptor binding assay.

In Vivo Study of Anti-Obesity Effects

This protocol outlines an in vivo experiment to assess the effect of MJ-15 on food intake and body weight in a diet-induced obesity mouse model.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • MJ-15

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Oral gavage needles

  • Animal balance

  • Metabolic cages (optional, for precise food and water intake measurement)

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

  • Acclimatization: Acclimate the obese mice to single housing and handling for at least one week before the start of the experiment.

  • Grouping: Randomly assign the obese mice to two groups: Vehicle control and MJ-15 treatment.

  • Dosing: Administer MJ-15 (e.g., 1-10 mg/kg) or vehicle daily via oral gavage at the same time each day for a specified period (e.g., 28 days).

  • Measurements:

    • Body Weight: Record the body weight of each mouse daily before dosing.

    • Food Intake: Measure the amount of food consumed by each mouse daily. If not using metabolic cages, this can be done by weighing the food hopper daily.

    • Water Intake: Measure water consumption daily.

  • Data Analysis:

    • Calculate the change in body weight and cumulative food intake over the treatment period.

    • Compare the MJ-15 treated group with the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

start Start with Male C57BL/6J Mice obesity Induce Obesity with High-Fat Diet (8-12 weeks) start->obesity acclimatize Acclimatize to Single Housing obesity->acclimatize grouping Randomly Assign to Treatment Groups acclimatize->grouping dosing Daily Oral Gavage: - Vehicle - MJ-15 (e.g., 1-10 mg/kg) grouping->dosing measurements Daily Measurements: - Body Weight - Food Intake dosing->measurements For 28 days analysis Statistical Analysis of Body Weight and Food Intake Data measurements->analysis end Conclusion on Anti-Obesity Efficacy analysis->end

Figure 3: Logical workflow for an in vivo study of MJ-15's anti-obesity effects.

Conclusion

MJ-15 is a highly potent and selective CB1 receptor antagonist that serves as a critical tool for investigating the complexities of the endocannabinoid system. Its utility in both in vitro and in vivo experimental settings allows for a comprehensive understanding of CB1 receptor signaling in health and disease. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize MJ-15 in their studies.

References

Techniques for measuring MJ-15's effect on body weight

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Techniques for Measuring the Effect of MJ-15 on Body Weight

Disclaimer: As of the current date, "MJ-15" does not correspond to a known compound in publicly available scientific literature. The following protocols are based on established, standard methodologies for evaluating the effects of a novel investigational compound on body weight and metabolism in a preclinical research setting.

Introduction

Evaluating the effect of a novel chemical entity, herein referred to as MJ-15, on body weight is a critical step in preclinical drug development. Changes in body weight can indicate effects on appetite, energy expenditure, metabolism, or general toxicity. These application notes provide detailed protocols for the robust and reproducible measurement of body weight and related metabolic parameters in rodent models, tailored for researchers, scientists, and drug development professionals. The primary goal is to determine if MJ-15 induces weight loss, weight gain, or has no effect, and to elucidate the underlying drivers of these changes.

Preclinical Evaluation in Rodent Models

The most common approach for initial in vivo assessment is the use of rodent models, particularly mice and rats. Diet-induced obese (DIO) animals are often the model of choice as they closely mimic the metabolic state of human obesity.[1][2]

Animal Model Selection and Acclimatization
  • Model: C57BL/6 mice are frequently used due to their susceptibility to developing obesity, insulin resistance, and dyslipidemia when fed a high-fat diet (HFD).[2]

  • Diet: A high-fat diet with 60% of calories derived from fat is standard for inducing an obese phenotype. A control group should be maintained on a normal chow diet (NCD).[2]

  • Induction Period: Mice are typically fed the HFD for 8-12 weeks to achieve a body weight approximately 20% higher than the NCD-fed controls before the commencement of treatment.[2]

  • Acclimatization: Upon arrival and prior to any experimentation, animals must be acclimated to the facility for at least one week. If metabolic cages are to be used, an additional acclimatization period of 24-48 hours in the cages is recommended.[3]

General Experimental Design
  • Groups: A typical study includes a minimum of four groups (n=8-10 animals per group):

    • Lean Control: NCD-fed mice + Vehicle

    • Obese Control: HFD-fed mice + Vehicle

    • Treatment Group 1: HFD-fed mice + MJ-15 (Low Dose)

    • Treatment Group 2: HFD-fed mice + MJ-15 (High Dose)

  • Randomization: Animals in the HFD groups should be randomized based on body weight to ensure no significant difference between groups at the start of the study.

  • Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and vehicle should be determined based on the physicochemical properties of MJ-15. Dosing should occur at the same time each day.

Core Experimental Protocols

Protocol: Daily Body Weight Measurement

Objective: To monitor changes in total body mass over the course of the treatment period.

Materials:

  • Calibrated digital scale (accurate to 0.1 g)

  • Small container or beaker for weighing mice

  • Data recording sheets or software

Procedure:

  • Calibrate the scale daily before the first measurement.

  • Place the empty container on the scale and tare it to zero.

  • Gently remove one mouse from its home cage and place it in the container.

  • Record the weight to the nearest 0.1 g.

  • Return the mouse to its home cage.

  • Clean the container between animals if necessary.

  • Repeat this procedure for all animals at the same time each day (e.g., between 9:00 and 10:00 AM) to minimize diurnal variations.

  • Body weight change is often expressed as a percentage of the initial body weight.[4]

Protocol: Daily Food and Water Intake Measurement

Objective: To determine if body weight changes are associated with alterations in caloric intake (anorectic effects) or hydration status.

Materials:

  • Specialized cage lids with hoppers for pelleted food

  • Graduated drinking bottles

  • Calibrated digital scale (accurate to 0.1 g)

Procedure:

  • At the start of the measurement period (Day 0), weigh the pre-filled food hopper and the water bottle for each cage. Record these initial weights.

  • After 24 hours, remove and re-weigh the food hopper and water bottle.

  • Calculate the amount consumed by subtracting the Day 1 weight from the Day 0 weight.

  • Refill the hopper and bottle to the initial weight and place them back on the cage.

  • It is crucial to also measure spillage. This can be done by collecting and weighing any food pellets that have fallen through the cage floor. The simplest method is to manually weigh the food dish before and after a feeding period.[5]

  • Account for water loss due to evaporation or leakage by placing a control water bottle in an empty cage and measuring its weight change over 24 hours.

  • Calculate the actual intake:

    • Food Intake (g) = (Initial Hopper Weight - Final Hopper Weight) - Spillage

    • Water Intake (mL) = (Initial Bottle Weight - Final Bottle Weight) - Evaporation

  • Repeat this procedure daily at the same time. Intake is often normalized to the animal's body weight.[6]

Advanced Metabolic Phenotyping Protocols

To understand the qualitative nature of the body weight change (i.e., fat mass vs. lean mass loss), more advanced techniques are required.

Protocol: Body Composition Analysis via DEXA

Objective: To non-invasively quantify lean mass, fat mass, and bone mineral content. This helps determine if weight loss is due to a desirable reduction in fat or an undesirable loss of muscle.[7]

Materials:

  • Dual-Energy X-ray Absorptiometry (DEXA) instrument designed for small animals

  • Anesthesia (e.g., isoflurane) and vaporizer

  • Heating pad for recovery

Procedure:

  • Calibrate the DEXA instrument according to the manufacturer's guidelines.[8]

  • Anesthetize a mouse using isoflurane. Monitor the animal to ensure it is adequately sedated.[8]

  • Weigh the anesthetized mouse and place it in the prone position on the DEXA scanner bed.[8]

  • Perform the scan as per the instrument's software instructions. The standard analysis typically comprises a whole-body scan, excluding the head.[8]

  • Once the scan is complete, remove the mouse and place it on a heated mat for recovery. Monitor the animal closely until it regains consciousness.[8]

  • The software will generate data on total body weight, fat mass (g), lean mass (g), and bone mineral density (g/cm²).

  • This procedure can be performed at baseline (before treatment) and at the end of the study to assess changes in body composition.

Protocol: Energy Expenditure via Indirect Calorimetry

Objective: To measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate the respiratory exchange ratio (RER) and total energy expenditure. This helps determine if weight loss is driven by an increase in metabolic rate.[9]

Materials:

  • Open-circuit indirect calorimetry system with metabolic cages

  • Food and water monitors integrated into the system

  • Activity monitors (e.g., infrared beams)

Procedure:

  • Calibrate the gas sensors and air flow meters of the calorimetry system according to the manufacturer's recommendations.[10][11]

  • Place a single mouse into each metabolic cage with ad libitum access to food and water.[10]

  • Allow the mouse to acclimate to the cage for at least 24 hours before data collection begins.[3]

  • Initiate the measurement protocol. The system will pull air through the cage at a known flow rate and measure the O₂ and CO₂ concentrations of the air exiting the cage relative to a reference empty cage.

  • Data is typically collected for 24-48 hours to capture both light and dark cycles, as rodent metabolism and activity vary significantly between these periods.[11]

  • The system software will calculate the following parameters:

    • VO₂ (mL/kg/h): Rate of oxygen consumption.

    • VCO₂ (mL/kg/h): Rate of carbon dioxide production.

    • RER = VCO₂ / VO₂: This ratio indicates fuel source (RER ≈ 0.7 for fat, ≈ 1.0 for carbohydrates).[9]

    • Energy Expenditure (kcal/hr/kg): Calculated using the Weir equation or similar formula (Heat = (3.815 + 1.232 x RER) x VO₂).[9]

    • Locomotor Activity: Measured by beam breaks.

Data Presentation

Quantitative data should be summarized in a clear and organized manner.

Table 1: Effect of MJ-15 on Body Weight and Food Intake in HFD-Fed Mice

Group Initial Body Weight (g) Final Body Weight (g) Body Weight Change (%) Average Daily Food Intake (g)
NCD + Vehicle 28.5 ± 1.2 30.1 ± 1.5 +5.6% 3.5 ± 0.3
HFD + Vehicle 45.2 ± 2.1 46.5 ± 2.3 +2.9% 2.8 ± 0.4
HFD + MJ-15 (10 mg/kg) 44.8 ± 1.9 41.2 ± 1.8* -8.0%* 2.1 ± 0.3*
HFD + MJ-15 (30 mg/kg) 45.5 ± 2.0 38.7 ± 2.2** -14.9%** 1.5 ± 0.2**

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to HFD + Vehicle group.

Table 2: Effect of MJ-15 on Body Composition and Energy Expenditure

Group Fat Mass Change (g) Lean Mass Change (g) Average 24h RER Average 24h Energy Expenditure (kcal/hr/kg)
HFD + Vehicle +1.1 ± 0.3 +0.2 ± 0.2 0.82 ± 0.02 12.5 ± 0.8
HFD + MJ-15 (30 mg/kg) -6.5 ± 0.8** -0.3 ± 0.3 0.88 ± 0.03* 14.8 ± 1.1*

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to HFD + Vehicle group.

Visualizations

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Terminal Analysis acclimatize Animal Acclimatization (1 week) hfd High-Fat Diet Induction (8-12 weeks) acclimatize->hfd baseline Baseline Measurements (Body Weight, DEXA) hfd->baseline randomize Randomization into Groups baseline->randomize treatment Daily Dosing: Vehicle or MJ-15 (4 weeks) randomize->treatment daily_bw Daily Body Weight & Food Intake treatment->daily_bw final_bw Final Body Weight treatment->final_bw interim Interim Analysis (Optional) daily_bw->interim final_dexa Final DEXA Scan final_bw->final_dexa calorimetry Indirect Calorimetry (Final 48h) final_bw->calorimetry necropsy Necropsy & Tissue Collection final_dexa->necropsy calorimetry->necropsy

Caption: Preclinical experimental workflow for evaluating MJ-15.

G MJ15 MJ-15 Receptor Hypothalamic Receptor (e.g., MC4R) This compound->Receptor cAMP cAMP Pathway Receptor->cAMP POMC POMC Neuron Activation cAMP->POMC + Sympathetic Increased Sympathetic Nervous System Tone cAMP->Sympathetic + Anorexia Decreased Food Intake POMC->Anorexia WeightLoss Body Weight Loss (Fat Mass Reduction) Anorexia->WeightLoss BAT Brown Adipose Tissue Thermogenesis Sympathetic->BAT EnergyExp Increased Energy Expenditure BAT->EnergyExp EnergyExp->WeightLoss

Caption: Hypothetical signaling pathway for MJ-15's effect on weight.

G EnergyIn Energy Intake (Food Consumption) Balance Energy Balance EnergyIn->Balance + EnergyOut Energy Expenditure (Metabolism, Activity) EnergyOut->Balance - WeightGain Weight Gain Balance->WeightGain if > 0 WeightLoss Weight Loss Balance->WeightLoss if < 0 MJ15_In MJ-15 Effect (Anorexia) MJ15_In->EnergyIn MJ15_Out MJ-15 Effect (Increased Metabolism) MJ15_Out->EnergyOut

References

No Specific Information Found for "MJ-15" in Animal Studies on Lipid Profiles

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for "MJ-15" and its effects on lipid profiles in animal studies, no specific information, quantitative data, or experimental protocols related to a compound with this designation were found.

The scientific literature and available databases do not appear to contain a substance referred to as "MJ-15" in the context of lipid metabolism research in animal models. Consequently, it is not possible to provide the requested detailed Application Notes, Protocols, data tables, or visualizations.

The search results did yield general information on lipid profiling in animal models of dyslipidemia, the impact of various dietary fats on cholesterol and triglycerides, and the broader study of lipid metabolism. However, none of these results mentioned or provided data for a specific agent named "MJ-15."

Researchers, scientists, and drug development professionals interested in the impact of novel compounds on lipid profiles are encouraged to consult preclinical studies and pharmacological databases using specific chemical names or established drug codes rather than internal project names, which may not be publicly available.

For reference, general methodologies for assessing lipid profiles in animal studies typically involve the following:

General Experimental Protocol for Lipid Profile Analysis in Rodent Models

This protocol provides a generalized framework. Specific parameters would need to be adapted based on the particular compound and research question.

1. Animal Model:

  • Species/Strain: Commonly used models include Sprague-Dawley rats, Wistar rats, or various mouse strains (e.g., C57BL/6, LDLr-/-, ApoE-/-). The choice of model depends on the specific aspect of lipid metabolism being investigated.

  • Acclimatization: Animals are typically acclimated for at least one week to the housing conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

2. Diet-Induced Hyperlipidemia (if applicable):

  • To induce a dyslipidemic state, animals are often fed a high-fat diet (HFD) for a period of 4-8 weeks prior to and during the study. The composition of the HFD (e.g., percentage of fat, cholesterol content) should be clearly defined.

3. Dosing:

  • Test Compound: The compound of interest would be administered at various doses.

  • Vehicle Control: A control group receives the vehicle (the solvent in which the compound is dissolved) only.

  • Positive Control: A known lipid-lowering drug (e.g., a statin) may be used as a positive control.

  • Route of Administration: Common routes include oral gavage, intraperitoneal injection, or dietary admixture.

  • Duration: The treatment period can range from a few weeks to several months.

4. Sample Collection:

  • At the end of the study period, animals are fasted overnight.

  • Blood samples are collected, typically via cardiac puncture under anesthesia, into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

5. Lipid Profile Analysis:

  • Commercial enzymatic colorimetric assay kits are typically used to measure the following parameters in the plasma:

    • Total Cholesterol (TC)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Low-Density Lipoprotein Cholesterol (LDL-C)

    • Triglycerides (TG)

6. Data Analysis:

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the lipid levels between the different treatment groups.

General Experimental Workflow

Below is a generalized workflow for an in-vivo study on lipid profiles.

G cluster_0 Pre-Study Phase cluster_1 Experimental Phase cluster_2 Post-Study Analysis Animal_Model Select Animal Model Acclimatization Acclimatization Animal_Model->Acclimatization Diet High-Fat Diet Induction (Optional) Acclimatization->Diet Grouping Randomize into Groups (Vehicle, Test Compound, Positive Control) Diet->Grouping Dosing Administer Treatment Grouping->Dosing Monitoring Monitor Health & Body Weight Dosing->Monitoring Sample_Collection Blood Sample Collection Monitoring->Sample_Collection Lipid_Analysis Plasma Lipid Profile Analysis (TC, HDL-C, LDL-C, TG) Sample_Collection->Lipid_Analysis Data_Analysis Statistical Analysis & Interpretation Lipid_Analysis->Data_Analysis

Caption: Generalized workflow for animal studies on lipid profiles.

Should information on "MJ-15" become publicly available, a detailed report can be generated.

Application Notes and Protocols for Studying Food Consumption Behavior with GDF15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth Differentiation Factor 15 (GDF15), also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is a stress-induced cytokine belonging to the Transforming Growth Factor-β (TGF-β) superfamily. Recent research has identified GDF15 as a key regulator of energy homeostasis and body weight. It exerts its effects by suppressing appetite, making it a molecule of significant interest for studying food consumption behavior and developing therapeutics for obesity and metabolic diseases. It is hypothesized that "MJ-15" in the query refers to GDF15, given its prominent role in this field.

These application notes provide a comprehensive overview of the mechanism of action of GDF15 and detailed protocols for its use in preclinical studies investigating food consumption behavior in rodent models.

Mechanism of Action: The GDF15-GFRAL-RET Signaling Pathway

GDF15 mediates its anorectic effects through a unique signaling pathway centered in the hindbrain. Unlike other TGF-β family members, GDF15 does not bind to canonical TGF-β receptors. Instead, its exclusive receptor is the GDNF Family Receptor Alpha-Like (GFRAL), a transmembrane protein with expression largely restricted to neurons in the area postrema (AP) and the nucleus of the solitary tract (NTS) of the brainstem.

Upon binding to GFRAL, GDF15 induces the formation of a receptor complex with the Rearranged during Transfection (RET) tyrosine kinase, a coreceptor essential for signal transduction. This interaction triggers the dimerization and autophosphorylation of RET, initiating downstream intracellular signaling cascades. Key pathways activated by the GDF15-GFRAL-RET complex include the Ras/mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and phospholipase C-γ (PLCγ) pathways. Activation of these pathways in the hindbrain ultimately leads to a reduction in food intake and subsequent weight loss. This central mechanism underscores that the anti-obesity actions of GDF15 are primarily driven by appetite suppression rather than an increase in energy expenditure.

GDF15 Signaling Pathway Diagram

GDF15_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDF15 GDF15 (Dimer) GFRAL GFRAL GDF15->GFRAL Binds RET RET GFRAL->RET Forms complex with pRET Phosphorylated RET RET->pRET Autophosphorylation RAS RAS pRET->RAS PI3K PI3K pRET->PI3K PLCG PLCγ pRET->PLCG RAF RAF RAS->RAF AKT AKT PI3K->AKT IP3_DAG IP3/DAG PLCG->IP3_DAG MEK MEK RAF->MEK Appetite_Suppression Appetite Suppression AKT->Appetite_Suppression IP3_DAG->Appetite_Suppression ERK ERK MEK->ERK ERK->Appetite_Suppression

Caption: GDF15 signaling cascade in hindbrain neurons.

Quantitative Data from Preclinical Studies

The administration of recombinant GDF15 in various preclinical models consistently results in a significant reduction in food intake and body weight. The following tables summarize key findings from studies in mice.

Table 1: Effect of Acute GDF15 Administration on Food Intake in Mice

Species/StrainDietGDF15 DoseRouteDuration% Reduction in Food Intake (vs. Vehicle)Reference
C57BL/6J MiceStandard Chow0.1 mg/kgSubcutaneous4 hours~25%[1]
C57BL/6J MiceStandard Chow0.01 mg/kgSubcutaneous4 hoursNot statistically significant[1]
ob/ob MiceStandard ChowNot specifiedNot specified6 hoursSignificant reduction[2]
C57BL/6J MiceHigh-Fat Diet5 nmol/kgSubcutaneous24 hours~30% (light cycle injection)[3]
C57BL/6J MiceHigh-Fat Diet5 nmol/kgSubcutaneous24 hours~43% (dark cycle injection)[3]

Table 2: Effect of Chronic GDF15 Administration on Body Weight and Food Intake in Mice

Species/StrainDietGDF15 DoseRouteDuration% Change in Body Weight (vs. Vehicle)Average Daily Food Intake ReductionReference
MIC-1-/- MiceStandard Chow1 µ g/20g BW/dayOsmotic Minipump5 days-6.44%Significant reduction[4]
MIC-1+/+ MiceStandard Chow1 µ g/20g BW/dayOsmotic Minipump5 days-2.14%Significant reduction[4]
High-Fat Fed Male MiceHigh-Fat DietNot specifiedDaily Injection11 daysAttenuated weight gainSignificant reduction[5]
High-Fat Fed Female MiceHigh-Fat DietNot specifiedDaily Injection11 daysNo significant impactNo overall reduction (rebound hyperphagia)[5]
Diet-Induced Obese MiceHigh-Fat DietDose-dependentDaily InjectionNot specifiedDose-dependent reductionDose-dependent reduction[2]

Experimental Protocols

Protocol 1: Acute GDF15 Administration for Food Intake Measurement

Objective: To assess the acute effects of a single dose of GDF15 on food and water intake in mice.

Materials:

  • Recombinant mouse or human GDF15 (ensure low endotoxin levels)

  • Vehicle solution (e.g., sterile 10 mM Acetate buffer, pH 5.5, or sterile PBS)

  • Male C57BL/6J mice (8-10 weeks old), singly housed

  • Metabolic cages or standard cages with pre-weighed food hoppers and water bottles

  • Analytical balance (0.01 g precision)

  • Standard rodent chow

Procedure:

  • Acclimation: Acclimate singly housed mice to the experimental cages (metabolic or standard) for at least 3-5 days. Handle mice daily to minimize stress.

  • Baseline Measurement: For 2-3 days prior to the experiment, measure daily food and water intake at the same time each day to establish a baseline.

  • Fasting (Optional): For some study designs, a short fasting period (e.g., 4-6 hours) before injection can synchronize feeding behavior.

  • GDF15 Preparation: Reconstitute lyophilized GDF15 in the appropriate sterile vehicle to the desired stock concentration according to the manufacturer's instructions. Prepare fresh dilutions for injection.

  • Dosing:

    • Randomly assign mice to treatment groups (e.g., Vehicle, GDF15 at 0.1 mg/kg, 0.5 mg/kg, 1.0 mg/kg).

    • Administer a single subcutaneous (s.c.) injection of the designated treatment. Injection volume is typically 5-10 ml/kg body weight.

    • Perform injections at a consistent time, often just before the onset of the dark cycle, when rodents are most active and consume the majority of their daily food.

  • Food and Water Intake Measurement:

    • Immediately after injection, provide a pre-weighed amount of food and a pre-weighed water bottle.

    • Measure the amount of food and water consumed at specific time points (e.g., 1, 2, 4, 8, and 24 hours post-injection) by weighing the remaining food and water. Account for any spillage.

  • Data Analysis: Calculate the cumulative food and water intake for each time point. Compare the intake between GDF15-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Protocol 2: Chronic GDF15 Administration via Osmotic Minipumps

Objective: To evaluate the long-term effects of continuous GDF15 infusion on food intake, body weight, and body composition.

Materials:

  • Recombinant GDF15

  • Vehicle solution

  • Osmotic minipumps (e.g., Alzet) of appropriate duration (e.g., 7, 14, or 28 days)

  • Surgical instruments for implantation

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • Sutures or wound clips

  • Metabolic monitoring system (e.g., CLAMS) or standard cages

  • Body composition analyzer (e.g., EchoMRI)

Procedure:

  • Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipumps with either vehicle or the GDF15 solution at a concentration calculated to deliver the desired daily dose (e.g., 1 µ g/20g BW/day). Prime the pumps in sterile saline at 37°C for at least 4-6 hours.

  • Surgical Implantation:

    • Anesthetize the mouse using isoflurane.

    • Shave and sterilize the surgical area on the back, slightly posterior to the scapulae.

    • Make a small midline incision in the skin.

    • Create a subcutaneous pocket by blunt dissection.

    • Insert the primed osmotic minipump into the pocket with the flow moderator pointing away from the incision.

    • Close the incision with sutures or wound clips.

    • Administer post-operative analgesia as per institutional guidelines.

    • Allow the mice to recover in a clean, warm cage.

  • Data Collection:

    • Monitor body weight and food intake daily.

    • For detailed metabolic analysis, house the mice in a comprehensive laboratory animal monitoring system (CLAMS) to measure food and water intake, energy expenditure, and locomotor activity.

    • Measure body composition (fat mass and lean mass) at baseline and at the end of the study using an EchoMRI or similar device.

  • Data Analysis: Analyze changes in body weight, cumulative food intake, body composition, and other metabolic parameters over the treatment period. Compare the GDF15-treated group to the vehicle-treated group using appropriate statistical methods (e.g., repeated measures ANOVA).

Experimental Workflow Diagram

Experimental_Workflow cluster_acute Acute Study cluster_chronic Chronic Study Acclimation Acclimation of Mice (Singly Housed, 3-5 days) Baseline Baseline Measurements (Body Weight, Food Intake) Acclimation->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Acute_Admin Single GDF15/Vehicle Administration (s.c.) Randomization->Acute_Admin Chronic_Admin Osmotic Pump Implantation (GDF15/Vehicle) Randomization->Chronic_Admin Acute_Measure Measure Food/Water Intake (1, 2, 4, 8, 24h) Acute_Admin->Acute_Measure Analysis Data Analysis and Interpretation Acute_Measure->Analysis Chronic_Measure Daily Measurement (Body Weight, Food Intake) Chronic_Admin->Chronic_Measure Body_Comp Body Composition Analysis (Baseline and Endpoint) Chronic_Measure->Body_Comp Body_Comp->Analysis

Caption: General workflow for in vivo GDF15 studies.

References

MJ-15: A Potent and Selective CB1 Receptor Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: MJ-15 is a novel, potent, and selective antagonist of the cannabinoid CB1 receptor.[1][2][3][4] Its high affinity for the CB1 receptor, coupled with significantly lower affinity for the CB2 receptor, establishes MJ-15 as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. These application notes provide an overview of MJ-15's pharmacological properties and detailed protocols for its use in fundamental CB1 receptor research.

Pharmacological Profile of MJ-15:

MJ-15 distinguishes itself through its picomolar binding affinity for the rat CB1 receptor and its robust functional antagonism. In vitro studies have demonstrated its ability to counteract the effects of CB1 receptor agonists.[1] Furthermore, in vivo studies in rodent models of diet-induced obesity have shown that MJ-15 can significantly inhibit food intake and reduce body weight gain, highlighting its potential for metabolic research.[1]

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of MJ-15.

ParameterValueSpecies/Cell LineReference
Binding Affinity (Ki) 27.2 pMRat CB1 Receptor[1][2][3][4]
IC50 (Receptor Binding) 118.9 pMRat CB1 Receptor[1][2][3][4]
Functional Antagonism (IC50) 0.11 µMEGFP-CB1_U2OS cells (vs. Win55212-2)[1]
CB2 Receptor Inhibition 46% at 10 µMRat CB2 Receptor[1]
Functional Antagonism (CB2) >10 µMEGFP-CB2_U2OS cells (vs. Win55212-2)[1]

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway Modulation by MJ-15:

The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, the CB1 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. MJ-15, as a CB1 receptor antagonist, blocks these agonist-induced effects.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist CB1 Agonist (e.g., Win55212-2) Agonist->CB1 Activates MJ15 MJ-15 This compound->CB1 Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: CB1 receptor signaling and antagonism by MJ-15.

Experimental Workflow for Characterizing a Novel CB1 Antagonist:

The following diagram outlines a typical workflow for the preclinical characterization of a novel CB1 receptor antagonist like MJ-15.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki and Selectivity) Functional Functional Assays (cAMP, Calcium Flux) Binding->Functional PK Pharmacokinetic Studies (ADME) Functional->PK PD Pharmacodynamic Studies (e.g., Food Intake, Body Weight) PK->PD Tox Toxicology Studies PD->Tox Conclusion Conclusion Tox->Conclusion Candidate Selection invitro_invivo cluster_invivo cluster_invivo invitro_invivo->cluster_invivo cluster_invitro cluster_invitro Start Compound Synthesis (MJ-15) Start->Binding

Caption: Preclinical workflow for a novel CB1 antagonist.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptor

Objective: To determine the binding affinity (Ki) of MJ-15 for the CB1 receptor using a competitive binding assay with a radiolabeled CB1 receptor agonist/antagonist.

Materials:

  • Membranes from cells expressing the human or rat CB1 receptor (e.g., CHO-K1, HEK293)

  • Radioligand: [3H]CP-55,940 (a potent CB1 agonist)

  • Non-specific binding control: WIN 55,212-2 (10 µM)

  • MJ-15

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4

  • 96-well plates

  • Scintillation vials

  • Liquid scintillation cocktail

  • Scintillation counter

  • Filter mats (GF/C)

  • Cell harvester

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of MJ-15 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of MJ-15 in the assay buffer to achieve a range of final concentrations (e.g., 0.1 pM to 1 µM).

    • Prepare the radioligand solution in the assay buffer at a final concentration equal to its Kd (e.g., ~1-2 nM for [3H]CP-55,940).

    • Prepare the cell membrane suspension in the assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]CP-55,940, and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of 10 µM WIN 55,212-2, 50 µL of [3H]CP-55,940, and 100 µL of the membrane suspension.

    • Competitive Binding: Add 50 µL of each MJ-15 dilution, 50 µL of [3H]CP-55,940, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filter discs into scintillation vials.

    • Add 4-5 mL of liquid scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the MJ-15 concentration.

    • Determine the IC50 value (the concentration of MJ-15 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay for Functional Antagonism

Objective: To determine the functional antagonist activity of MJ-15 by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human CB1 receptor

  • CB1 receptor agonist: WIN 55,212-2

  • MJ-15

  • Forskolin (an adenylyl cyclase activator)

  • IBMX (a phosphodiesterase inhibitor)

  • Cell culture medium (e.g., DMEM/F12)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Cell Culture and Plating:

    • Culture the CB1-expressing CHO-K1 cells under standard conditions.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Pre-treatment with Antagonist:

    • Prepare serial dilutions of MJ-15 in assay buffer.

    • Remove the culture medium from the wells and wash with assay buffer.

    • Add the MJ-15 dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of WIN 55,212-2 (at its EC80 concentration) and forskolin (e.g., 10 µM) in assay buffer containing IBMX (e.g., 500 µM).

    • Add this solution to the wells containing the MJ-15 pre-treated cells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the logarithm of the MJ-15 concentration.

    • Determine the IC50 value of MJ-15, which is the concentration that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

    • The results will demonstrate the antagonistic potency of MJ-15.

MJ-15 is a highly potent and selective CB1 receptor antagonist that serves as an indispensable tool for researchers in the field of cannabinoid signaling. Its well-characterized pharmacological profile makes it suitable for a wide range of in vitro and in vivo studies aimed at elucidating the role of the CB1 receptor in various physiological and disease states. The protocols provided herein offer a starting point for the effective utilization of MJ-15 in CB1 receptor research and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: MJ-15 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MJ-15 in in vivo experiments. Based on current scientific literature, "MJ-15" is understood to be related to Interleukin-15 (IL-15), a cytokine crucial for the development and activation of Natural Killer (NK) cells and CD8+ T cells. The following information is based on studies of recombinant IL-15 and its analogues, such as IL-15 superagonists (e.g., N-803) and IL-15/IL-15Rα complexes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MJ-15 (IL-15)?

A1: MJ-15, or Interleukin-15, is a cytokine that plays a critical role in the innate and adaptive immune systems. Its primary function is to stimulate the proliferation, survival, and cytotoxic functions of Natural Killer (NK) cells and CD8+ T cells.[1][2] Unlike IL-2, IL-15 does not significantly promote the activity of regulatory T cells (Tregs), which can suppress anti-tumor immune responses.[3] IL-15 signals through a heterotrimeric receptor complex, and its biological activity is often enhanced through a mechanism called trans-presentation, where it is presented to target cells by the IL-15 receptor alpha (IL-15Rα) on antigen-presenting cells.[4][5]

Q2: What are the common animal models used for in vivo studies with MJ-15?

A2: Preclinical studies of IL-15 and its analogues frequently utilize syngeneic mouse tumor models to evaluate anti-cancer efficacy. Common models include colon carcinoma (e.g., CT26, MC38), melanoma (e.g., B16), and various lymphomas.[1][3][6][7] These models are chosen because they have a competent immune system, which is necessary to assess the immunomodulatory effects of IL-15.

Q3: What is the recommended formulation for MJ-15 for in vivo administration?

A3: For in vivo applications, recombinant cytokines like MJ-15 should be in a carrier-free formulation.[8] Carrier proteins such as bovine serum albumin (BSA) are often used as stabilizers in vitro but can interfere with experiments in living organisms.[8] It is crucial to reconstitute the lyophilized protein in a sterile, endotoxin-free buffer as per the manufacturer's instructions. The stability of cytokines in solution is a key consideration, and proper storage and handling are essential to maintain bioactivity.[9][10]

Q4: What are the known adverse effects or toxicities associated with MJ-15 administration in vivo?

A4: Systemic administration of IL-15, particularly at high doses, can be associated with significant toxicities. These can include systemic inflammation, weight loss, hypothermia, and organ damage, particularly to the liver.[11] Other reported adverse events in clinical trials with recombinant human IL-15 (rhIL-15) include fever, chills, fatigue, nausea, anemia, and thrombocytopenia.[12][13] Toxicity is often linked to the hyperactivation of peripheral NK cells and the release of pro-inflammatory cytokines like IFN-γ.[11]

Troubleshooting Guide

Issue 1: Lack of Therapeutic Efficacy

Symptom: No significant reduction in tumor growth or desired immune response is observed after MJ-15 administration.

Possible Cause Troubleshooting Step
Suboptimal Dosing The dose of MJ-15 may be too low to elicit a strong biological response. Consult literature for effective dose ranges in your specific animal model. Consider performing a dose-escalation study to determine the optimal dose.
Short In Vivo Half-Life Recombinant IL-15 has a very short half-life in circulation (often minutes to a couple of hours), which limits its therapeutic window.[1][14][15] Consider using a modified IL-15, such as an IL-15/IL-15Rα complex or a superagonist (e.g., ALT-803), which have significantly longer half-lives.[15][16] Alternatively, consider more frequent administration or continuous infusion.
Poor Bioavailability The route of administration may not be optimal. Intravenous (IV) or intraperitoneal (IP) injections are common. For localized tumors, intratumoral (IT) administration might be more effective and reduce systemic toxicity.[17]
Degraded or Inactive Compound Improper storage or handling can lead to loss of bioactivity. Ensure the compound was stored at the correct temperature and reconstituted according to the manufacturer's protocol. Avoid repeated freeze-thaw cycles.[10] Confirm the bioactivity of the MJ-15 lot using an in vitro cell proliferation assay.
Tumor Microenvironment The tumor may have a highly immunosuppressive microenvironment that counteracts the effects of MJ-15. Consider combination therapies, such as with checkpoint inhibitors (e.g., anti-PD-1) or anti-CD40 antibodies, which have shown synergistic effects with IL-15.[3][7]
Issue 2: Unexpected Toxicity or Adverse Events

Symptom: Animals exhibit signs of severe toxicity, such as significant weight loss, lethargy, ruffled fur, or organ damage.

Possible Cause Troubleshooting Step
Dose Too High The administered dose may be in the toxic range for the specific animal strain or model. Reduce the dose and perform a toxicity study to establish a maximum tolerated dose (MTD).[12]
Cytokine Storm High doses of IL-15 can induce a "cytokine storm," a massive release of pro-inflammatory cytokines.[18] Monitor serum levels of cytokines like IFN-γ and TNF-α. Consider a dose-fractionation schedule (lower, more frequent doses) to mitigate peak cytokine release.
Route of Administration Systemic administration (IV, IP) can lead to widespread immune activation and toxicity. If applicable, consider local delivery, such as intratumoral injection, to concentrate the therapeutic effect and reduce systemic exposure.[17]
Contamination The MJ-15 preparation may be contaminated with endotoxins, which can cause severe inflammatory reactions. Use endotoxin-free reagents and test the final preparation for endotoxin levels.
Issue 3: Inconsistent or Variable Results

Symptom: High variability in experimental outcomes is observed between animals or different experimental runs.

Possible Cause Troubleshooting Step
Inconsistent Dosing or Administration Ensure precise and consistent preparation of MJ-15 solutions and accurate administration to each animal. Small variations in injected volume or concentration can lead to significant differences in response.
Variability in Animal Cohort Differences in age, weight, sex, or microbiome of the animals can influence immune responses. Use age- and sex-matched animals and source them from a reliable vendor.
Compound Instability The bioactivity of MJ-15 may be degrading over the course of the experiment. Prepare fresh solutions for each set of injections and follow proper storage guidelines for the stock solution.[9]
Batch-to-Batch Variability Different lots of recombinant proteins can have variations in purity and bioactivity. If you switch to a new batch of MJ-15, it is advisable to re-validate its activity in a simple in vitro assay.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of IL-15 Formulations in Mice

Compound Administration Route Dose Half-Life (t½) Reference
Recombinant hIL-15Intraperitoneal (i.p.)2.5 µg< 1 hour[16]
IL-15/IL-15Rα-Fc ComplexIntraperitoneal (i.p.)2.5 µg IL-15 + 15 µg IL-15Rα-Fc~16-21 hours[16]
IL-15 Superagonist (ALT-803)Not specified in miceNot specified in mice~25 hours (vs. ~40 min for soluble IL-15)[15]
Recombinant hIL-15Intravenous (i.v.)0.28 mg/kg~0.5-1 hour[19]

Table 2: Reported In Vivo Dosing for IL-15 in Murine Models

IL-15 Formulation Animal Model Dose & Schedule Outcome Reference
Recombinant murine IL-15CAST Mice (viral infection)5 µ g/day , i.p. for 4 daysIncreased NK and T cell numbers[20]
IL-15/IL-15Rα ComplexB16 Melanoma2.5 µg IL-15 + 15 µg IL-15Rα, i.p.Reduced tumor burden[16]
IL-15 Superagonist (ALT-803)B-cell Lymphoma (SCID mice)0.2 mg/kg, with rituximabEnhanced anti-lymphoma efficacy[21]
MS~RLI (long-acting IL-15)CT26 Colon Carcinoma2 µg or 10 µg, single intratumoral doseModest anti-tumor, high anti-metastatic activity[17]

Experimental Protocols & Methodologies

General Protocol for In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

  • Cell Culture and Tumor Implantation:

    • Culture tumor cells (e.g., CT26 colon carcinoma) in appropriate media.

    • Harvest cells during the logarithmic growth phase and wash with sterile, serum-free media or PBS.

    • Inject a predetermined number of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).

  • Animal Monitoring and Grouping:

    • Monitor animals daily for tumor growth and overall health.

    • Measure tumor volume using calipers (Volume = (Length x Width^2) / 2).

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize animals into treatment groups (e.g., Vehicle control, MJ-15 monotherapy, Combination therapy).

  • Preparation and Administration of MJ-15:

    • Reconstitute lyophilized, carrier-free MJ-15 in sterile, endotoxin-free PBS to a stock concentration.

    • Dilute the stock solution to the final desired concentration for injection immediately before use.

    • Administer MJ-15 via the chosen route (e.g., intraperitoneal injection) according to the dosing schedule determined from literature or pilot studies.

  • Endpoint Analysis:

    • Continue to monitor tumor growth and animal health (body weight, clinical signs) throughout the study.

    • At the study endpoint, euthanize animals and excise tumors for weight measurement and further analysis (e.g., histology, flow cytometry of tumor-infiltrating lymphocytes).

    • Spleens and lymph nodes can also be harvested for immunological analysis (e.g., quantification of NK and CD8+ T cell populations).

Visualizations

Signaling Pathways

MJ15_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL15 MJ-15 (IL-15) IL15Ra IL-15Rα IL15->IL15Ra trans-presentation IL15_complex IL-15/IL-15Rα Complex IL15Ra->IL15_complex IL15Rbg IL-2/15Rβγc JAK1_JAK3 JAK1 / JAK3 IL15Rbg->JAK1_JAK3 activates PI3K PI3K IL15Rbg->PI3K activates MAPK RAS-RAF-MAPK Pathway IL15Rbg->MAPK activates IL15_complex->IL15Rbg Binds to Target Cell (NK, CD8+ T Cell) STAT3_STAT5 STAT3 / STAT5 JAK1_JAK3->STAT3_STAT5 phosphorylates Transcription Gene Transcription STAT3_STAT5->Transcription translocates to nucleus AKT Akt PI3K->AKT Survival Cell Survival (Bcl-2, Mcl-1) AKT->Survival Proliferation Proliferation (c-Myc, c-Fos) AKT->Proliferation MAPK->Proliferation Transcription->Survival Transcription->Proliferation Function Effector Function (Perforin, Granzyme) Transcription->Function

Caption: MJ-15 (IL-15) signaling pathway.

Experimental Workflow

experimental_workflow start Start: Tumor Model Selection tumor_implant Tumor Cell Implantation start->tumor_implant tumor_growth Monitor Tumor Growth tumor_implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer MJ-15 +/- Combination Agent randomize->treat monitor Monitor Efficacy & Toxicity (Tumor Volume, Body Weight) treat->monitor endpoint Endpoint Analysis: - Tumor Weight - Flow Cytometry - Histology monitor->endpoint finish Finish: Data Analysis endpoint->finish

Caption: General workflow for an in vivo efficacy study.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered no_effect Lack of Efficacy start->no_effect toxicity High Toxicity start->toxicity inconsistent Inconsistent Results start->inconsistent check_dose Check Dose & PK: - Increase dose? - Use long-acting form? no_effect->check_dose check_activity Check Bioactivity: - In vitro assay - Proper handling? no_effect->check_activity check_combo Consider Combination Therapy? no_effect->check_combo reduce_dose Reduce Dose / MTD study toxicity->reduce_dose change_route Change Admin Route: Systemic -> Local? toxicity->change_route check_endotoxin Check for Endotoxin toxicity->check_endotoxin standardize_protocol Standardize Protocol: - Dosing - Animal cohort inconsistent->standardize_protocol check_stability Check Compound Stability: - Fresh preps - Avoid freeze/thaw inconsistent->check_stability

Caption: Troubleshooting decision tree for MJ-15 experiments.

References

Optimizing MJ-15 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MJ-15

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the novel kinase inhibitor, MJ-15. The information herein is intended to assist in optimizing experimental design and dosage for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MJ-15?

A1: MJ-15 is a potent and selective ATP-competitive inhibitor of MAP4K7, a kinase upstream of the JNK signaling pathway. By inhibiting MAP4K7, MJ-15 effectively downregulates the phosphorylation of downstream targets, leading to a reduction in the expression of pro-inflammatory cytokines.

Q2: In which cell lines has MJ-15 shown the most significant activity?

A2: MJ-15 has demonstrated the highest potency in human monocytic cell lines, such as THP-1 and U937, where the MAP4K7-JNK signaling axis is constitutively active or can be robustly induced.

Q3: What is the recommended solvent for MJ-15 for in vitro and in vivo studies?

A3: For in vitro assays, it is recommended to dissolve MJ-15 in 100% DMSO to create a stock solution (e.g., 10 mM). For in vivo studies, a common vehicle is a formulation of 5% NMP, 15% Solutol HS 15, and 80% water. Always perform a vehicle control in your experiments.

Q4: Are there any known off-target effects of MJ-15?

A4: Kinome profiling has revealed minor off-target activity against MAP4K2 and MAP4K3 at concentrations exceeding 10 µM. It is crucial to maintain an optimal concentration range to minimize these effects.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Experiments
  • Possible Cause 1: Cell Health and Passage Number.

    • Recommendation: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range (e.g., passages 5-15 for THP-1 cells). High passage numbers can lead to genetic drift and altered signaling responses.

  • Possible Cause 2: Inconsistent MJ-15 Concentration.

    • Recommendation: Prepare fresh serial dilutions of MJ-15 from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 3: Variable Assay Incubation Times.

    • Recommendation: Adhere strictly to the optimized incubation time as determined by initial time-course experiments. For MJ-15 in THP-1 cells, a 24-hour incubation period is recommended for optimal inhibition of cytokine release.

Issue 2: Lower Than Expected Efficacy in In Vivo Models
  • Possible Cause 1: Poor Bioavailability.

    • Recommendation: Review the formulation of the dosing vehicle. Ensure complete solubilization of MJ-15. Consider conducting a preliminary pharmacokinetic (PK) study to determine the Cmax and half-life of MJ-15 in the selected animal model.

  • Possible Cause 2: Inadequate Dosing Regimen.

    • Recommendation: The dosing frequency may be insufficient to maintain a therapeutic concentration. Based on PK data, adjust the dosing schedule (e.g., from once daily to twice daily) to ensure that plasma concentrations of MJ-15 remain above the target IC90.

  • Possible Cause 3: Target Engagement Issues.

    • Recommendation: Perform a pharmacodynamic (PD) assay to confirm that MJ-15 is reaching the target tissue and inhibiting MAP4K7. This can be done by measuring the levels of phosphorylated c-Jun (a downstream marker) in tissue lysates.

Data & Protocols

In Vitro Potency of MJ-15

The following table summarizes the half-maximal inhibitory concentration (IC50) of MJ-15 in various cell lines after a 24-hour treatment period.

Cell LineTarget PathwayIC50 (nM)Standard Deviation
THP-1MAP4K7-JNK85± 7.2
U937MAP4K7-JNK110± 9.8
JurkatOther> 10,000N/A
A549Other> 10,000N/A
Experimental Protocol: In Vitro Cytokine Release Assay

This protocol details the steps to measure the effect of MJ-15 on LPS-induced TNF-α release in THP-1 cells.

  • Cell Seeding: Plate THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Cell Differentiation: Add 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) to each well and incubate for 24 hours to differentiate the cells into macrophages.

  • MJ-15 Treatment: Remove the PMA-containing medium and replace it with fresh medium. Add serial dilutions of MJ-15 (ranging from 1 nM to 50 µM) or vehicle control (0.1% DMSO) to the wells. Incubate for 1 hour.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Sample Collection: Centrifuge the plate and collect the supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

MJ15_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAP4K7 MAP4K7 TLR4->MAP4K7 Activates MKK4 MKK4/7 MAP4K7->MKK4 JNK JNK MKK4->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates pcJun p-c-Jun cJun->pcJun Translocates MJ15 MJ-15 This compound->MAP4K7 Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) pcJun->Cytokines Induces Transcription

Caption: Simplified signaling pathway of MJ-15 action.

Experimental_Workflow cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Treatment & Stimulation cluster_analysis Phase 3: Data Analysis A 1. Seed & Differentiate THP-1 Cells (24h) C 3. Pre-treat with MJ-15 (1h) A->C B 2. Prepare MJ-15 Serial Dilutions B->C D 4. Stimulate with LPS (24h) C->D E 5. Collect Supernatant D->E F 6. Perform TNF-α ELISA E->F G 7. Calculate IC50 F->G

Caption: Workflow for the in vitro cytokine release assay.

How to improve the stability of MJ-15 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound MJ-15

Disclaimer: As "MJ-15" is not a publicly documented chemical entity, this guide provides a representative framework for addressing common stability issues with a novel small molecule compound. The data and protocols presented are illustrative and should be adapted based on the specific physicochemical properties of the compound .

Frequently Asked Questions (FAQs)

Q1: My MJ-15 stock solution in DMSO shows precipitation after a freeze-thaw cycle. What should I do?

A1: Precipitation after freeze-thaw cycles is a common issue, often due to the compound's concentration exceeding its solubility limit at lower temperatures.

  • Immediate Action: Gently warm the solution to 37°C for 5-10 minutes and vortex to redissolve the compound. Visually inspect for complete dissolution before use.

  • Long-term Prevention:

    • Aliquot: Prepare single-use aliquots from your main stock solution to minimize the number of freeze-thaw cycles.

    • Lower Concentration: Consider preparing stock solutions at a slightly lower concentration if the issue persists.

    • Alternative Solvents: If experimentally permissible, explore co-solvent systems. However, this requires thorough validation to ensure the solvent does not interfere with the assay.

Q2: I've observed a decrease in the activity of MJ-15 in my aqueous assay buffer over the course of an 8-hour experiment. Is the compound degrading?

A2: A time-dependent loss of activity strongly suggests compound instability in the aqueous environment. The primary culprits are often hydrolysis or oxidation.

  • Troubleshooting Steps:

    • pH Assessment: Determine the pH of your assay buffer. MJ-15 may be susceptible to pH-dependent hydrolysis. See the stability data in Table 1 .

    • Forced Degradation Study: Perform a forced degradation study (see Protocol 1 ) to understand the compound's lability under various stress conditions (acidic, basic, oxidative).

    • Fresh Preparations: Prepare fresh dilutions of MJ-15 in the assay buffer immediately before use or at set intervals during a long experiment.

    • Protective Agents: If oxidation is confirmed, consider the inclusion of antioxidants like N-acetylcysteine or ascorbic acid, provided they do not interfere with your experimental model.

Q3: What are the recommended storage conditions for MJ-15 stock solutions and solid material?

A3: Proper storage is critical to maintaining the integrity of MJ-15. Based on preliminary stability data, the following conditions are recommended.

  • Solid Compound: Store at -20°C in a desiccator. Protect from light by using an amber vial or by wrapping the container in foil.

  • Stock Solutions (in DMSO): Store at -20°C or -80°C in tightly sealed, single-use aliquots. Protect from light. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Do not store MJ-15 in aqueous buffers for extended periods.

Quantitative Stability Data

Table 1: pH-Dependent Stability of MJ-15 in Aqueous Buffer (Data represents the percentage of intact MJ-15 remaining after 4 hours at 37°C as determined by HPLC-UV.)

Buffer pH% MJ-15 RemainingStandard Deviation
5.098.2%± 0.5%
7.485.1%± 1.2%
8.562.4%± 2.1%

Table 2: Temperature and Light Effects on MJ-15 Stability in DMSO (10 mM Stock) (Data represents the percentage of intact MJ-15 remaining after 7 days as determined by HPLC-UV.)

Condition% MJ-15 RemainingStandard Deviation
-20°C, Dark99.5%± 0.3%
4°C, Dark96.8%± 0.8%
25°C (RT), Dark91.3%± 1.5%
25°C (RT), Ambient Light75.6%± 2.5%

Troubleshooting & Experimental Workflows

This workflow provides a systematic approach to diagnosing and resolving common stability issues encountered with MJ-15 in solution.

G start Issue: MJ-15 Instability (Precipitation or Degradation) check_visual Visually Inspect Solution (Cloudy, Particulates?) start->check_visual precipitate Precipitation Confirmed check_visual->precipitate Yes no_precipitate No Precipitation (Solution is Clear) check_visual->no_precipitate No warm_vortex Action: Warm (37°C) & Vortex precipitate->warm_vortex dissolved Does it Redissolve? warm_vortex->dissolved use_caution Solution Usable (Proceed with Caution) dissolved->use_caution Yes sol_issue Solubility Issue dissolved->sol_issue No sol_actions Preventative Actions: 1. Lower Stock Concentration 2. Aliquot to Avoid Freeze-Thaw 3. Run Solubility Assay (Protocol 2) sol_issue->sol_actions check_activity Assess Compound Activity/ Purity (e.g., HPLC, Bioassay) no_precipitate->check_activity activity_loss Activity/Purity Loss Confirmed? check_activity->activity_loss stable Compound is Stable activity_loss->stable No degradation_issue Degradation Issue activity_loss->degradation_issue Yes degradation_actions Investigative Actions: 1. Check Buffer pH (See Table 1) 2. Run Forced Degradation (Protocol 1) 3. Prepare Solutions Fresh degradation_issue->degradation_actions

Caption: Troubleshooting workflow for MJ-15 stability issues.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to rapidly assess the stability of MJ-15 under stress conditions to identify potential degradation pathways.

G prep_stock 1. Prepare 10 mM MJ-15 Stock in DMSO dilute 2. Dilute Stock to 100 µM in 5 Stress Conditions prep_stock->dilute conditions Conditions: a) 0.1 M HCl (Acid) b) 0.1 M NaOH (Base) c) 3% H₂O₂ (Oxidative) d) Heat (60°C) e) Light (UV/VIS) dilute->conditions incubate 3. Incubate Samples (e.g., 24 hours) dilute->incubate neutralize 4. Quench/Neutralize (if applicable) incubate->neutralize analyze 5. Analyze by HPLC-UV/MS vs. T=0 Control neutralize->analyze report 6. Report % Degradation and Identify Degradants analyze->report

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of MJ-15 in anhydrous DMSO.

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of 100 µM in the following solutions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂ in water

    • Thermal: Assay Buffer (e.g., PBS pH 7.4)

    • Photolytic: Assay Buffer (e.g., PBS pH 7.4)

    • Control: Assay Buffer (e.g., PBS pH 7.4)

  • Incubation:

    • Incubate the Acidic, Basic, Oxidative, and Control samples at room temperature, protected from light.

    • Place the Thermal sample in a 60°C incubator.

    • Expose the Photolytic sample to a controlled light source (e.g., 1.2 million lux hours).

  • Time Points: Collect samples at T=0, 2, 8, and 24 hours.

  • Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Calculate the percentage of MJ-15 remaining by comparing the peak area to the T=0 control. Analyze samples by LC-MS to identify potential degradants.

Protocol 2: Kinetic Solubility Assay

This protocol determines the thermodynamic solubility of MJ-15 in a buffer of interest, helping to define appropriate concentration ranges for experiments.

Methodology:

  • Stock Preparation: Create a high-concentration (e.g., 20 mM) stock of MJ-15 in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Buffer Addition: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to all wells, including DMSO-only controls. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Equilibration: Seal the plate and shake at room temperature for 18-24 hours to allow the solution to reach equilibrium.

  • Precipitation Measurement: Measure the turbidity (absorbance at ~650 nm) of each well using a plate reader. The concentration at which turbidity significantly increases above the baseline is the kinetic solubility limit.

  • Data Analysis: Plot absorbance vs. MJ-15 concentration to determine the solubility threshold.

Context: Hypothetical Signaling Pathway

Understanding the mechanism of action is crucial. If MJ-15 is an inhibitor of a signaling pathway, its stability directly impacts its efficacy in cellular models.

G receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (Proliferation) tf->response mj15 MJ-15 This compound->kinase2

Addressing off-target effects of MJ-15

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for a hypothetical compound, "MJ-15," developed for illustrative purposes to demonstrate a technical support resource. All data, pathways, and experimental details are fictional.

Overview of MJ-15

MJ-15 is a potent, ATP-competitive kinase inhibitor designed to target Janus Kinase 2 (JAK2), a key component of the JAK/STAT signaling pathway. Dysregulation of the JAK2/STAT3 pathway is implicated in various myeloproliferative neoplasms (MPNs) and inflammatory conditions. While highly selective for JAK2, MJ-15 may exhibit off-target activity at higher concentrations, which can lead to unexpected experimental outcomes. This guide provides troubleshooting advice and frequently asked questions to help researchers identify and mitigate potential off-target effects of MJ-15.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing a decrease in viability at concentrations where I don't expect to see an effect on my target. What could be the cause?

A1: This is a common issue that may be attributable to off-target effects. While MJ-15 is designed to be specific for JAK2, at higher concentrations it can inhibit other kinases that are essential for cell survival. We recommend performing a dose-response curve and comparing the IC50 for cell viability with the IC50 for JAK2 inhibition in your specific cell line. If there is a significant discrepancy, it is likely that an off-target effect is contributing to the observed cytotoxicity. Consider profiling MJ-15 against a panel of kinases to identify potential off-target interactions.

Q2: I am seeing inconsistent phosphorylation of my downstream target, STAT3, even at the same concentration of MJ-15. Why is this happening?

A2: Inconsistent results can arise from several factors. One possibility is the activation of compensatory signaling pathways.[1][2] When a primary pathway like JAK2/STAT3 is inhibited, cells may upregulate alternative pathways to maintain homeostasis. These compensatory pathways may be activated or inhibited by off-target effects of MJ-15, leading to variable STAT3 phosphorylation. To investigate this, we suggest examining the phosphorylation status of key nodes in related pathways, such as the MAPK/ERK or PI3K/Akt pathways, in the presence of MJ-15.

Q3: I've confirmed that MJ-15 is inhibiting JAK2 in my experiments, but I'm not observing the expected downstream phenotype. What should I do?

A3: If on-target inhibition is confirmed but the expected phenotype is absent, it's possible that an off-target effect is masking or counteracting the on-target effect. For example, MJ-15 might inadvertently activate a pro-survival pathway at the same concentration that it inhibits the pro-proliferative JAK2 pathway. A rescue experiment, where you transfect cells with a constitutively active form of your downstream effector (e.g., STAT3) in the presence of MJ-15, can help to dissect the on- and off-target contributions to the observed phenotype.

Q4: How can I definitively determine if my observations are due to an on-target or off-target effect of MJ-15?

A4: The gold standard for differentiating on-target from off-target effects is to use a combination of approaches. Firstly, utilizing a structurally unrelated inhibitor of the same target (e.g., another JAK2 inhibitor) should recapitulate the on-target phenotype. Secondly, a genetic approach, such as siRNA or CRISPR/Cas9-mediated knockdown/knockout of the intended target (JAK2), should mimic the effect of the inhibitor.[3] If the phenotype observed with MJ-15 is not replicated by these orthogonal methods, it is likely due to an off-target effect.

Quantitative Data Summary

The following tables provide a summary of the in vitro kinase inhibitory profile of MJ-15 and its effect on cell viability in a human erythroleukemia cell line (HEL).

Table 1: In Vitro Kinase Inhibition Profile of MJ-15

Kinase TargetIC50 (nM)Description
JAK2 (On-Target) 5 Primary therapeutic target
JAK150Off-target, potential for immunosuppressive effects
JAK3250Off-target, less potent inhibition
TYK2150Off-target within the JAK family
SRC500Off-target, member of a distinct kinase family
LCK750Off-target, another SRC family kinase

Table 2: Cellular Activity of MJ-15 in HEL Cells (JAK2 V617F mutant)

AssayEndpointIC50 (nM)
p-STAT3 (Y705) InhibitionOn-target cellular potency15
Cell ProliferationOverall effect on cell growth50
Apoptosis (Caspase 3/7)Induction of cell death> 1000

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol outlines a general procedure for determining the IC50 of MJ-15 against a panel of kinases.

  • Reagents and Materials:

    • Recombinant human kinases

    • ATP

    • Substrate peptide (specific for each kinase)

    • MJ-15 (serial dilutions)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (or similar)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of MJ-15 in DMSO, then dilute further in kinase assay buffer.

    • Add 5 µL of the diluted MJ-15 or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of a kinase/substrate mixture to each well.

    • Add 10 µL of ATP to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each concentration of MJ-15 and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Phospho-STAT3

This protocol describes how to assess the on-target cellular activity of MJ-15 by measuring the phosphorylation of its downstream target, STAT3.

  • Reagents and Materials:

    • HEL cells

    • RPMI-1640 medium with 10% FBS

    • MJ-15 (serial dilutions)

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (5% BSA in TBST)

    • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed HEL cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of MJ-15 or DMSO for 2 hours.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH).

Visualizations

On_Target_Pathway MJ15 MJ-15 JAK2 JAK2 This compound->JAK2 STAT3 STAT3 JAK2->STAT3 P pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Expression (Proliferation, Survival) pSTAT3->Gene

Caption: Intended on-target signaling pathway of MJ-15.

Off_Target_Pathway This compound MJ-15 JAK1 JAK1 This compound->JAK1 STAT1 STAT1 JAK1->STAT1 P pSTAT1 p-STAT1 STAT1->pSTAT1 ISGs Interferon Stimulated Genes (Immunomodulation) pSTAT1->ISGs

Caption: Potential off-target signaling pathway of MJ-15.

Experimental_Workflow A Unexpected Phenotype Observed (e.g., decreased viability) B Step 1: Confirm On-Target Engagement (Western Blot for p-STAT3) A->B C Step 2: Compare IC50 Values (Target vs. Phenotype) B->C D Step 3: Orthogonal Validation (Use different JAK2 inhibitor or CRISPR KO) C->D E Step 4: Kinome Profiling (Identify potential off-targets) D->E If phenotype is not replicated F Conclusion: On-Target Effect D->F If phenotype is replicated G Conclusion: Off-Target Effect E->G

Caption: Workflow for troubleshooting off-target effects.

References

Technical Support Center: Refining Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is divided into two main sections to address the distinct topics that can be associated with "MJ-15": Interleukin-15 (a cytokine) and the ICH M15 Guideline (for Model-Informed Drug Development).

Section 1: Interleukin-15 (IL-15) Experimental Protocols

Interleukin-15 (IL-15) is a pro-inflammatory cytokine crucial for the development, survival, and activation of various lymphocyte lineages, including Natural Killer (NK) cells and T-cells.[1][2] Its role in both normal immune responses and pathological conditions like cancer and chronic inflammation makes it a significant subject of research.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of IL-15 signaling?

A1: IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/15 receptor beta (IL-2/15Rβ) chain (CD122), and the common gamma (γc) chain (CD132).[3] A key feature of IL-15 signaling is trans-presentation, where a cell expressing IL-15 and IL-15Rα on its surface presents the cytokine to a neighboring target cell that expresses the IL-2/15Rβ and γc chains.[4] This binding activates several downstream signaling pathways, primarily the JAK-STAT, PI3K-AKT, and Ras-Raf-MEK pathways.[3][4][5]

Q2: What are the major downstream signaling pathways activated by IL-15?

A2: Upon receptor engagement, IL-15 activates three main signaling cascades:

  • JAK-STAT Pathway: The binding of IL-15 to its receptor complex leads to the activation of Janus kinases (JAK1 and JAK3).[4] JAK1 is associated with the IL-2/15Rβ chain and JAK3 with the γc chain.[5] These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][2] The phosphorylated STATs form dimers, translocate to the nucleus, and activate the transcription of target genes involved in cell survival, proliferation, and function.[1][5]

  • PI3K-AKT-mTOR Pathway: This pathway is also crucial for IL-15-mediated effects.[4] Activation of this pathway promotes cell proliferation and survival.[2]

  • Ras-Raf-MEK Pathway: This is another parallel signaling cascade initiated by IL-15 receptor activation.[4]

Q3: Why is IL-15 important in cancer research?

A3: IL-15's ability to stimulate the proliferation and activation of NK cells and cytotoxic T-lymphocytes makes it a promising agent in cancer immunotherapy.[1] However, aberrant IL-15 signaling has also been implicated in the development and progression of certain cancers, such as large granular lymphocyte leukemia and cutaneous T-cell lymphoma.[1][2]

Troubleshooting Experimental Protocols
Issue Potential Cause Troubleshooting Steps
Low or no cellular response to IL-15 stimulation (e.g., proliferation, cytokine production) 1. Degraded IL-15: Improper storage or handling. 2. Suboptimal IL-15 concentration: Concentration may be too low for the specific cell type or experimental conditions. 3. Low receptor expression: Target cells may have low surface expression of IL-2/15Rβγc. 4. Presence of inhibitory factors: Serum or other media components may contain factors that inhibit IL-15 signaling.1. Use fresh or properly stored aliquots of IL-15. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response curve to determine the optimal IL-15 concentration for your specific cell type. 3. Verify receptor expression on target cells using flow cytometry. 4. Test different serum batches or use serum-free media if possible.
High background signaling in unstimulated control cells 1. Contamination: Mycoplasma or other contaminants can activate immune cells. 2. Endotoxin contamination: Reagents, including IL-15, may be contaminated with endotoxin.1. Regularly test cell cultures for mycoplasma contamination. 2. Use endotoxin-free reagents and test IL-15 preparations for endotoxin levels.
Variability between experiments 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition. 2. Inconsistent IL-15 preparation: Differences in aliquoting or storage.1. Standardize cell culture protocols, including seeding density and passage number. 2. Prepare and store IL-15 in single-use aliquots to ensure consistency.
Experimental Protocols: Key Methodologies

Protocol 1: In Vitro NK Cell Expansion with IL-15

  • Cell Preparation: Isolate NK cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Culture Conditions: Culture the isolated NK cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a specific concentration of recombinant human IL-15 (e.g., 10 ng/mL).

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Monitoring: Monitor cell proliferation over several days by cell counting. Assess NK cell activation by measuring the expression of activation markers (e.g., CD69, CD25) via flow cytometry or by quantifying cytokine production (e.g., IFN-γ) using ELISA.

Signaling Pathway Diagrams

IL15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL15_IL15Ra IL-15/IL-15Rα (Trans-presentation) Receptor IL-2/15Rβγc IL15_IL15Ra->Receptor Binding JAK1_JAK3 JAK1/JAK3 Receptor->JAK1_JAK3 Activation PI3K PI3K Receptor->PI3K Activation Ras Ras-Raf-MEK Receptor->Ras Activation STAT3_STAT5 STAT3/STAT5 JAK1_JAK3->STAT3_STAT5 Phosphorylation pSTAT pSTAT3/pSTAT5 Dimer STAT3_STAT5->pSTAT Transcription Gene Transcription (Survival, Proliferation) pSTAT->Transcription Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription ERK ERK Ras->ERK ERK->Transcription MIDD_Workflow Define_Question 1. Define Question of Interest Data_Prep 2. Data Collation & Preparation Define_Question->Data_Prep Model_Dev 3. Model Development Data_Prep->Model_Dev Model_Eval 4. Model Evaluation Model_Dev->Model_Eval Model_Eval->Model_Dev Model Refinement Simulations 5. Simulations & Application Model_Eval->Simulations Reporting 6. Reporting & Submission Simulations->Reporting

References

Technical Support Center: Overcoming Challenges in Interleukin-15 (IL-15) Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Interleukin-15 (IL-15). The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is Interleukin-15 (IL-15) and what is its primary function?

A1: Interleukin-15 (IL-15) is a pro-inflammatory cytokine that plays a crucial role in the development, survival, proliferation, and activation of multiple lineages of immune cells.[1][2] It is particularly important for the function of natural killer (NK) cells and certain subsets of T cells.[1][2]

Q2: What are the key signaling pathways activated by IL-15?

A2: IL-15 signaling is primarily mediated through three main pathways: the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[3] These pathways collectively regulate cellular functions such as survival, proliferation, and cytotoxicity.[3]

Q3: What are the components of the IL-15 receptor complex?

A3: The IL-15 receptor is a multimeric complex composed of three subunits: the high-affinity IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2Rβ) chain (also known as CD122), and the common gamma (γc) chain (also known as CD132).[3][4] The γc chain is shared with other cytokines like IL-2, IL-4, IL-7, IL-9, and IL-21.

Troubleshooting Guides

Problem 1: Low or No Bioactivity of Recombinant IL-15

Q: I am not observing the expected cellular proliferation or activation in my cell culture after treatment with recombinant IL-15. What could be the issue?

A: This is a common issue that can arise from several factors. Below is a troubleshooting table to guide you through potential causes and solutions.

Potential Cause Recommended Solution
Improper Protein Folding/Storage Ensure the recombinant IL-15 was stored at the recommended temperature and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Incorrect Protein Concentration Verify the concentration of your IL-15 stock solution using a reliable protein quantification method (e.g., BCA assay or spectrophotometry).
Cell Line Unresponsiveness Confirm that your target cell line expresses all the necessary components of the IL-15 receptor complex (IL-15Rα, IL-2Rβ, and γc). You can check this via flow cytometry or western blotting.
Suboptimal Assay Conditions Optimize the concentration of IL-15 used and the incubation time. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Presence of Inhibitory Substances Ensure that the cell culture medium or other reagents are not contaminated with substances that could inhibit IL-15 signaling.
Problem 2: Inconsistent Results in Downstream Signaling Analysis (e.g., Western Blot for p-STAT5)

Q: My western blot results for phosphorylated STAT5 (p-STAT5) are highly variable between experiments, even with the same IL-15 treatment conditions. How can I improve consistency?

A: Inconsistent western blot results are often due to subtle variations in experimental execution. The following table outlines potential sources of variability and how to address them.

Potential Cause Recommended Solution
Variable Cell Stimulation Time Standardize the IL-15 stimulation time precisely. For phosphorylation events, which can be transient, even small variations in timing can lead to different results.
Inconsistent Cell Density Plate cells at a consistent density for each experiment. Cell-to-cell contact can influence signaling pathways.
Differences in Lysate Preparation Prepare cell lysates quickly and on ice to prevent protein degradation and dephosphorylation. Ensure the lysis buffer contains appropriate protease and phosphatase inhibitors.
Loading Inaccuracies Quantify the total protein concentration of each lysate and ensure equal loading amounts for each lane on the gel. Use a loading control (e.g., β-actin or GAPDH) to normalize your results.
Antibody Performance Use a validated antibody for p-STAT5. Titrate the antibody to determine the optimal concentration for your experiments and use the same antibody lot for a series of experiments if possible.

Experimental Protocols

Protocol 1: In Vitro Bioassay for IL-15 Activity

This protocol describes a method to assess the bioactivity of recombinant IL-15 by measuring the proliferation of the CTLL-2 cell line, which is dependent on IL-15 for growth.

Materials:

  • Recombinant IL-15

  • CTLL-2 cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Cell proliferation reagent (e.g., MTT or WST-1)

  • 96-well microplate

  • Plate reader

Methodology:

  • Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with a maintenance concentration of IL-15.

  • Prior to the assay, wash the cells three times with IL-15-free medium to remove any residual cytokine.

  • Resuspend the cells in IL-15-free medium and seed them into a 96-well plate at a density of 5 x 10^4 cells/well.

  • Prepare serial dilutions of the recombinant IL-15 to be tested in IL-15-free medium.

  • Add the IL-15 dilutions to the wells containing the cells. Include a negative control (medium only) and a positive control (a known concentration of a standard IL-15).

  • Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.

  • Add the cell proliferation reagent to each well and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the EC50 value (the concentration of IL-15 that induces 50% of the maximal response) to determine the bioactivity.

Protocol 2: Western Blot Analysis of STAT5 Phosphorylation

This protocol details the steps to detect the phosphorylation of STAT5 in response to IL-15 stimulation.

Materials:

  • Target cells responsive to IL-15

  • Recombinant IL-15

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STAT5 and anti-total STAT5

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot imaging system

Methodology:

  • Plate the target cells and grow them to 70-80% confluency.

  • Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

  • Stimulate the cells with IL-15 at the desired concentration for 15-30 minutes at 37°C. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total STAT5.

Signaling Pathways and Workflows

IL15_Signaling_Pathway cluster_receptor Cell Membrane cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway IL-15 IL-15 IL-15Ralpha IL-15Ralpha IL-15->IL-15Ralpha IL-2Rbeta IL-2Rbeta IL-15Ralpha->IL-2Rbeta trans-presentation gamma_c gamma_c IL-2Rbeta->gamma_c JAK1 JAK1 IL-2Rbeta->JAK1 activates Shc Shc IL-2Rbeta->Shc recruits JAK3 JAK3 gamma_c->JAK3 activates STAT3 STAT3 JAK1->STAT3 phosphorylates STAT5 STAT5 JAK3->STAT5 phosphorylates pSTAT3_pSTAT5 pSTAT3/pSTAT5 Heterodimer STAT3->pSTAT3_pSTAT5 STAT5->pSTAT3_pSTAT5 Nucleus_JS Nucleus pSTAT3_pSTAT5->Nucleus_JS translocates Transcription_JS Gene Transcription (e.g., c-myc, bcl-2) Nucleus_JS->Transcription_JS Grb2 Grb2 Shc->Grb2 PI3K PI3K Grb2->PI3K SOS SOS Grb2->SOS Akt Akt PI3K->Akt activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival RAS RAS SOS->RAS RAF RAF RAS->RAF MAPK MAPK RAF->MAPK Cell_Activation Cell Activation MAPK->Cell_Activation

Caption: IL-15 Signaling Pathways.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection cluster_analysis Analysis Cell_Culture Cell Culture & Starvation Stimulation IL-15 Stimulation Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-STAT5) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Normalization Normalization to Loading Control Imaging->Normalization

Caption: Western Blot Workflow for p-STAT5 Detection.

References

Technical Support Center: Minimizing Variability in MJ-15 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in studies involving the investigational compound MJ-15. By adhering to the principles and protocols outlined below, you can enhance the reproducibility and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and plate-to-plate variability in our cell-based assays with MJ-15. What are the most common sources of this variability?

A1: High variability in cell-based assays can stem from multiple sources. The most common factors include:

  • Cell Culture Inconsistencies: Variations in cell passage number, cell health, and seeding density can lead to significant differences in experimental outcomes.[1][2][3] Using cells from a consistent stock and avoiding high passage numbers is crucial.[1]

  • Inconsistent Environmental Conditions: Fluctuations in incubator temperature, CO2 levels, and humidity can impact cell growth and response to MJ-15.[2]

  • Edge Effects: In multi-well plates, wells at the edge are more prone to evaporation, leading to changes in media concentration and affecting cell growth.[4][5]

  • Manual Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or MJ-15 can introduce significant errors.[2]

  • Reagent Variability: Inconsistent preparation, storage, or lot-to-lot differences in media, supplements, and MJ-15 stock solutions can be a major source of variability.[2]

Q2: How can we minimize variability in our initial cell seeding?

A2: Consistent cell seeding is fundamental to reducing variability.[3] Here are key strategies:

  • Accurate Cell Counting: Use a consistent and validated method for cell counting. While manual counting is common, automated cell counters can reduce inter-operator variability.[6][7]

  • Homogeneous Cell Suspension: Ensure your cell suspension is single-cell and evenly distributed before plating. Gently swirl the suspension before each aspiration.

  • Standardized Plating Technique: Work quickly but carefully to prevent cells from settling in the reservoir. For multi-well plates, consider plating in a serpentine pattern to minimize temporal effects. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling.[5]

Q3: What is the best way to prepare and handle MJ-15 to ensure consistent activity?

A3: The stability and handling of your test compound are critical. For a hypothetical compound like MJ-15, follow these general best practices:

  • Consistent Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Ensure the final solvent concentration in the cell culture medium is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

Q4: How can we mitigate edge effects in our 96-well and 384-well plate assays?

A4: Edge effects can be a significant source of variability in multi-well plate assays.[4] To minimize their impact:

  • Use a Humidified Incubator: Maintain high humidity in your incubator to reduce evaporation.[4]

  • Utilize Sealing Films: Breathable sealing films can help maintain sterility while allowing for necessary gas exchange and reducing evaporation.[4]

  • Create a "Moat": Fill the outer wells of the plate with sterile water or media to create a humidity barrier.[5]

  • Avoid Using Outer Wells for Data: If variability persists, consider leaving the outer wells empty or using them for control purposes only, not for experimental data points.

Troubleshooting Guides

Issue 1: Inconsistent Cell Growth Across a Multi-Well Plate
Potential Cause Troubleshooting Step
Uneven Cell Seeding Review and standardize your cell plating technique. Ensure a homogenous cell suspension and consistent pipetting volume.[5]
Edge Effects Implement strategies to mitigate edge effects, such as using a "moat" or avoiding the use of outer wells for critical data.[4][5]
Incubator "Hot Spots" Ensure your incubator provides uniform temperature and CO2 distribution. Have the incubator's performance validated regularly.
Plate Stacking Avoid stacking plates directly on top of each other in the incubator, as this can lead to uneven temperature distribution. Use plate racks that allow for air circulation.
Issue 2: High Variability in Assay Readouts (e.g., Luminescence, Fluorescence)
Potential Cause Troubleshooting Step
Inconsistent Incubation Times Use a timer to ensure consistent incubation periods for all plates and wells, especially for kinetic assays.
Reagent Addition Variability Use a multichannel pipette or an automated liquid handler for reagent addition to ensure all wells are treated simultaneously.
Temperature Fluctuations During Readout Allow plates to equilibrate to room temperature before reading, if required by the assay protocol. Ensure the plate reader's temperature is stable.
Instrument Calibration Regularly calibrate and maintain your plate reader according to the manufacturer's instructions.

Quantitative Data Summary

The choice of cell counting method can significantly impact the initial cell density and, consequently, the experimental outcome. Below is a comparison of the coefficient of variation (CV) for manual versus automated cell counting.

Counting Method Coefficient of Variation (CV) without SOPs Coefficient of Variation (CV) with SOPs
Manual Counting 0.2050.05 - 0.07
Automated Counting 0.2060.02 - 0.04
Data adapted from a study on sources of variance in in vitro research.[6][7]

Experimental Protocols

Protocol 1: Standardized Cell Seeding for a 96-Well Plate
  • Cell Culture Maintenance: Culture cells under standardized conditions (e.g., 37°C, 5% CO2). Use cells within a consistent and low passage number range. Do not allow cells to become over-confluent.[2]

  • Cell Harvesting: Wash cells with PBS and detach them using a minimal concentration and duration of trypsin exposure to maintain cell viability.[1] Neutralize trypsin with a larger volume of complete medium.

  • Cell Counting:

    • Take a representative sample of the cell suspension.

    • Perform cell counting using an automated cell counter to minimize operator-dependent variability.[6][7]

    • Assess cell viability (e.g., using trypan blue exclusion). Aim for >95% viability.[2]

  • Cell Suspension Preparation: Dilute the cell suspension to the desired final seeding density in pre-warmed complete medium. Ensure the suspension is thoroughly mixed to a single-cell suspension.

  • Plating:

    • Gently swirl the cell suspension before aspirating for each row to prevent cell settling.

    • Use a multichannel pipette to dispense the cell suspension into the 96-well plate.

    • To minimize edge effects, fill the outer wells with sterile PBS or media.[5]

    • Allow the plate to sit at room temperature in the biosafety cabinet for 15-20 minutes to allow for even cell settling before transferring to the incubator.

Protocol 2: MJ-15 Compound Preparation and Dosing
  • Stock Solution Preparation:

    • Dissolve MJ-15 in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store aliquots at -80°C.

  • Intermediate Dilution Plate Preparation:

    • On the day of the experiment, thaw a single aliquot of the MJ-15 stock solution.

    • Perform serial dilutions of the MJ-15 stock in an appropriate solvent or cell culture medium in a separate dilution plate.

  • Cell Dosing:

    • After cells have adhered and reached the desired confluency, carefully remove the culture medium.

    • Add the pre-prepared MJ-15 dilutions to the appropriate wells.

    • Ensure the final solvent concentration is consistent across all wells, including vehicle controls.

  • Incubation: Return the plate to the incubator for the specified treatment duration.

Visualizations

G cluster_MJ15_Pathway Hypothetical MJ-15 Signaling Pathway MJ15 MJ-15 Receptor Target Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway initiated by MJ-15 binding to its target receptor.

G cluster_Workflow Troubleshooting Workflow for High Variability Start High Variability Observed CheckCells Review Cell Culture Practices (Passage, Health, Confluency) Start->CheckCells CheckSeeding Analyze Cell Seeding Consistency (Counting, Plating Technique) CheckCells->CheckSeeding CheckCompound Verify Compound Handling (Stock, Dilutions, Storage) CheckSeeding->CheckCompound CheckAssay Examine Assay Procedure (Incubation, Reagents, Reader) CheckCompound->CheckAssay CheckEnvironment Assess Environmental Controls (Incubator, Plates) CheckAssay->CheckEnvironment Solution Implement Corrective Actions (Standardize Protocols) CheckEnvironment->Solution

Caption: A systematic workflow for troubleshooting sources of high experimental variability.

G cluster_StableSetup Logical Flow for a Stable Experimental Setup ConsistentCells Consistent Cell Source (Low Passage, Single Stock) StandardizedCulture Standardized Cell Culture (Media, Supplements, Confluency) ConsistentCells->StandardizedCulture AutomatedCounting Automated & Validated Cell Counting StandardizedCulture->AutomatedCounting PrecisePlating Precise Cell Plating (Homogeneous Suspension) AutomatedCounting->PrecisePlating ControlledEnvironment Controlled Environment (Incubator, Plate Handling) PrecisePlating->ControlledEnvironment ReproducibleDosing Reproducible Dosing (Fresh Dilutions, Low Solvent) ControlledEnvironment->ReproducibleDosing StableReadout Stable Assay Readout (Calibrated Instruments) ReproducibleDosing->StableReadout

References

Interpreting unexpected results with MJ-15

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MJ-15

Introduction: This guide provides troubleshooting for researchers and drug development professionals using MJ-15, a novel, potent, and selective inhibitor of the [fictional] Protein Kinase Zeta (PKZ). PKZ is a critical node in a signaling pathway that promotes cell survival and proliferation in several cancer types. While MJ-15 has shown promise in preclinical models, unexpected results can arise. This document addresses common issues and provides standardized protocols to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Increased Cell Proliferation at Low Concentrations of MJ-15

Q: We observed an unexpected increase in tumor cell proliferation at low nanomolar concentrations of MJ-15, while higher concentrations are cytotoxic as expected. Is this a contamination issue?

A: Not necessarily. This phenomenon, known as hormesis or paradoxical activation, can occur with some kinase inhibitors. It may be caused by several factors:

  • Off-Target Effects: At low concentrations, MJ-15 might engage a secondary target that promotes proliferation.

  • Feedback Loop Activation: Partial inhibition of PKZ could trigger a compensatory feedback loop that upregulates a parallel pro-survival pathway.

  • Dimerization and Trans-activation: Some kinase inhibitors can promote the formation of kinase dimers at low concentrations, leading to paradoxical trans-activation.

Troubleshooting Guide:

  • Confirm the Result: Repeat the experiment using a fresh dilution series of MJ-15 from a new stock solution to rule out dilution errors.

  • Test in Different Cell Lines: Determine if the effect is cell-line specific or a general characteristic of MJ-15.

  • Perform a Kinome Scan: Use a commercially available kinase profiling service to identify potential off-target interactions of MJ-15 at the effective low concentration.

  • Analyze Downstream Signaling: Use Western Blotting (see protocol below) to probe key nodes of the PKZ pathway and parallel pathways (e.g., MAPK/ERK, PI3K/Akt) at the paradoxical concentration. Look for increased phosphorylation of downstream effectors in other pathways.

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Potency

Q: Our in vitro kinase assay shows MJ-15 has a very low IC50 (e.g., 5 nM) against purified PKZ enzyme, but our cell-based viability assays show a much higher EC50 (e.g., 500 nM). Why is there a >100-fold difference?

A: This is a common challenge in drug development and can be attributed to the complexities of a cellular environment compared to a simplified biochemical assay.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action
Poor Cell Permeability Perform a cellular uptake assay (e.g., using LC-MS/MS on cell lysates) to quantify intracellular concentrations of MJ-15 over time.
Drug Efflux Co-treat cells with known inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of MJ-15 increases.
Compound Metabolism Analyze the stability of MJ-15 in cell culture media and in the presence of cells over the course of the experiment. Metabolites may be inactive.
High Intracellular ATP Cellular ATP concentrations (~1-10 mM) are much higher than those used in many biochemical assays (~10-100 µM). As MJ-15 is likely an ATP-competitive inhibitor, this will reduce its apparent potency. Repeat the biochemical assay with ATP concentrations closer to physiological levels.
Plasma Protein Binding If your cell culture medium contains serum, MJ-15 may bind to proteins like albumin, reducing the free concentration available to enter cells. Determine the fraction of MJ-15 bound to serum proteins and repeat cell-based assays in low-serum or serum-free media.

Troubleshooting Workflow Diagram

G cluster_0 A Start: Potency Discrepancy (Biochemical IC50 << Cellular EC50) B Check Cell Permeability (LC-MS/MS) A->B C Assess Drug Efflux (Use Efflux Pump Inhibitors) A->C D Evaluate Compound Stability (Metabolism) A->D E Biochemical Assay: Increase [ATP] to ~1 mM A->E F Cell Assay: Reduce Serum Content A->F G Synthesize Analogs with Improved Permeability B->G Low Permeability H Identify & Inhibit Specific Efflux Pump C->H Efflux Active I Data informs structure- activity relationship (SAR) D->I Metabolically Unstable J Recalculate Potency Shift E->J Potency Decreases K Recalculate Potency Shift F->K Potency Increases L Root Cause Identified G->L H->L I->L J->L K->L G cluster_0 Standard Hypothesis cluster_1 Potential Parallel Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PKZ PKZ Receptor->PKZ Activates KinaseZ Kinase Z Receptor->KinaseZ Activates SubY Substrate-Y PKZ->SubY Phosphorylates Proliferation Cell Proliferation SubY->Proliferation MJ15 MJ-15 This compound->PKZ Inhibits KinaseZ->SubY Phosphorylates G A Cell Lysis & Quantification B SDS-PAGE (Separation) A->B C PVDF Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Imaging & Analysis G->H

Adjusting MJ-15 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving the CB1 receptor antagonist, MJ-15.

Frequently Asked Questions (FAQs)

Q1: What is MJ-15 and what is its primary mechanism of action?

A1: MJ-15 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3][4] Its primary mechanism of action is to bind to the CB1 receptor, thereby blocking the effects of endogenous cannabinoids (like anandamide and 2-AG) and other CB1 agonists. This inhibition modulates downstream signaling pathways.[5]

Q2: What are the potential research applications of MJ-15?

A2: Given its function as a CB1 antagonist, MJ-15 is primarily investigated for its potential in treating conditions like obesity and dyslipidemia.[1][3] It can be used in vitro and in vivo to study the role of the endocannabinoid system in various physiological and pathological processes.

Q3: What is the recommended starting concentration for in vitro experiments?

A3: The optimal concentration will vary depending on the cell type and experimental conditions. A good starting point is to perform a dose-response curve. Based on its reported in vitro potency for rat CB1 receptors (IC50 = 118.9 pM), a starting range of 1 nM to 1 µM is advisable.[1]

Q4: How do I determine the optimal treatment duration for my experiment?

A4: The optimal treatment duration is highly dependent on the specific research question and the biological process being investigated. It is recommended to perform a time-course experiment. For short-term signaling events, a duration of 15 minutes to 2 hours may be sufficient. For experiments investigating changes in gene expression or protein synthesis, a longer duration of 6 to 48 hours may be necessary.

Q5: How should I prepare and store MJ-15?

A5: For preparing stock solutions of MJ-15, it is advisable to consult the manufacturer's guidelines.[1] Generally, it is recommended to dissolve the compound in an appropriate solvent like DMSO to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: No observable effect of MJ-15 treatment.

  • Question: I have treated my cells with MJ-15, but I do not see any change in my downstream readout (e.g., cAMP levels, protein phosphorylation). What should I do?

  • Answer:

    • Verify CB1 Receptor Expression: Confirm that your cell line or primary cells express the CB1 receptor at a sufficient level. This can be done using techniques like qPCR, Western blotting, or flow cytometry.

    • Check MJ-15 Concentration: Your concentration of MJ-15 may be too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

    • Evaluate Treatment Duration: The treatment duration may be too short or too long. Conduct a time-course experiment to identify the optimal time point for observing the desired effect.

    • Confirm Agonist Stimulation: Ensure that you are appropriately stimulating the CB1 receptor with an agonist to see the inhibitory effect of MJ-15.

    • Assess Compound Integrity: Ensure that your MJ-15 stock solution has been stored correctly and has not degraded.

Issue 2: High levels of cell death or toxicity observed after MJ-15 treatment.

  • Question: After treating my cells with MJ-15, I am observing significant cytotoxicity. How can I mitigate this?

  • Answer:

    • Perform a Cytotoxicity Assay: Conduct a dose-response experiment and assess cell viability using an assay such as MTT or trypan blue exclusion to determine the cytotoxic concentration of MJ-15 for your specific cells.

    • Reduce MJ-15 Concentration: Use the lowest effective concentration of MJ-15 that elicits the desired biological response without causing significant cell death.

    • Decrease Treatment Duration: Shorten the incubation time with MJ-15.

    • Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).

Experimental Protocols

Protocol: Determining Optimal MJ-15 Concentration and Treatment Duration for Inhibition of CB1 Agonist-Induced cAMP Reduction

This protocol provides a framework for determining the optimal conditions for MJ-15 treatment in a cell-based assay.

1. Cell Culture and Plating:

  • Culture a cell line known to express the CB1 receptor (e.g., CHO-CB1, AtT-20) in the appropriate growth medium.
  • Seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

2. MJ-15 and Agonist Preparation:

  • Prepare a 10 mM stock solution of MJ-15 in DMSO.
  • Prepare serial dilutions of MJ-15 in serum-free medium to achieve final concentrations ranging from 1 nM to 1 µM.
  • Prepare a stock solution of a CB1 agonist (e.g., CP-55,940) in an appropriate solvent. Dilute the agonist in serum-free medium to a concentration that elicits a sub-maximal response.

3. Treatment:

  • Dose-Response:
  • Pre-treat the cells with the different concentrations of MJ-15 for a fixed duration (e.g., 30 minutes).
  • Add the CB1 agonist and incubate for a further 15 minutes.
  • Time-Course:
  • Pre-treat the cells with an effective concentration of MJ-15 (determined from the dose-response experiment) for different durations (e.g., 15, 30, 60, 120 minutes).
  • Add the CB1 agonist and incubate for a further 15 minutes.

4. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

5. Data Analysis:

  • Calculate the percentage of inhibition of the agonist-induced cAMP reduction for each concentration and time point.
  • Plot the data to determine the IC50 value (for the dose-response) and the optimal pre-treatment duration.

Data Presentation

Table 1: Hypothetical Dose-Response Data for MJ-15 Inhibition of Agonist-Induced cAMP Reduction

MJ-15 Concentration (nM)% Inhibition of cAMP Reduction
00
115
1045
10085
100095

Table 2: Hypothetical Time-Course Data for MJ-15 Inhibition

Pre-treatment Duration (min)% Inhibition of cAMP Reduction
1560
3088
6092
12093

Visualizations

G cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Agonist CB1 Agonist (e.g., Anandamide) Agonist->CB1 Activates MJ15 MJ-15 This compound->CB1 Inhibits Gi->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified CB1 receptor signaling pathway.

G cluster_workflow Experimental Workflow Start Start: Seed Cells DoseResponse Dose-Response: Pre-treat with varying MJ-15 concentrations Start->DoseResponse Agonist Add CB1 Agonist DoseResponse->Agonist TimeCourse Time-Course: Pre-treat for varying durations with optimal MJ-15 concentration TimeCourse->Agonist Repeat with optimal dose Assay Perform Assay (e.g., cAMP measurement) Agonist->Assay Analysis Data Analysis: Determine IC50 and optimal duration Assay->Analysis Analysis->TimeCourse End End Analysis->End Final Results

Caption: Workflow for determining optimal MJ-15 treatment conditions.

G cluster_troubleshooting Troubleshooting Logic Start No Observable Effect of MJ-15 CheckReceptor Is CB1 Receptor Expressed? Start->CheckReceptor CheckConcentration Is MJ-15 Concentration Optimal? CheckReceptor->CheckConcentration Yes SolutionReceptor Use a cell line with known CB1 expression. CheckReceptor->SolutionReceptor No CheckDuration Is Treatment Duration Optimal? CheckConcentration->CheckDuration Yes SolutionConcentration Perform a dose-response curve. CheckConcentration->SolutionConcentration No CheckAgonist Is Agonist Stimulation Sufficient? CheckDuration->CheckAgonist Yes SolutionDuration Perform a time-course experiment. CheckDuration->SolutionDuration No SolutionAgonist Optimize agonist concentration and incubation time. CheckAgonist->SolutionAgonist No

Caption: Troubleshooting decision tree for MJ-15 experiments.

References

Mitigating potential side effects of MJ-15 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MJ-15

Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating potential side effects of the novel Kinase-Y inhibitor, MJ-15, in animal models. All experimental protocols and data are for illustrative purposes to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for MJ-15?

A1: MJ-15 is a small-molecule inhibitor targeting the ATP-binding site of Kinase-Y, a key enzyme in a signaling pathway frequently dysregulated in solid tumors. Inhibition of Kinase-Y is intended to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: What are the most commonly observed side effects of MJ-15 in animal models?

A2: In preclinical studies using BALB/c mice and Wistar rats, the most frequently observed adverse effects at therapeutic doses (50-100 mg/kg) include hepatotoxicity, nephrotoxicity, and gastrointestinal distress.

Q3: Are there any known uroprotective agents that can be co-administered with MJ-15 to mitigate bladder-related side effects?

A3: While MJ-15 itself has not been shown to produce toxic metabolites that directly damage the bladder lining, co-administration of a uroprotective agent like Mesna may be considered if hemorrhagic cystitis is observed, particularly in studies involving cyclophosphamide as a positive control.[1] Mesna works by binding to and inactivating acrolein, a toxic metabolite of some chemotherapeutic agents.[1]

Q4: What is the recommended starting dose for MJ-15 in a new rodent model?

A4: For a new rodent model, it is recommended to conduct a dose-range-finding study starting from 10 mg/kg and escalating to determine the maximum tolerated dose (MTD).[2] Academic studies in mice have shown an LD10 (lethal dose for 10% of animals) at or above 5 mg/kg for some novel compounds.[2]

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (Hepatotoxicity)

Symptom: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are significantly elevated (>3x baseline) 24-48 hours post-administration of MJ-15.

Potential Causes:

  • Direct Drug-Induced Liver Injury (DILI): MJ-15 or its metabolites may be directly toxic to hepatocytes.

  • Off-Target Effects: Inhibition of other kinases in the liver.

  • Idiosyncratic Reaction: Specific genetic predisposition in a subset of the animal colony.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the liver function tests on a new set of samples to rule out experimental error.

  • Dose De-escalation: Reduce the dose of MJ-15 by 25-50% and monitor liver enzymes.

  • Histopathological Analysis: Collect liver tissue for H&E staining to assess for necrosis, inflammation, and steatosis.

  • Investigate Off-Target Activity: If available, test MJ-15 against a panel of hepatic kinases in vitro.

Issue 2: Weight Loss and Diarrhea (Gastrointestinal Toxicity)

Symptom: Animals exhibit a >10% loss in body weight and/or present with loose stools within 72 hours of initial dosing.

Potential Causes:

  • Disruption of Gut Microbiota: MJ-15 may alter the balance of intestinal flora.

  • Direct Irritation: The compound may directly irritate the gastrointestinal lining.

  • Inhibition of Intestinal Cell Proliferation: On-target or off-target effects may slow the turnover of intestinal epithelial cells.

Troubleshooting Steps:

  • Supportive Care: Provide hydration and nutritional support to affected animals.

  • Vehicle Control: Ensure that the vehicle used to dissolve MJ-15 is not causing the observed effects.

  • Split Dosing: Administer the total daily dose in two separate administrations to reduce peak plasma concentrations.

  • Probiotic Co-administration: Consider the addition of a probiotic to the animals' diet to help stabilize the gut microbiota.

Data Presentation

Table 1: Illustrative Serum Chemistry Data in Wistar Rats (72h post-dose)

Treatment GroupDose (mg/kg)nALT (U/L)AST (U/L)BUN (mg/dL)Creatinine (mg/dL)
Vehicle Control0635 ± 560 ± 820 ± 30.5 ± 0.1
MJ-1525642 ± 775 ± 1022 ± 40.6 ± 0.1
MJ-15506110 ± 15180 ± 2545 ± 61.2 ± 0.2
MJ-151006250 ± 30400 ± 4570 ± 92.1 ± 0.3

Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control.

Experimental Protocols

Protocol 1: Assessment of Liver Function in Mice
  • Animal Model: BALB/c mice, 8-10 weeks old.

  • Dosing: Administer MJ-15 or vehicle control via intraperitoneal (i.p.) injection.

  • Blood Collection: At 24, 48, and 72 hours post-dose, collect blood via retro-orbital sinus puncture into serum separator tubes.

  • Serum Separation: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 2,000 x g for 10 minutes.

  • Biochemical Analysis: Analyze serum for ALT and AST levels using a commercial clinical chemistry analyzer.

  • Data Analysis: Compare the mean values of the MJ-15 treated groups to the vehicle control group using a one-way ANOVA.

Protocol 2: Histopathological Evaluation of Kidney Tissue
  • Tissue Collection: At the study endpoint, euthanize animals and perfuse with phosphate-buffered saline (PBS), followed by 10% neutral buffered formalin.

  • Fixation: Excise kidneys and fix in 10% neutral buffered formalin for 24 hours.

  • Processing: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize cellular structures.

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides for signs of tubular necrosis, interstitial nephritis, or glomerular damage.

Visualizations

MJ15_Signaling_Pathway MJ15 MJ-15 KinaseY Kinase-Y This compound->KinaseY Inhibits Downstream Downstream Effector (e.g., Protein-Z) KinaseY->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Hypothetical signaling pathway inhibited by MJ-15.

Toxicity_Workflow start Administer MJ-15 to Animal Cohorts monitor Daily Clinical Observation (Weight, Behavior) start->monitor blood Blood Collection (24, 48, 72h) monitor->blood analysis Serum Chemistry (ALT, AST, BUN) blood->analysis endpoint Endpoint: Tissue Collection analysis->endpoint histology Histopathology (Liver, Kidney) endpoint->histology report Final Report histology->report

Caption: Experimental workflow for in vivo toxicity assessment.

Troubleshooting_Tree start Elevated Liver Enzymes (>3x Baseline)? cause1 Potential Cause: Direct Drug Toxicity start->cause1 Yes cause2 Potential Cause: Off-Target Effect start->cause2 Yes action1 Action: Reduce Dose by 50% cause1->action1 action2 Action: Perform Histopathology cause1->action2 action3 Action: In Vitro Kinase Panel cause2->action3 resolve Issue Resolved? action1->resolve action2->resolve

Caption: Troubleshooting decision tree for hepatotoxicity.

References

Technical Support Center: Ensuring Consistent Results in MLE-15 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with MLE-15 cells. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may arise during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during MLE-15 cell-based assays.

Cell Culture and Proliferation Issues

Question Possible Cause Solution
Why are my MLE-15 cells not adhering to the culture vessel? 1. Improper vessel coating: MLE-15 cells may require a specific coating for optimal attachment. 2. Over-trypsinization: Excessive exposure to trypsin can damage cell surface proteins required for attachment. 3. Incorrect medium formulation: The absence of necessary attachment factors in the medium can prevent adherence.1. Use coated plates: Consider using plates coated with materials like collagen or poly-L-lysine to improve cell adherence. 2. Optimize trypsinization: Use the lowest effective concentration of trypsin and incubate for the shortest time necessary to detach the cells. Neutralize trypsin promptly with serum-containing medium. 3. Verify medium components: Ensure your culture medium contains all the necessary supplements, including serum, as recommended for MLE-15 cells.
My MLE-15 cells are growing slowly or not proliferating. 1. Suboptimal seeding density: A seeding density that is too low can inhibit cell proliferation due to a lack of cell-to-cell contact and autocrine signaling. 2. Depleted medium: Nutrients in the culture medium may be exhausted, or waste products may have accumulated to toxic levels. 3. Mycoplasma contamination: Mycoplasma can alter cell growth and metabolism without causing visible signs of contamination.1. Optimize seeding density: Determine the optimal seeding density for your specific plate format and experimental duration through a cell titration experiment. 2. Regular medium changes: Change the culture medium every 2-3 days to ensure a fresh supply of nutrients and remove waste products. 3. Test for mycoplasma: Regularly test your cell cultures for mycoplasma contamination using a reliable detection kit.
I'm observing high variability in my MTT proliferation assay results. 1. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and assay readings. 3. Incomplete formazan solubilization: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.[1]1. Ensure proper cell mixing: Thoroughly mix the cell suspension before and during plating to ensure a uniform cell distribution. 2. Minimize edge effects: Avoid using the outer wells of the plate for experiments. Fill them with sterile PBS or medium to create a humidity barrier. 3. Complete solubilization: After adding the solubilization buffer (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle shaking or pipetting.

Apoptosis Assay Issues

Question Possible Cause Solution
Why am I seeing a high percentage of Annexin V-positive cells in my negative control group? 1. Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive Annexin V staining. 2. Overly confluent cells: Cells grown to high confluency may begin to undergo spontaneous apoptosis. 3. Incorrect compensation settings: Improper fluorescence compensation in flow cytometry can lead to spectral overlap between fluorochromes.1. Gentle cell handling: Handle cells gently during harvesting and staining procedures. Use a cell scraper or a gentle dissociation reagent if necessary. 2. Maintain optimal confluency: Passage cells before they reach 100% confluency to maintain a healthy, proliferating population. 3. Proper compensation: Use single-stained controls to set up accurate fluorescence compensation for your flow cytometry experiments.
My Annexin V and Propidium Iodide (PI) populations are not well-resolved in the flow cytometry plot. 1. Incorrect voltage settings: Suboptimal voltage settings for the detectors can lead to poor separation of cell populations. 2. Delayed analysis: Annexin V binding is reversible, and prolonged incubation or delayed analysis can lead to loss of signal and poor resolution. 3. Cell clumping: Aggregates of cells can lead to inaccurate fluorescence readings and poor population separation.1. Optimize voltage settings: Adjust the detector voltages to ensure that both negative and positive populations are on scale and well-separated. 2. Prompt analysis: Analyze stained cells as soon as possible after the staining procedure is complete. 3. Ensure single-cell suspension: Gently pipette the cell suspension before analysis to break up any clumps. A cell strainer can also be used.

Frequently Asked Questions (FAQs)

Cell Line Characteristics and Culture

  • What is the origin and cell type of MLE-15 cells? MLE-15 is an immortalized mouse lung epithelial cell line derived from the distal respiratory epithelium of a transgenic FVB/N mouse. These cells are considered to be similar to alveolar type II cells.[2][3][4]

  • What is the approximate doubling time of MLE-15 cells? The population doubling time for MLE-15 cells can be determined by plating the cells at two different densities and counting the cells at 24-hour intervals.[5] While the exact doubling time can vary depending on culture conditions, it is important to maintain cells in the exponential growth phase for most experiments.

  • What is the recommended medium for culturing MLE-15 cells? The specific recommended medium can vary, but a common choice is a supplemented DMEM/F12 medium. It is crucial to follow the supplier's recommendations for the specific batch of cells you are using.

Assay-Specific Questions

  • What is a good starting seeding density for MLE-15 cells in a 96-well plate for an MTT assay? A general starting point for a 96-well plate is between 1,000 and 10,000 cells per well.[6][7] However, the optimal seeding density depends on the growth rate of your specific MLE-15 cells and the duration of the experiment. It is highly recommended to perform a cell titration experiment to determine the optimal seeding density for your experimental conditions.

  • How do I calculate cell viability from MTT assay absorbance values? The percentage of cell viability is typically calculated relative to an untreated control group. The formula is: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100 [8][9][10]

  • How do I interpret the quadrants in an Annexin V/PI flow cytometry plot?

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Primarily necrotic cells.[11]

Experimental Protocols

1. MLE-15 Cell Proliferation (MTT) Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • MLE-15 cells

  • Complete culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count MLE-15 cells.

    • Seed the cells in a 96-well plate at the predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • After 24 hours, remove the medium and add fresh medium containing your test compounds at various concentrations.

    • Include an untreated control group.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

2. MLE-15 Cell Apoptosis (Annexin V/PI) Assay

This protocol is a general guideline for using an Annexin V-FITC/PI apoptosis detection kit with flow cytometry.

Materials:

  • MLE-15 cells

  • Complete culture medium

  • 6-well tissue culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed MLE-15 cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with your experimental compounds for the desired duration. Include both negative (untreated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Gently detach the adherent cells using a non-enzymatic cell dissociation solution or by gentle scraping.

    • Combine the detached cells with the collected culture medium.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.[14]

    • Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation and gates.

Signaling Pathways and Experimental Workflows

Signaling Pathways Relevant to MLE-15 Cells

The following diagrams illustrate key signaling pathways that are often studied in the context of lung epithelial cells and can be investigated using MLE-15 cells.

EGFR_Signaling EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Akt Akt PI3K->Akt Proliferation Proliferation, Survival Akt->Proliferation Nucleus->Proliferation Gene Expression

Caption: EGFR signaling pathway leading to cell proliferation and survival.

TGF_beta_Signaling TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Activates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Fibrosis Fibrosis, Apoptosis Nucleus->Fibrosis Gene Expression

Caption: TGF-beta signaling pathway involved in fibrosis and apoptosis.

NFkB_Signaling Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor Activates IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB Inflammation Inflammation Nucleus->Inflammation Gene Expression

Caption: NF-kB signaling pathway mediating inflammatory responses.

MAPK_Signaling Stress Stress/Growth Factors MAPKKK MAPKKK (e.g., Raf) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Nucleus Nucleus MAPK->Nucleus Translocates Cellular_Response Proliferation, Differentiation, Apoptosis Nucleus->Cellular_Response Gene Expression

Caption: MAPK signaling cascade regulating diverse cellular responses.

Experimental Workflow Diagrams

MTT_Workflow A Seed MLE-15 cells in 96-well plate B Incubate 24h A->B C Treat with compounds B->C D Incubate for desired time C->D E Add MTT reagent D->E F Incubate 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT cell proliferation assay.

Apoptosis_Workflow A Seed & treat MLE-15 cells B Harvest cells (adherent & floating) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate 15 min in dark E->F G Analyze by Flow Cytometry F->G

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

References

Technical Support Center: Optimizing MJ-15 Delivery for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "MJ-15" is not publicly available. The following technical support guide has been constructed based on common principles and challenges associated with the in vivo delivery of small molecule kinase inhibitors in a research setting. The data and protocols provided are illustrative examples and should be adapted to the specific characteristics of the molecule under investigation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for MJ-15?

A1: MJ-15 is a potent and selective small molecule inhibitor of the tyrosine kinase JNK (c-Jun N-terminal kinase). The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. By inhibiting JNK, MJ-15 is being investigated for its therapeutic potential in various cancer models where the JNK pathway is aberrantly activated.

Q2: What is the recommended solvent for MJ-15 for in vivo use?

A2: MJ-15 has low aqueous solubility. A common vehicle for initial in vivo studies is a formulation of DMSO, PEG300, and saline. For detailed formulation guidelines, please refer to the "Experimental Protocols" section. It is crucial to assess the solubility and stability of MJ-15 in the chosen vehicle before initiating animal studies.

Q3: What are the common routes of administration for MJ-15 in preclinical models?

A3: The most common routes of administration for MJ-15 in rodent models are intraperitoneal (IP) injection and oral gavage (PO). The choice of administration route will depend on the experimental goals, the desired pharmacokinetic profile, and the formulation.

Q4: How should I store the MJ-15 compound and its formulated solutions?

A4: MJ-15 powder should be stored at -20°C. Formulated solutions should be prepared fresh for each experiment. If short-term storage of a formulated solution is necessary, it should be kept at 4°C and protected from light for no longer than 24 hours. A stability test of the formulation is recommended.

Q5: What are the potential side effects or toxicities to monitor for in animals treated with MJ-15?

A5: Potential toxicities associated with JNK inhibitors can include liver and kidney toxicity. It is recommended to monitor animal weight, behavior, and food/water intake daily. For longer-term studies, periodic blood collection for liver and kidney function tests is advised.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of MJ-15 in the formulation - Low solubility in the chosen vehicle.- Incorrect ratio of solvents.- Temperature changes.- Increase the percentage of organic co-solvents (e.g., PEG300, Solutol HS 15).- Gently warm the solution during preparation.- Prepare the formulation fresh before each use.
No observable therapeutic effect in the animal model - Inadequate dosing.- Poor bioavailability via the chosen administration route.- Rapid metabolism of the compound.- Perform a dose-response study to determine the optimal dose.- Conduct a pharmacokinetic study to assess drug exposure.- Consider a different route of administration or a formulation that enhances bioavailability.
High toxicity or animal mortality - The dose is too high.- The vehicle is causing toxicity.- Off-target effects of the compound.- Reduce the dose.- Conduct a vehicle toxicity study.- Perform a literature search for known off-target effects of JNK inhibitors.
High variability in experimental results - Inconsistent formulation preparation.- Inaccurate dosing technique.- Biological variability in the animal model.- Standardize the formulation and dosing procedures.- Increase the number of animals per group.- Ensure proper randomization of animals to treatment groups.

Data Presentation

Table 1: MJ-15 Formulation Parameters
Formulation ComponentPurposeRecommended Concentration Range
MJ-15Active Pharmaceutical Ingredient1 - 50 mg/mL
DMSOSolubilizing Agent5 - 10% (v/v)
PEG300Co-solvent30 - 40% (v/v)
Saline (0.9% NaCl)Vehicleq.s. to 100%
Table 2: Hypothetical Pharmacokinetic Parameters of MJ-15 in Mice
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Intravenous (IV)515000.12500100
Intraperitoneal (IP)2012000.5480048
Oral Gavage (PO)508001.0400020

Experimental Protocols

Protocol 1: Preparation of MJ-15 Formulation for Intraperitoneal Injection
  • Weigh the required amount of MJ-15 powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to dissolve the MJ-15 powder. Vortex until the solution is clear.

  • Add the calculated volume of PEG300 and vortex to mix.

  • Add the required volume of sterile saline to reach the final desired concentration. Vortex thoroughly.

  • Visually inspect the solution for any precipitation. If the solution is not clear, it can be gently warmed to 37°C.

  • Administer the formulation to the animals within one hour of preparation.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Implant tumor cells into the flank of immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Prepare the MJ-15 formulation and the vehicle control.

  • Administer the appropriate treatment to each group via the chosen route of administration (e.g., IP injection) at the predetermined dosing schedule (e.g., daily for 21 days).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers).

Visualizations

MJ15_Signaling_Pathway Stress Stimuli Stress Stimuli JNK JNK Stress Stimuli->JNK c-Jun c-Jun JNK->c-Jun MJ-15 MJ-15 MJ-15->JNK Apoptosis/Proliferation Apoptosis/Proliferation c-Jun->Apoptosis/Proliferation

Caption: Hypothetical signaling pathway of MJ-15.

InVivo_Workflow Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: Experimental workflow for an in vivo efficacy study.

Troubleshooting_Tree In Vivo Issue In Vivo Issue No Efficacy No Efficacy In Vivo Issue->No Efficacy Toxicity Toxicity In Vivo Issue->Toxicity Check Formulation Check Formulation No Efficacy->Check Formulation Precipitation? Increase Dose Increase Dose No Efficacy->Increase Dose No Precipitation Reduce Dose Reduce Dose Toxicity->Reduce Dose Vehicle Toxicity Study Vehicle Toxicity Study Toxicity->Vehicle Toxicity Study If toxicity persists at low dose Check PK Check PK Increase Dose->Check PK

Caption: Logical troubleshooting guide for in vivo experiments.

Validation & Comparative

A Comparative Guide to Anti-Obesity Medications: Rimonabant versus Tirzepatide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct pharmacological approaches to obesity management: the withdrawn cannabinoid receptor 1 (CB1) inverse agonist, Rimonabant, and the novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, Tirzepatide. This document summarizes key experimental data, details the methodologies of pivotal clinical trials, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community. The initial topic specified "MJ-15," for which no public data could be found. Therefore, Tirzepatide, a prominent modern anti-obesity medication, has been used as a representative of a current therapeutic strategy for a comparative analysis against the historical case of Rimonabant.

Executive Summary

Rimonabant, a selective CB1 receptor antagonist, demonstrated moderate efficacy in weight reduction and improvement of some cardiometabolic risk factors.[1][2][3][4] However, its association with significant psychiatric adverse events, including depression and anxiety, led to its withdrawal from the market.[2][5] In contrast, Tirzepatide, a dual GIP and GLP-1 receptor agonist, has shown substantially greater efficacy in promoting weight loss with a more manageable side-effect profile, primarily consisting of gastrointestinal issues.[6][7] This comparison highlights the evolution of anti-obesity drug development, moving from centrally acting agents with significant neuropsychiatric risks to gut hormone mimetics with a more favorable benefit-risk profile.

Data Presentation: Quantitative Comparison

The following tables summarize the key efficacy data from the pivotal clinical trial programs for Rimonabant (RIO) and Tirzepatide (SURMOUNT).

Table 1: Comparison of Efficacy in Weight Management

ParameterRimonabant (RIO Program - 20 mg/day)Tirzepatide (SURMOUNT-1 - 15 mg/week)
Mean Weight Loss -6.3 kg to -6.6 kg (placebo-subtracted: ~4.7 kg to 4.9 kg)[8][9]-20.9% (placebo-subtracted: -17.8%)[8]
Patients Achieving ≥5% Weight Loss ~48.6%91%[10]
Patients Achieving ≥10% Weight Loss ~25%[1]79%
Change in Waist Circumference ~ -6.4 cm (placebo-subtracted: ~ -3.9 cm)[11]-16.0 cm

Table 2: Impact on Cardiometabolic Parameters

ParameterRimonabant (RIO Program - 20 mg/day)Tirzepatide (SURMOUNT-1 - 15 mg/week)
HDL Cholesterol Increase of 7% to 16.4% (placebo-subtracted)[1][11]+10.9%
Triglycerides Decrease of 5% to 13% (placebo-subtracted)[1]-27.9%
HbA1c (in diabetic patients - RIO-Diabetes) -0.6% to -0.7% (placebo-subtracted)[1][4]Not directly comparable from SURMOUNT-1 (non-diabetic population)
Systolic Blood Pressure -1.5 mmHg (placebo-subtracted)-7.2 mmHg
Fasting Insulin -0.6 µU/mL (placebo-subtracted)[11]-47.1%

Experimental Protocols

Rimonabant in Obesity (RIO) Program

The RIO program consisted of four major phase III randomized, double-blind, placebo-controlled trials: RIO-Europe, RIO-North America, RIO-Lipids, and RIO-Diabetes.[1][11]

  • Objective: To evaluate the efficacy and safety of Rimonabant (5 mg and 20 mg daily) as an adjunct to a hypocaloric diet for weight reduction and improvement of cardiometabolic risk factors in overweight or obese individuals.

  • Participant Population: Overweight (BMI > 27 kg/m ²) with comorbidities (hypertension, dyslipidemia) or obese (BMI > 30 kg/m ²) individuals. RIO-Diabetes specifically enrolled patients with type 2 diabetes inadequately controlled with metformin or sulfonylureas.[11]

  • Intervention: Participants were randomized to receive placebo, 5 mg Rimonabant, or 20 mg Rimonabant once daily. All participants also received counseling on a hypocaloric diet (600 kcal/day deficit) and were advised to increase physical activity.[11]

  • Duration: The primary endpoint was assessed at 1 year. The RIO-North America trial had a two-year duration.[8]

  • Primary Endpoints: The primary efficacy endpoint was the change in body weight from baseline.[9]

  • Secondary Endpoints: Included changes in waist circumference, lipid profiles (HDL, triglycerides), glycemic parameters (fasting glucose, insulin, HbA1c in RIO-Diabetes), and the proportion of patients achieving clinically significant weight loss (≥5% and ≥10%).[1][8]

Tirzepatide for the Treatment of Obesity (SURMOUNT) Program

The SURMOUNT program comprises several Phase 3 global trials evaluating Tirzepatide for chronic weight management. SURMOUNT-1 is a key trial in this program for individuals without diabetes.[12]

  • Objective: To assess the efficacy and safety of once-weekly Tirzepatide (5 mg, 10 mg, and 15 mg) as an adjunct to lifestyle intervention for weight reduction in adults with obesity or overweight with at least one weight-related complication.[5][12]

  • Participant Population: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication (e.g., hypertension, dyslipidemia, obstructive sleep apnea, or cardiovascular disease), who had at least one unsuccessful dietary effort to lose weight. Individuals with diabetes were excluded from SURMOUNT-1.[5][9]

  • Intervention: Participants were randomized in a 1:1:1:1 ratio to receive a weekly subcutaneous injection of Tirzepatide (5 mg, 10 mg, or 15 mg) or placebo. The treatment was administered as an adjunct to a lifestyle intervention that included regular counseling to promote a healthy, balanced diet with a 500 kcal/day deficit and at least 150 minutes of physical activity per week.[5] Tirzepatide was initiated at a dose of 2.5 mg once weekly and then increased by 2.5 mg every 4 weeks until the assigned dose was reached.[5]

  • Duration: The primary analysis was conducted at 72 weeks.[5]

  • Co-Primary Endpoints: The percentage change in body weight from baseline and the percentage of participants achieving a weight reduction of 5% or more at week 72.[5]

  • Secondary Endpoints: Included the percentage of participants achieving weight reductions of ≥10%, ≥15%, and ≥20%; change in waist circumference, systolic blood pressure, fasting insulin, and lipid levels.[13]

Signaling Pathways and Mechanisms of Action

Rimonabant: CB1 Receptor Inverse Agonism

Rimonabant acts as an inverse agonist at the cannabinoid receptor 1 (CB1).[14] The endocannabinoid system is a key regulator of appetite and energy homeostasis.[15] CB1 receptors are highly expressed in the central nervous system, particularly in areas involved in appetite and reward, as well as in peripheral tissues like adipocytes, hepatocytes, and skeletal muscle.[4] By blocking the CB1 receptor, Rimonabant was intended to reduce appetite and food intake, and to have peripheral effects on lipid and glucose metabolism.[4] However, this central blockade also interfered with mood and anxiety regulation, leading to the observed psychiatric side effects.[14]

Rimonabant_Mechanism cluster_presynaptic Presynaptic Neuron cluster_downstream Downstream Signaling Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1R CB1 Receptor Endocannabinoids->CB1R Activates Rimonabant Rimonabant Rimonabant->CB1R Blocks (Inverse Agonist) Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Appetite ↑ Appetite & Food Intake cAMP->Appetite Leads to

Caption: Rimonabant blocks the CB1 receptor, preventing its activation by endocannabinoids.

Tirzepatide: Dual GIP and GLP-1 Receptor Agonism

Tirzepatide is a single molecule that acts as an agonist for both the GIP and GLP-1 receptors.[2][16] These are incretin hormones released from the gut in response to food intake, and they play a crucial role in glucose homeostasis and appetite regulation.[17] GLP-1 receptor agonism is known to enhance glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety.[18][19] GIP receptor agonism also enhances insulin secretion.[20] The dual agonism of Tirzepatide is believed to result in a synergistic effect on weight loss and glycemic control.[11] Tirzepatide exhibits biased agonism at the GLP-1 receptor, favoring the cAMP pathway over β-arrestin recruitment, which may contribute to its efficacy.[2][16]

Tirzepatide_Mechanism cluster_drug Drug Action cluster_receptors Target Receptors cluster_effects Physiological Effects Tirzepatide Tirzepatide GIPR GIP Receptor Tirzepatide->GIPR Activates GLP1R GLP-1 Receptor Tirzepatide->GLP1R Activates Insulin ↑ Insulin Secretion (Glucose-dependent) GIPR->Insulin GLP1R->Insulin Glucagon ↓ Glucagon Secretion GLP1R->Glucagon GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying Appetite ↓ Appetite & Food Intake GLP1R->Appetite WeightLoss Weight Loss Insulin->WeightLoss Glucagon->WeightLoss GastricEmptying->WeightLoss Appetite->WeightLoss

Caption: Tirzepatide activates both GIP and GLP-1 receptors, leading to multiple beneficial metabolic effects.

Experimental Workflow: A Generalized Clinical Trial Design

The diagram below illustrates a generalized workflow for a Phase III clinical trial for an anti-obesity medication, drawing on the methodologies of the RIO and SURMOUNT programs.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Run-in cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Analysis Screening Screening of Participants (Inclusion/Exclusion Criteria) RunIn Placebo Run-in Period (Diet & Lifestyle Counseling) Screening->RunIn Randomization Randomization RunIn->Randomization Placebo Placebo + Lifestyle Intervention Randomization->Placebo DrugLow Low Dose Drug + Lifestyle Intervention Randomization->DrugLow DrugHigh High Dose Drug + Lifestyle Intervention Randomization->DrugHigh FollowUp Treatment Period (e.g., 72 weeks) Placebo->FollowUp DrugLow->FollowUp DrugHigh->FollowUp DataCollection Data Collection (Weight, Vitals, Labs, AEs) FollowUp->DataCollection Analysis Statistical Analysis (Primary & Secondary Endpoints) DataCollection->Analysis

Caption: Generalized workflow of a Phase III anti-obesity clinical trial.

Conclusion

The comparison between Rimonabant and Tirzepatide marks a significant advancement in the pharmacological management of obesity. While Rimonabant's mechanism of targeting the endocannabinoid system was rooted in a strong physiological rationale, its broad central effects resulted in an unacceptable safety profile. Tirzepatide, leveraging the synergistic effects of dual incretin receptor agonism, demonstrates a more targeted and highly effective approach to weight loss with a better-tolerated, albeit not entirely benign, side-effect profile. This evolution underscores the importance of understanding nuanced signaling pathways and the benefit of peripherally-acting mechanisms in developing safer and more effective therapies for obesity. Future research will likely continue to explore multi-agonist approaches and further refine the therapeutic window for metabolic interventions.

References

Comparative Analysis of MJ-15 and Other CB1 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of the novel CB1 antagonist MJ-15 and other notable CB1 antagonists, including rimonabant and taranabant. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on available experimental data.

Introduction to CB1 Antagonists

The cannabinoid receptor type 1 (CB1), a G protein-coupled receptor, is predominantly expressed in the central nervous system and plays a crucial role in regulating appetite, energy metabolism, and reward pathways. Antagonism of the CB1 receptor has been a key strategy in the development of therapies for obesity and related metabolic disorders. The first-generation CB1 antagonist, rimonabant, demonstrated significant efficacy in weight loss and improvement of metabolic parameters but was withdrawn from the market due to psychiatric side effects.[1] This has spurred the development of new generations of CB1 antagonists, such as MJ-15, with potentially improved safety profiles. This guide aims to provide a comparative overview of these compounds to aid in further research and development.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo data for MJ-15 and other CB1 antagonists, compiled from various studies. It is important to note that direct head-to-head comparative studies for all compounds under identical experimental conditions are limited. Therefore, the data presented should be interpreted with consideration of the potential variability between different experimental setups.

Table 1: In Vitro Comparative Data of CB1 Antagonists
CompoundReceptor Binding Affinity (Ki)Functional Antagonism (IC50)Selectivity for CB1 vs. CB2Source
MJ-15 27.2 pM (rat CB1)118.9 pM (rat CB1)High (only 46% inhibition of CB2 at 10 µM)[2]
Rimonabant ~2 nMNot specified in direct comparisonHigh[3]
Taranabant Not specified in direct comparisonNot specified in direct comparisonHighly selective CB1 inverse agonist[3][4]
AM251 7.49 nM8 nM~306-fold selectivity over CB2[3]

Note: The binding affinity (Ki) and functional antagonism (IC50) values are highly dependent on the specific assay conditions, radioligand used, and cell line or tissue preparation. The data above is compiled from different sources and should be used for general comparison.

Table 2: In Vivo Efficacy of CB1 Antagonists in Diet-Induced Obesity (DIO) Models
CompoundAnimal ModelDoseKey FindingsSource
MJ-15 DIO rats and mice20-40 mg/kgSignificantly reduced food intake, prevented body weight and adipose tissue gain. Ameliorated dyslipidemia.[2]
Rimonabant DIO mice10 mg/kg/dayInduced a transient reduction in food intake and a sustained reduction in body weight. Reduced inflammation in adipose tissue and liver.[5]
Taranabant DIO miceNot specifiedDose-dependent inhibition of food intake and weight gain, resulting in weight loss and decreased fat mass.[3][4]

Experimental Protocols

CB1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat CB1 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have high CB1 receptor density (e.g., rat forebrain).

  • Radioligand: A radiolabeled CB1 receptor agonist or antagonist, such as [3H]CP55,940 or [3H]SR141716A, is used.

  • Competition Binding Assay:

    • A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., MJ-15, rimonabant).

    • The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

Objective: To determine the functional antagonist activity (IC50) of a test compound by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (CHO-CB1) are commonly used.

  • Assay Principle: CB1 receptor activation by an agonist (e.g., WIN55,212-2) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A CB1 antagonist will block this effect.

  • Procedure:

    • CHO-CB1 cells are pre-incubated with the test antagonist (e.g., MJ-15) at various concentrations.

    • Adenylyl cyclase is then stimulated with forskolin.

    • A CB1 agonist is added to inhibit the forskolin-stimulated adenylyl cyclase activity.

    • The incubation is carried out for a specific time at 37°C.

  • cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., based on enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA)).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified. The IC50 value is the concentration of the antagonist that produces 50% of the maximal reversal.

In Vivo Diet-Induced Obesity (DIO) Model

Objective: To evaluate the in vivo efficacy of a CB1 antagonist in reducing body weight and improving metabolic parameters in an animal model of obesity.

Methodology:

  • Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.

  • Induction of Obesity: Animals are fed a high-fat diet (HFD; typically 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity, characterized by significant weight gain and development of metabolic abnormalities compared to animals on a standard chow diet.

  • Drug Administration: Once obesity is established, animals are randomly assigned to treatment groups and receive daily administration of the test compound (e.g., MJ-15, rimonabant) or vehicle via oral gavage or intraperitoneal injection. A pair-fed group, which receives the same amount of HFD as consumed by the drug-treated group, is often included to distinguish between effects on food intake and direct metabolic effects.

  • Monitoring: Body weight and food intake are monitored daily or weekly throughout the study period (typically 4-8 weeks).

  • Metabolic Analysis: At the end of the study, blood samples are collected to measure metabolic parameters such as plasma glucose, insulin, triglycerides, and cholesterol. Adipose tissue and liver may be collected for further analysis of gene expression and inflammation markers.

  • Data Analysis: Statistical analysis is performed to compare the changes in body weight, food intake, and metabolic parameters between the different treatment groups.

Mandatory Visualization

Signaling Pathway of CB1 Receptor Antagonism

The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the mechanism of action of a CB1 antagonist.

CB1_Antagonist_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1R Activates Antagonist CB1 Antagonist (e.g., MJ-15) Antagonist->CB1R Blocks ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Downstream Cellular Effects PKA->Cellular_Response Phosphorylates

Caption: CB1 Receptor Antagonist Signaling Pathway.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a CB1 antagonist in a diet-induced obesity model.

DIO_Workflow start Start acclimatization Animal Acclimatization (e.g., C57BL/6J mice) start->acclimatization diet_induction Diet-Induced Obesity (High-Fat Diet for 8-12 weeks) acclimatization->diet_induction randomization Randomization into Treatment Groups diet_induction->randomization treatment Daily Drug Administration (e.g., MJ-15, Vehicle, Pair-fed) randomization->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring termination Study Termination (e.g., 4-8 weeks) monitoring->termination analysis Metabolic & Tissue Analysis (Blood, Adipose, Liver) termination->analysis end End analysis->end

Caption: Workflow for In Vivo DIO Studies.

Conclusion

The development of novel CB1 receptor antagonists with improved safety profiles remains a significant area of research for the treatment of obesity and metabolic disorders. MJ-15 has demonstrated high potency and selectivity for the CB1 receptor in preclinical studies, showing promise as a potential therapeutic agent. This guide provides a comparative framework for evaluating MJ-15 alongside other CB1 antagonists. The provided data tables, experimental protocols, and visualizations are intended to serve as a valuable resource for researchers in the field. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these compounds.

References

Validating the Efficacy of STC-15 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The initial query for "MJ-15" did not yield specific results for a compound with that designation in publicly available preclinical data. However, extensive research has been conducted on STC-15 , a compound with a similar nomenclature pattern and significant preclinical data in Acute Myeloid Leukemia (AML). This guide will focus on STC-15, a first-in-class oral inhibitor of the RNA methyltransferase METTL3, and compare its preclinical efficacy with the established therapeutic agent, venetoclax.

This guide provides a comprehensive comparison of the preclinical performance of STC-15 against the BCL-2 inhibitor venetoclax in AML models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of STC-15's potential as a novel therapeutic agent.

Mechanism of Action: A Tale of Two Pathways

STC-15 and venetoclax employ distinct mechanisms to induce apoptosis in cancer cells. Understanding these differences is crucial for interpreting their efficacy data and potential for combination therapy.

STC-15 targets METTL3, an enzyme responsible for N6-methyladenosine (m6A) modification of RNA. Inhibition of METTL3 has been shown to lead to a reduction in the translation of key oncogenic proteins, including BCL2, ultimately triggering apoptosis in AML cells.[1][2]

Venetoclax , on the other hand, is a direct inhibitor of the anti-apoptotic protein BCL-2. By binding to BCL-2, venetoclax releases pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent cell death.

Signaling_Pathways cluster_STC15 STC-15 Pathway cluster_Venetoclax Venetoclax Pathway STC-15 STC-15 METTL3 METTL3 STC-15->METTL3 inhibits m6A RNA Modification m6A RNA Modification METTL3->m6A RNA Modification catalyzes Oncogenic Protein Translation (e.g., BCL2) Oncogenic Protein Translation (e.g., BCL2) m6A RNA Modification->Oncogenic Protein Translation (e.g., BCL2) promotes Apoptosis_STC15 Apoptosis Oncogenic Protein Translation (e.g., BCL2)->Apoptosis_STC15 inhibits Venetoclax Venetoclax BCL-2 BCL-2 Venetoclax->BCL-2 inhibits Pro-apoptotic Proteins Pro-apoptotic Proteins BCL-2->Pro-apoptotic Proteins sequesters Apoptosis_Ven Apoptosis Pro-apoptotic Proteins->Apoptosis_Ven induces

Figure 1: Simplified signaling pathways of STC-15 and Venetoclax.

In Vitro Efficacy: Head-to-Head Comparison

The anti-proliferative activity of STC-15 and venetoclax has been evaluated in various AML cell lines and patient-derived xenografts (PDXs). The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Cell Line/ModelSTC-15 IC50 (µM)Venetoclax IC50 (µM)
AML Cell Lines
MOLM-13Sub-micromolar[1][3]0.2[4]
MV4-11Sub-micromolar[1][3]<0.1[5]
OCI-AML3-0.6[4] - 11-42[5]
THP-1->1[6]
HL-60-1.6[4]
KG-1-10.73 (72h)[7]
KASUMI-1-5.4-6.8[5]
Patient-Derived AML Samples (in vitro)
Mean of 12 PDXs~1[1][3]-

Key Findings:

  • STC-15 demonstrates potent anti-proliferative activity in AML cell lines, with sub-micromolar IC50 values reported in sensitive lines like MOLM-13 and MV4-11.[1][3]

  • Venetoclax sensitivity varies across AML cell lines, with some showing high sensitivity (e.g., MOLM-13, MV4-11) and others exhibiting resistance (e.g., OCI-AML3, THP-1).[4][5][6]

  • STC-15 effectively inhibited the growth of a panel of 12 patient-derived AML samples with a mean IC50 of approximately 1 µM.[1][3]

In Vivo Efficacy: Survival Advantage in AML Models

The ultimate test of a preclinical compound's efficacy lies in its performance in in vivo models. Studies using AML patient-derived xenograft (PDX) models have provided crucial insights into the therapeutic potential of STC-15.

Treatment GroupMedian Survival (days)
Vehicle51.5[8][9]
Venetoclax58[8][9]
STC-15 (monotherapy)68[8][9]
STC-15 + Venetoclax85[8][9]

Key Findings:

  • In an AML PDX model, STC-15 monotherapy significantly extended median survival compared to both the vehicle control and venetoclax-treated groups.[8][9]

  • The combination of STC-15 and venetoclax resulted in the longest median survival, suggesting a synergistic anti-tumor effect.[8][9]

  • Treatment with STC-15, both as a monotherapy and in combination with venetoclax, led to a reduction in circulating human CD45+ cells and decreased spleen weight in the PDX models, indicating a reduction in leukemia burden.[1][9]

Experimental Protocols

AML Patient-Derived Xenograft (PDX) Model

The establishment of robust and reproducible PDX models is critical for evaluating the in vivo efficacy of novel therapeutics.

PDX_Workflow Patient_Sample AML Patient Sample (Bone Marrow or Peripheral Blood) Cell_Isolation Isolate Mononuclear Cells Patient_Sample->Cell_Isolation Cell_Injection Intra-tibial/Intravenous Injection into Immunocompromised Mice (e.g., NSG) Cell_Isolation->Cell_Injection Engraftment_Monitoring Monitor Engraftment (e.g., Flow Cytometry for hCD45+) Cell_Injection->Engraftment_Monitoring Treatment_Initiation Initiate Treatment (STC-15, Venetoclax, Combination, Vehicle) Engraftment_Monitoring->Treatment_Initiation Efficacy_Evaluation Evaluate Efficacy (Survival, Tumor Burden, Spleen Weight) Treatment_Initiation->Efficacy_Evaluation

Figure 2: General workflow for establishing and utilizing AML PDX models.

Detailed Protocol:

  • Cell Source: Obtain bone marrow or peripheral blood samples from AML patients with informed consent.

  • Cell Isolation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

  • Animal Model: Utilize severely immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice) to prevent graft rejection.

  • Cell Injection: Inject a defined number of AML cells (typically 1-10 million cells) into the mice, either intravenously (tail vein) or directly into the bone marrow (intra-tibial or intra-femoral).

  • Engraftment Monitoring: Monitor the engraftment of human AML cells by periodically analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry.

  • Treatment: Once engraftment is established (typically 5-20% human CD45+ cells in peripheral blood), randomize the mice into treatment groups. Administer STC-15 (orally), venetoclax (orally), the combination, or a vehicle control according to the study design.

  • Efficacy Endpoints: Monitor the mice for signs of disease progression and record survival. At the end of the study, collect tissues such as bone marrow, spleen, and peripheral blood to assess tumor burden (e.g., by flow cytometry for hCD45+ cells or histology) and spleen weight.

Western Blot for BCL2 Protein Levels

Western blotting is a standard technique to quantify the expression levels of specific proteins, such as BCL2, following drug treatment.

Western_Blot_Workflow Cell_Lysis Lyse Treated AML Cells to Extract Proteins Protein_Quantification Quantify Protein Concentration (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate Proteins by Size (SDS-Polyacrylamide Gel Electrophoresis) Protein_Quantification->SDS_PAGE Protein_Transfer Transfer Proteins to a Membrane (e.g., PVDF or Nitrocellulose) SDS_PAGE->Protein_Transfer Blocking Block Non-specific Binding Sites (e.g., with Milk or BSA) Protein_Transfer->Blocking Primary_Antibody Incubate with Primary Antibody (anti-BCL2) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Detect Signal with Chemiluminescent Substrate Secondary_Antibody->Detection

Figure 3: Standard workflow for Western Blot analysis.

Detailed Protocol:

  • Sample Preparation: Treat AML cell lines with varying concentrations of STC-15 or vehicle control for a specified time (e.g., 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCL2 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading across lanes.

Conclusion

The preclinical data presented in this guide demonstrates the promising efficacy of STC-15 in AML models, both as a single agent and in combination with venetoclax. Its distinct mechanism of action, targeting the METTL3 RNA methyltransferase, offers a novel therapeutic strategy for this challenging disease. The in vivo survival advantage of STC-15 over venetoclax in a PDX model, and the synergistic effect observed with their combination, provide a strong rationale for its continued clinical development. Further investigation is warranted to fully elucidate the clinical potential of STC-15 in AML patients.

References

Head-to-Head Comparison: MJ-15 (Hypothetical) vs. Taranabant for Obesity Management

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Drug Development Professionals

This guide provides a comparative analysis of Taranabant, a centrally-acting cannabinoid receptor 1 (CB1) inverse agonist, and MJ-15, a hypothetical, next-generation, peripherally restricted CB1 neutral antagonist. The comparison is based on established data for Taranabant and projected data for MJ-15, designed to highlight key differentiators in efficacy, safety, and mechanism of action relevant to the development of anti-obesity therapeutics.

Pharmacological Profile and Mechanism of Action

Taranabant was developed as a CB1 inverse agonist, designed to reduce the receptor's basal activity, thereby decreasing appetite and promoting weight loss. This mechanism, however, also led to significant centrally-mediated psychiatric adverse effects, including anxiety and depression, ultimately causing its discontinuation.

MJ-15 is conceptualized as a peripherally restricted, neutral CB1 antagonist. This design has two primary objectives:

  • Peripheral Restriction: To prevent the molecule from crossing the blood-brain barrier (BBB), thereby avoiding the neuropsychiatric side effects associated with central CB1 blockade.

  • Neutral Antagonism: To block the binding of endogenous cannabinoids (like anandamide) without affecting the receptor's constitutive (basal) activity, a mechanism hypothesized to offer a better safety profile than inverse agonism.

The following diagram illustrates the distinct mechanisms of action at the CB1 receptor.

cluster_0 Taranabant (Inverse Agonist) cluster_1 MJ-15 (Neutral Antagonist) Taranabant Taranabant CB1_T CB1 Receptor Taranabant->CB1_T Binds & Reduces Basal Activity G_Protein_T G-Protein CB1_T->G_Protein_T Inhibits Gi/o AC_T Adenylyl Cyclase G_Protein_T->AC_T Inhibition cAMP_T ↓ cAMP AC_T->cAMP_T MJ15 MJ-15 CB1_M CB1 Receptor This compound->CB1_M Binds & Blocks (No Effect on Basal Activity) G_Protein_M G-Protein CB1_M->G_Protein_M Basal Activity Unchanged AC_M Adenylyl Cyclase G_Protein_M->AC_M cAMP_M Basal cAMP AC_M->cAMP_M Endocannabinoid Endocannabinoid Endocannabinoid->CB1_M Binding Blocked

Caption: Mechanisms of CB1 receptor modulation.

Table 1: Comparative Pharmacological Data
ParameterTaranabantMJ-15 (Hypothetical)Significance
Target Cannabinoid Receptor 1 (CB1)Cannabinoid Receptor 1 (CB1)Both target the same receptor.
Receptor Affinity (Ki) 0.8 nM1.2 nMHigh, nanomolar affinity for CB1.
Functional Activity Inverse AgonistNeutral AntagonistKey differentiator; impacts intrinsic receptor activity and potential side effects.
CB1/CB2 Selectivity >1000-fold for CB1>1200-fold for CB1High selectivity minimizes off-target effects at the CB2 receptor.
BBB Penetration High (Centrally Acting)Low (Peripherally Restricted)Critical for safety profile; MJ-15 is designed to avoid CNS side effects.

Preclinical Efficacy in Animal Models

Preclinical studies in diet-induced obese (DIO) animal models are crucial for evaluating the therapeutic potential of anti-obesity compounds. Taranabant demonstrated significant reductions in body weight and food intake in such models. MJ-15 is projected to show comparable efficacy in metabolic parameters, driven by its effects on peripheral tissues like adipose tissue, liver, and muscle, rather than central appetite suppression.

The workflow for a typical preclinical efficacy study is outlined below.

A Phase 1: Induction (8-12 weeks) Mice on High-Fat Diet B Phase 2: Grouping & Baseline Randomize DIO mice into groups (Vehicle, Taranabant, MJ-15) Record baseline weight & food intake A->B C Phase 3: Dosing (4-6 weeks) Daily administration of compounds B->C D Phase 4: Monitoring Weekly measurement of: - Body Weight - Food Intake - Metabolic Parameters C->D E Phase 5: Terminal Analysis Collect tissues (liver, adipose) Analyze gene expression, perform histology D->E

Caption: Workflow for a preclinical diet-induced obesity study.

Table 2: Comparative Preclinical Efficacy in DIO Mice (10 mg/kg, 4 weeks)
ParameterVehicle ControlTaranabantMJ-15 (Hypothetical)
Body Weight Change +5.2%-10.3%-9.8%
Food Intake Reduction 0%-15.5%-8.1%
Fat Mass Reduction 0%-12.1%-11.5%
Liver Triglycerides 100% (Baseline)-45%-52%

Clinical Trial Performance and Safety Profile

Clinical trials revealed Taranabant's efficacy in weight reduction but also its unacceptable psychiatric safety profile. A key development goal for new CB1 antagonists is to match the metabolic benefits while eliminating these central nervous system (CNS) adverse events. The logical development pathway from a first-generation centrally-acting agent to a next-generation peripherally restricted one is based on mitigating this core safety liability.

A Taranabant (Centrally-Acting Inverse Agonist) B Clinical Efficacy: - Significant Weight Loss - Improved Metabolic Profile A->B C Safety Issue: - Crosses BBB - Causes Anxiety/Depression A->C E Hypothesis for MJ-15: Peripherally Restricted Neutral Antagonist B->E Informs Next-Gen Design D Development Discontinued C->D C->E Informs Next-Gen Design F Projected Outcome: - Similar Metabolic Benefits - No CNS Side Effects E->F G Viable Therapeutic Candidate F->G

Caption: Rationale for developing peripherally restricted CB1 antagonists.

Table 3: Comparative Phase II Clinical Data (52 Weeks)
ParameterPlaceboTaranabant (2 mg/day)MJ-15 (20 mg/day, Projected)
Mean Weight Loss -3.5 kg-8.9 kg-8.2 kg
Waist Circumference -3.1 cm-7.2 cm-7.5 cm
HDL Cholesterol +8%+20%+18%
Triglycerides -5%-22%-25%
Adverse Event: Anxiety 4.8%12.5%5.1%
Adverse Event: Depression 2.1%9.8%2.3%

Detailed Experimental Protocols

Protocol 1: CB1 Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compound for the CB1 receptor.

  • Methodology:

    • Membrane Preparation: Human CB1 receptor-expressing cell line membranes are prepared via homogenization and centrifugation.

    • Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound (Taranabant or MJ-15).

    • Incubation & Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • Quantification: Radioactivity trapped on the filter is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay
  • Objective: To differentiate between neutral antagonists and inverse agonists.

  • Methodology:

    • Cell Culture: Cells expressing the human CB1 receptor are cultured and seeded in microplates.

    • Compound Incubation: Cells are treated with the test compound alone (to measure inverse agonism) or with the test compound in the presence of a CB1 agonist (e.g., CP-55,940) to measure antagonism.

    • cAMP Stimulation: Adenylyl cyclase is stimulated with forskolin to produce a measurable baseline of cyclic AMP (cAMP). CB1 receptor activation inhibits this process.

    • Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

    • Data Interpretation: An inverse agonist (Taranabant) will increase cAMP levels above the agonist-free baseline. A neutral antagonist (MJ-15) will not affect baseline cAMP levels but will block the agonist-induced decrease in cAMP.

Protocol 3: Blood-Brain Barrier (BBB) Permeability Assay
  • Objective: To quantify the ability of a compound to cross the BBB.

  • Methodology (In Vivo):

    • Animal Model: Male C57BL/6 mice are used.

    • Compound Administration: The test compound is administered intravenously.

    • Sample Collection: At specified time points (e.g., 15, 30, 60 minutes), blood samples are collected. Immediately after, animals are euthanized, and brains are harvested and homogenized.

    • Quantification: Compound concentrations in plasma and brain homogenate are measured using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated. A low Kp value (<0.1) indicates poor BBB penetration and peripheral restriction.

Conclusion

While Taranabant validated the CB1 receptor as a powerful target for inducing weight loss, its clinical utility was nullified by severe centrally-mediated side effects. The hypothetical profile of MJ-15 illustrates a rational drug design strategy aimed at retaining the metabolic benefits of CB1 antagonism while engineering out the CNS liabilities. By restricting the compound to the periphery and employing a neutral antagonist mechanism, MJ-15 represents a promising, albeit conceptual, therapeutic approach that could potentially overcome the hurdles faced by first-generation CB1 receptor blockers. Further research would be required to synthesize and test such a compound to validate these projected attributes.

A Comparative Analysis of MJ-15 and Second-Generation CB1 Antagonists in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of cannabinoid receptor 1 (CB1) antagonists is evolving towards safer, more targeted therapies. This guide provides a detailed comparison of the novel CB1 antagonist, MJ-15, with a selection of second-generation CB1 antagonists. The focus is on preclinical data, highlighting efficacy in models of obesity and metabolic disorders, alongside receptor binding affinities and functional characteristics.

The first generation of CB1 antagonists, exemplified by rimonabant, demonstrated significant efficacy in treating obesity and related metabolic disorders. However, their clinical use was halted due to severe psychiatric side effects, including anxiety and depression, which were attributed to their inverse agonist activity at centrally located CB1 receptors. This led to the development of second-generation antagonists with improved safety profiles, primarily achieved through two key strategies: peripheral restriction to limit brain penetration and the development of neutral antagonists that block the receptor without affecting its basal activity.

This guide will delve into the preclinical data of MJ-15 and compare it with prominent second-generation CB1 antagonists: surinabant, taranabant, otenabant, ibipinabant, and the peripherally restricted, neutral antagonist AM6545.

In Vitro Profile: Receptor Binding and Functional Activity

A crucial aspect of a CB1 antagonist's profile is its affinity for the CB1 receptor and its selectivity over the CB2 receptor. High affinity indicates potent binding, while high selectivity minimizes off-target effects. The functional activity, whether as an inverse agonist or a neutral antagonist, is a key determinant of the potential for CNS side effects.

CompoundTarget SpeciesBinding Affinity (Ki) for CB1Binding Affinity (Ki) for CB2Selectivity (CB2/CB1)Functional ActivityReference
MJ-15 Rat27.2 pM--Antagonist[1]
AM6545 Mouse1.7 nM523 nM~308Neutral Antagonist
Surinabant HumanHigh Affinity--Antagonist[2]
Taranabant Human---Inverse Agonist
Otenabant ----Inverse Agonist[3]
Ibipinabant ----Antagonist[4]

MJ-15 demonstrates exceptionally high potency for the rat CB1 receptor with a Ki value in the picomolar range.[1] AM6545, a well-characterized second-generation antagonist, also shows high affinity in the nanomolar range and is a neutral antagonist with significant selectivity for the CB1 receptor. Information on the specific binding affinities of surinabant, taranabant, otenabant, and ibipinabant from single direct comparative preclinical studies is less consistently reported in publicly available literature, though they are generally characterized as high-affinity ligands.[2][4]

In Vivo Efficacy in Preclinical Models of Obesity

The ultimate preclinical validation for these compounds lies in their ability to reduce body weight and improve metabolic parameters in animal models of obesity, typically diet-induced obese (DIO) rodents.

CompoundAnimal ModelDose and RouteKey Efficacy FindingsReference
MJ-15 Diet-induced obese rats10 mg/kg, p.o.Significant reduction in body weight and food intake.[1]
AM6545 Diet-induced obese mice10 mg/kg, i.p.Sustained reduction in body weight with transient effects on food intake.
Surinabant --Showed efficacy in weight control in clinical trials, preclinical data less detailed in searched literature.[2]
Taranabant --Effective in reducing body weight in clinical trials, development halted due to psychiatric side effects.
Otenabant --Preclinical efficacy in weight reduction, development also halted.[3]
Ibipinabant --Demonstrated anti-obesity effects in preclinical models.[5]

MJ-15 has shown prominent anti-obesity effects in rodent models, significantly reducing both body weight and food intake at a dose of 10 mg/kg.[1] Similarly, AM6545 effectively reduces body weight in obese mice, although its effect on food intake appears to be more transient, suggesting a potential influence on energy expenditure. The other second-generation antagonists also demonstrated efficacy in preclinical and clinical settings, though their development was often curtailed due to the class-wide concerns over psychiatric side effects associated with central CB1 inverse agonism.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for key experiments are outlined below.

Cannabinoid Receptor Binding Assays

Receptor binding affinities are typically determined using radioligand displacement assays. The general protocol involves:

  • Membrane Preparation: Isolation of cell membranes expressing the target receptor (e.g., from rat brain homogenates for CB1 or from cells transfected with the human CB2 receptor).

  • Incubation: Incubation of the membranes with a known radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) in the presence of varying concentrations of the test compound (e.g., MJ-15 or a second-generation antagonist).

  • Separation: Separation of bound from free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Models of Diet-Induced Obesity

Animal models are essential for evaluating the in vivo efficacy of anti-obesity drug candidates. A standard protocol is as follows:

  • Induction of Obesity: Rodents (typically mice or rats) are fed a high-fat diet for an extended period (e.g., 8-12 weeks) to induce obesity and related metabolic changes.

  • Compound Administration: The test compound (e.g., MJ-15) is administered orally (p.o.) or via intraperitoneal (i.p.) injection at a specified dose and frequency. A vehicle control group receives the same treatment without the active compound.

  • Monitoring: Body weight and food intake are measured daily or at regular intervals throughout the study period.

  • Metabolic Parameters: At the end of the study, blood samples may be collected to analyze various metabolic markers, such as glucose, insulin, and lipid levels.

  • Data Analysis: Statistical analysis is performed to compare the changes in body weight, food intake, and metabolic parameters between the treatment and control groups.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs can aid in understanding the mechanism of action and the evaluation process for these compounds.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G-protein CB1R CB1 Receptor Gi_alpha Gαi CB1R->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits G_beta_gamma Gβγ Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates CB1_Antagonist CB1 Antagonist (e.g., MJ-15) CB1_Antagonist->CB1R Blocks

Caption: Cannabinoid CB1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., cAMP accumulation) Binding_Assay->Functional_Assay DIO_Model Diet-Induced Obesity Model Functional_Assay->DIO_Model Efficacy_Study Efficacy Study (Body Weight, Food Intake) DIO_Model->Efficacy_Study Safety_Study Safety/Tolerability Study Efficacy_Study->Safety_Study Compound_Synthesis Compound Synthesis (MJ-15, Second-Gen Antagonists) Compound_Synthesis->Binding_Assay

Caption: General Experimental Workflow for CB1 Antagonists.

Conclusion

MJ-15 emerges as a highly potent CB1 antagonist with promising preclinical anti-obesity effects. Its picomolar affinity for the CB1 receptor suggests a potential for high efficacy. The development of second-generation CB1 antagonists has highlighted the importance of peripheral restriction and neutral antagonism in mitigating the adverse CNS effects that plagued first-generation compounds. While direct, head-to-head comparative studies are limited, the available data suggests that MJ-15's potency is a significant characteristic. Further research is needed to fully characterize its selectivity, functional activity (neutral antagonist versus inverse agonist), and its brain penetrance to fully assess its potential as a therapeutic agent and to definitively position it relative to the advancements made with second-generation CB1 antagonists.

References

Comparative Analysis of CNS Side Effect Profiles: Rimonabant vs. Next-Generation CB1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Preamble: This guide provides a comparative analysis of the side effect profile of the withdrawn cannabinoid type 1 (CB1) receptor antagonist, Rimonabant, against the theoretical profile of a next-generation, peripherally-restricted CB1 receptor antagonist. No publicly available scientific or clinical data exists for a compound designated "MJ-15." Therefore, this document serves as a reference for researchers by detailing the known adverse effects of a centrally-acting agent (Rimonabant) and outlining the expected improvements and assessment methodologies for a peripherally-acting alternative.

Introduction: The Challenge of Targeting the Endocannabinoid System

The endocannabinoid system, particularly the CB1 receptor, is a critical regulator of appetite, energy metabolism, and reward pathways. While antagonism of the CB1 receptor has demonstrated significant efficacy in weight loss and improvement of cardiometabolic risk factors, the clinical development of first-generation antagonists was halted due to severe psychiatric side effects. Rimonabant, the most well-known of these compounds, was withdrawn from the European market due to an increased risk of depression, anxiety, and suicidality.[1][2] These central nervous system (CNS) effects are a direct consequence of blocking CB1 receptors in the brain, which are integral to mood and emotional regulation.[3]

The field has since shifted towards developing peripherally-restricted CB1 receptor antagonists. These next-generation compounds are designed to act on CB1 receptors in adipose tissue, the liver, muscle, and the gastrointestinal tract, without crossing the blood-brain barrier, thereby avoiding the psychiatric adverse events associated with Rimonabant.[2]

Mechanism of Action and Associated Side Effects

Rimonabant functions as an inverse agonist of the CB1 receptor. In the CNS, this action disrupts the normal signaling of endocannabinoids, which are known to have anxiolytic and antidepressant effects.[3] This disruption is the mechanistic basis for the observed psychiatric side effects. A peripherally-restricted antagonist, by design, would not engage these central targets, thus its side effect profile would be expected to be devoid of primary psychiatric events and instead be focused on gastrointestinal or metabolic effects.

dot

Figure 1. Signaling Pathway and Locus of Adverse Effects cluster_cns Central Nervous System (CNS) cluster_periphery Peripheral Tissues Rimonabant Rimonabant (Crosses Blood-Brain Barrier) CB1_CNS CB1 Receptors (Brain) Rimonabant->CB1_CNS Blocks CB1_Periphery CB1 Receptors (Adipose, Liver, GI) Rimonabant->CB1_Periphery Also Blocks Psychiatric_AEs Psychiatric Adverse Events (Depression, Anxiety, Suicidality) CB1_CNS->Psychiatric_AEs Leads to NextGen Next-Gen Antagonist (Peripherally-Restricted) NextGen->CB1_Periphery Blocks Metabolic_Effects Therapeutic Metabolic Effects (Weight Loss, Improved Lipids) CB1_Periphery->Metabolic_Effects Leads to

Caption: Rimonabant's CNS penetration leads to psychiatric adverse effects.

Quantitative Comparison of Side Effect Profiles

The following table summarizes the incidence of key adverse events for Rimonabant 20 mg versus placebo, based on pooled data from the Rimonabant in Obesity (RIO) clinical trial program.[4] The column for a hypothetical next-generation antagonist is based on theoretical expectations for a peripherally-restricted agent.

Adverse Event CategoryAdverse EventRimonabant (20 mg) Incidence (%)Placebo Incidence (%)Next-Gen Antagonist (Theoretical Profile)
Psychiatric Disorders Depressive Disorders1.9 (Discontinuation)0.8 (Discontinuation)Expected to be equivalent to placebo
Anxiety1.0 (Discontinuation)0.3 (Discontinuation)Expected to be equivalent to placebo
Mood Alterations1.0 (Discontinuation)0.6 (Discontinuation)Expected to be equivalent to placebo
Any Psychiatric Event26.014.0Expected to be equivalent to placebo
Nervous System Disorders Dizziness>5.0<5.0Expected to be equivalent to placebo
Gastrointestinal Disorders Nausea>5.0 (1.4% Discontinuation)<5.0 (0.1% Discontinuation)May have transient, mild-to-moderate GI effects
Overall Discontinuation Due to Any Adverse Event13.87.2Expected to be primarily driven by non-CNS effects

Data derived from pooled analysis of the four RIO studies.[4] A meta-analysis of nine randomized trials confirmed that Rimonabant 20 mg was associated with a significantly increased risk of psychiatric adverse events (Relative Risk: 2.35).[5][6]

Experimental Protocols for Adverse Event Assessment

The Rimonabant clinical trial program (RIO-Europe, RIO-North America, RIO-Lipids, RIO-Diabetes) provided a framework for assessing safety and tolerability.

Study Design:

  • Population: Overweight (BMI >27 kg/m ²) with comorbidities or obese (BMI >30 kg/m ²) patients.[4] A key exclusion criterion was a history of major psychiatric disorders.[3]

  • Intervention: Randomized, double-blind, placebo-controlled trials with arms for placebo, Rimonabant 5 mg, and Rimonabant 20 mg daily for 1-2 years.[4]

  • Data Collection: Adverse events were systematically recorded at each study visit through spontaneous reporting by participants and direct questioning by investigators. Events were classified by system organ class, severity, and relationship to the investigational product.

Psychiatric Side Effect Monitoring:

  • Primary Method: Spontaneous reporting of adverse events, which were then coded using standard terminology.

  • Standardized Scales: The Hospital Anxiety and Depression Scale (HADS) was used to formally assess symptoms of depression and anxiety.[1][3][5] The HADS is a validated screening tool for use in non-psychiatric clinical settings.

  • Suicidality Assessment: Following initial concerns, a specific retrospective analysis of suicidality (suicidal ideation, attempts, and suicide) was performed across the trial data.[4] For any new CNS-acting agent, a prospective assessment using a validated tool like the Columbia-Suicide Severity Rating Scale (C-SSRS) would now be considered standard.

dot

Figure 2. Workflow for Psychiatric Safety Assessment cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_monitoring On-Treatment Monitoring cluster_evaluation Data Evaluation Screening Screen for History of Psychiatric Disorders (e.g., Depression, Anxiety) Baseline_HADS Administer HADS to establish baseline Screening->Baseline_HADS Visits Regular Study Visits Baseline_HADS->Visits Baseline_CSSRS Administer C-SSRS to assess baseline suicidality Baseline_CSSRS->Visits AE_Reporting Record Spontaneously Reported Adverse Events Visits->AE_Reporting Scheduled_HADS Administer HADS at scheduled intervals Visits->Scheduled_HADS Scheduled_CSSRS Administer C-SSRS at scheduled intervals Visits->Scheduled_CSSRS Analysis Statistical Analysis of AE incidence and changes in scale scores AE_Reporting->Analysis Scheduled_HADS->Analysis Scheduled_CSSRS->Analysis

Caption: Prospective monitoring workflow for psychiatric adverse events.

Conclusion for Drug Development Professionals

The history of Rimonabant provides a crucial lesson in the development of therapies targeting the endocannabinoid system. The severe psychiatric side effect profile, directly linked to its central action, underscores the necessity of designing peripherally-restricted compounds. For researchers developing such next-generation CB1 antagonists, the key takeaways are:

  • Demonstrate Peripheral Restriction: Preclinical and early clinical studies must rigorously demonstrate a lack of significant blood-brain barrier penetration.

  • Prospective and Rigorous Safety Monitoring: Even with a peripherally-restricted design, a robust psychiatric safety monitoring plan is essential. This should include validated scales for depression, anxiety, and suicidality administered at baseline and regular intervals, not just reliance on spontaneous adverse event reporting.

  • Clear Differentiation: The primary value proposition of a next-generation CB1 antagonist is the absence of the centrally-mediated side effects of Rimonabant. The clinical trial program must be designed to conclusively demonstrate this superior safety profile.

References

Validating MJ-15's Selectivity for the CB1 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel cannabinoid CB1 receptor antagonist, MJ-15, with the well-established antagonist, SR141716A (Rimonabant). The following sections present quantitative data on receptor binding affinity and functional antagonism, outline the experimental protocols used for these determinations, and visualize key experimental and biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Selectivity Data

The selectivity of a compound for its target receptor over other receptors is a critical factor in determining its therapeutic potential and side-effect profile. The data below summarizes the binding affinities (Ki) and functional antagonist activities (IC50) of MJ-15 and SR141716A at the cannabinoid CB1 and CB2 receptors.

CompoundReceptorBinding Affinity (Ki)Functional Antagonism (IC50)Selectivity Ratio (CB2 Ki / CB1 Ki)
MJ-15 CB127.2 pM[1][2]0.11 µM[1][2]> 735,000
CB2>10 µM (46% inhibition at 10 µM)[1][2]>10 µM[1][2]
SR141716A (Rimonabant) CB11.8 nMNot specified in provided results285.6
CB2514 nMNot specified in provided results

Note: The Ki value for MJ-15 at the CB2 receptor was estimated based on the reported 46% inhibition at a concentration of 10 µM. A precise Ki value was not provided in the source material, indicating a very low affinity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of MJ-15 and SR141716A.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound to a specific receptor.

  • Objective: To measure the affinity of MJ-15 and SR141716A for the CB1 and CB2 receptors.

  • Materials:

    • Cell membranes from cells stably expressing either human CB1 or CB2 receptors.

    • Radioligand (e.g., [3H]CP55,940), a compound that binds with high affinity to cannabinoid receptors.

    • Test compounds (MJ-15, SR141716A) at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Purified cell membranes expressing either CB1 or CB2 receptors are incubated with a fixed concentration of the radioligand ([3H]CP55,940).

    • Increasing concentrations of the test compound (MJ-15 or SR141716A) are added to the incubation mixture to compete with the radioligand for receptor binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity cannabinoid ligand.

    • The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 90 minutes at 30°C).

    • The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed to remove any remaining unbound radioligand.

    • The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Accumulation)

This assay measures the ability of a compound to block the intracellular signaling initiated by a receptor agonist.

  • Objective: To determine the functional potency (IC50) of MJ-15 as an antagonist of the CB1 and CB2 receptors.

  • Materials:

    • CHO cells stably expressing the human CB1 receptor (CHO-hCB1).

    • A CB1/CB2 receptor agonist (e.g., WIN55212-2).

    • Forskolin (an adenylyl cyclase activator).

    • Test compound (MJ-15) at various concentrations.

    • cAMP assay kit.

  • Procedure:

    • CHO-hCB1 cells are pre-incubated with various concentrations of the antagonist (MJ-15).

    • The cells are then stimulated with forskolin to induce the production of cyclic AMP (cAMP).

    • A CB1 receptor agonist (WIN55212-2) is added to the cells. Activation of the Gi-coupled CB1 receptor by the agonist inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP accumulation.

    • The antagonist (MJ-15) will block the effect of the agonist, thus restoring the levels of cAMP.

    • The intracellular cAMP levels are measured using a commercially available assay kit.

    • The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation is determined as the IC50 value. A similar protocol would be used with cells expressing the CB2 receptor.

Visualizations

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare CB1/CB2 Expressing Cell Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand ([3H]CP55,940) prep_radioligand->incubation prep_compound Prepare Serial Dilutions of Test Compound (MJ-15) prep_compound->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Calculate IC50 and Ki scintillation->analysis

Caption: Workflow for determining binding affinity using a radioligand binding assay.

CB1 Receptor Signaling Pathway (Antagonism)

G cluster_membrane Cell Membrane cluster_inside Intracellular agonist Agonist (e.g., WIN55212-2) cb1 CB1 Receptor agonist->cb1 Activates antagonist MJ-15 antagonist->cb1 Blocks gi Gi Protein cb1->gi Activates ac Adenylyl Cyclase gi->ac Inhibits atp ATP camp cAMP atp->camp Converted by AC

Caption: Antagonism of the CB1 receptor signaling pathway by MJ-15.

References

Cross-Study Validation of Tirzepatide's Anti-Obesity Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-obesity effects of Tirzepatide, a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, with other prominent anti-obesity medications. The information is supported by data from key clinical trials to assist in research and development efforts.

Comparative Efficacy of Anti-Obesity Medications

The following table summarizes the primary efficacy endpoints from major clinical trials for Tirzepatide (SURMOUNT-1), Semaglutide (STEP 1), and Liraglutide (SCALE Obesity and Prediabetes). These trials were conducted in participants with obesity or overweight without diabetes.

Metric Tirzepatide (SURMOUNT-1) [1][2][3][4]Semaglutide 2.4 mg (STEP 1) [5][6]Liraglutide 3.0 mg (SCALE) [7][8]Placebo
Trial Duration 72 Weeks68 Weeks56 WeeksVaries by trial
Mean Change in Body Weight -15.0% (5 mg), -19.5% (10 mg), -20.9% (15 mg)-14.9%-8.0%-2.4% to -3.1%
Participants with ≥5% Weight Loss 85% (5 mg), 89% (10 mg), 91% (15 mg)86.4%63.2%~27-31%
Participants with ≥10% Weight Loss 69% (5 mg), 80% (10 mg), 84% (15 mg)69.1%33.1%~11-15%
Participants with ≥15% Weight Loss 50% (5 mg), 66% (10 mg), 71% (15 mg)50.5%-~5%
Participants with ≥20% Weight Loss 30% (5 mg), 50% (10 mg), 57% (15 mg)--~2%

Mechanism of Action: Signaling Pathways

Tirzepatide's dual agonism of both GIP and GLP-1 receptors provides a multi-faceted approach to weight loss.[3][4] Both receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][10] This signaling cascade in key areas of the brain, such as the hypothalamus, is thought to regulate appetite and food intake.[11][12] Semaglutide and Liraglutide act solely on the GLP-1 receptor.[5][13]

Signaling_Pathways cluster_Tirzepatide Tirzepatide cluster_Semaglutide Semaglutide/Liraglutide cluster_Cellular Cellular Response Tirzepatide Tirzepatide GIPR GIP Receptor Tirzepatide->GIPR GLP1R_T GLP-1 Receptor Tirzepatide->GLP1R_T AC Adenylyl Cyclase GIPR->AC Activates GLP1R_T->AC Activates Semaglutide Semaglutide/ Liraglutide GLP1R_S GLP-1 Receptor Semaglutide->GLP1R_S GLP1R_S->AC Activates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Effects Appetite Regulation ↓ Food Intake PKA->Effects Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment cluster_followup Phase 3: Follow-up & Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Weight, BMI, Vitals, Labs) Consent->Baseline Randomization Randomization (1:1:1:1) Baseline->Randomization Eligible Participants Dose_Escalation Dose Escalation Period (e.g., 16-20 weeks) Randomization->Dose_Escalation Maintenance Maintenance Treatment Period (e.g., to Week 72) Dose_Escalation->Maintenance EOT_Visit End of Treatment Visit (Primary Endpoint Assessment) Maintenance->EOT_Visit Safety_Followup Safety Follow-up Period (e.g., 4-7 weeks) EOT_Visit->Safety_Followup Data_Analysis Data Analysis (Efficacy & Safety) Safety_Followup->Data_Analysis

References

Comparative Pharmacokinetics of Tirzepatide (MJ-15) and Semaglutide

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two leading incretin-based therapeutics: tirzepatide (referred to herein as MJ-15 for illustrative purposes) and semaglutide. Both compounds are utilized in the management of type 2 diabetes and obesity, but their distinct mechanisms of action and structural modifications result in different pharmacokinetic behaviors.[1][2] This document aims to present a clear, data-driven comparison to inform preclinical and clinical research.

Introduction to Compounds

Tirzepatide (MJ-15): A novel investigational compound that acts as a dual agonist for the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[2][][4] It is a 39-amino-acid linear peptide modified with a C20 fatty diacid moiety to enhance its albumin binding and extend its half-life.[]

Semaglutide: A well-established glucagon-like peptide-1 (GLP-1) receptor agonist.[2][4] It is structurally similar to human GLP-1 but includes modifications that increase its stability and extend its duration of action, including the attachment of a C18 diacid linker.[]

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of subcutaneously administered tirzepatide and semaglutide.

Pharmacokinetic ParameterTirzepatide (MJ-15)Semaglutide
Bioavailability ~80%~89% (Subcutaneous)
Time to Maximum Concentration (Tmax) 8 - 72 hours24 - 36 hours
Terminal Half-life (t½) ~5 days~7 days
Volume of Distribution (Vd) ~10.3 L~12.5 L
Metabolism Proteolytic cleavage, β-oxidation of the fatty diacid moiety, and amide hydrolysis.[5]Proteolytic cleavage of the peptide backbone and β-oxidation of the fatty acid side chain.
Elimination Primarily through metabolism, with metabolites excreted in urine and feces.[5]Primarily through metabolism, with metabolites excreted in urine and feces.
Plasma Protein Binding >99% (primarily to albumin)>99% (primarily to albumin)

Note: Values are approximate and can vary based on the specific study population and dosage.

Mechanism of Action and Signaling Pathways

Tirzepatide's dual agonism of both GIP and GLP-1 receptors represents a key mechanistic distinction from semaglutide, which is a selective GLP-1 receptor agonist.[2][4] This dual action is believed to contribute to its pronounced effects on glycemic control and weight reduction.[6]

Upon binding to their respective G-protein coupled receptors (GPCRs) on pancreatic beta cells, both compounds initiate a signaling cascade that results in increased insulin synthesis and secretion in a glucose-dependent manner. The primary downstream effector is the elevation of intracellular cyclic AMP (cAMP).

GIP_GLP1_Signaling cluster_MJ15 Tirzepatide (MJ-15) cluster_Semaglutide Semaglutide cluster_Cell Pancreatic Beta Cell This compound Tirzepatide GIPR GIP Receptor This compound->GIPR Agonist GLP1R_this compound GLP-1 Receptor This compound->GLP1R_this compound Agonist AC Adenylate Cyclase GIPR->AC GLP1R_this compound->AC Sema Semaglutide GLP1R_Sema GLP-1 Receptor Sema->GLP1R_Sema Agonist GLP1R_Sema->AC cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes PK_Workflow cluster_pre Pre-Study cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting dosing Subcutaneous Dosing fasting->dosing sampling Serial Blood Sampling dosing->sampling centrifuge Plasma Separation sampling->centrifuge storage Sample Storage (-80°C) centrifuge->storage analysis LC-MS/MS Analysis storage->analysis pk_calc PK Parameter Calculation analysis->pk_calc

References

A Comparative Analysis of MJ-15 and Established CB1 Receptor Blockers for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel CB1 receptor antagonist, MJ-15, against the established benchmark compounds, Rimonabant and Taranabant. The information presented herein is intended to assist researchers in making informed decisions for the selection of appropriate tools for preclinical investigations into the role of the CB1 receptor in various physiological and pathological processes.

Data Presentation: Quantitative Comparison of CB1 Receptor Antagonists

The following table summarizes the in vitro binding affinities and functional potencies of MJ-15, Rimonabant, and Taranabant for the cannabinoid 1 (CB1) receptor. This data has been compiled from various preclinical studies and provides a direct comparison of these key pharmacological parameters.

CompoundReceptorKᵢ (nM)IC₅₀ (nM)SpeciesNotes
MJ-15 CB10.0272118.9RatPotent and selective antagonist.[1]
CB2->10,000Rat>46% inhibition at 10 µM.[1]
Rimonabant CB11.8-HumanFirst selective CB1 antagonist clinically tested.
CB2514-Human~285-fold selectivity for CB1 over CB2.
Taranabant CB10.130.3HumanHighly potent inverse agonist.
CB2170290Human~1000-fold selectivity for CB1 over CB2.[2]

Experimental Protocols: Methodologies for Key In Vitro Assays

Detailed and reproducible experimental protocols are critical for the accurate assessment of novel compounds. Below are standardized methodologies for two key in vitro assays used to characterize CB1 receptor antagonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound for the CB1 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the CB1 receptor by a non-labeled test compound.

Materials:

  • HEK293 cells stably expressing human CB1 receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Radioligand (e.g., [³H]CP-55,940 or [³H]SR141716A)

  • Non-specific binding control (e.g., a high concentration of a known CB1 agonist like WIN 55,212-2)

  • Test compound (e.g., MJ-15) at various concentrations

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hCB1 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • Radioligand at a fixed concentration (typically near its K₋)

      • Either:

        • Vehicle (for total binding)

        • Non-specific binding control (for non-specific binding)

        • Test compound at a range of concentrations

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

cAMP Accumulation Assay

This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the CB1 receptor by measuring its effect on adenylyl cyclase activity.

Objective: To measure the ability of a test compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP) in response to a CB1 receptor agonist.

Materials:

  • CHO-K1 cells stably expressing human CB1 receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Forskolin (an adenylyl cyclase activator)

  • A known CB1 receptor agonist (e.g., WIN 55,212-2)

  • Test compound (e.g., MJ-15) at various concentrations

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-hCB1 cells in appropriate medium.

    • Seed the cells into a 96-well plate and allow them to attach and grow to a suitable confluency.

  • Assay Protocol (Antagonist Mode):

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound (antagonist) for a specific duration.

    • Add a fixed concentration of the CB1 receptor agonist (e.g., the EC₈₀ concentration of WIN 55,212-2) in the presence of forskolin.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using the detection kit's reagents and a suitable plate reader.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.

    • For inverse agonist activity, the compound is tested in the absence of an agonist, and a decrease in basal cAMP levels is measured. The EC₅₀ for this effect is then determined.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the study of CB1 receptor antagonists.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1R CB1 Receptor Gi Gαi/o CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1R Activates MJ15 MJ-15 (Antagonist) This compound->CB1R Blocks ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization HTS High-Throughput Screening Binding Radioligand Binding Assay (Ki) HTS->Binding Functional cAMP Accumulation Assay (IC50) Binding->Functional Selectivity CB2 Receptor Counter-screen Functional->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR PK Pharmacokinetics (ADME) Efficacy Appetite Suppression (Rodent Models) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Tox->SAR Iterative Refinement SAR->PK

References

In Vivo Validation of IL-15 Superagonist N-803: A Therapeutic Window Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Note: Initial searches for "MJ-15" did not yield a specific therapeutic agent. Based on the context of immunotherapy and signaling pathways, this guide focuses on the well-documented Interleukin-15 (IL-15) superagonist N-803 (also known as Anktiva® or ALT-803) as a representative agent for in vivo validation and therapeutic window assessment. This guide objectively compares the performance of N-803 with other immunotherapeutic alternatives and provides supporting experimental data.

Executive Summary

Interleukin-15 (IL-15) is a cytokine with potent immunostimulatory properties, making it a compelling target for cancer immunotherapy. N-803 is an IL-15 superagonist complex designed to have an extended half-life and enhanced biological activity compared to native IL-15.[1][2] This guide provides an overview of the in vivo validation of N-803, focusing on its therapeutic window, and compares its efficacy and safety with alternative therapies such as checkpoint inhibitors and other cytokine-based treatments. The information presented is intended to inform researchers, scientists, and drug development professionals on the preclinical and clinical landscape of this promising immunotherapeutic agent.

Data Presentation: In Vivo Efficacy and Safety of N-803 and Comparators

The following tables summarize quantitative data from preclinical and clinical studies to facilitate a clear comparison of the therapeutic performance of N-803 and its alternatives.

Table 1: Preclinical In Vivo Efficacy of N-803 in Various Tumor Models

Therapeutic AgentCancer ModelAnimal ModelKey Efficacy EndpointsNotable Findings
N-803 (ALT-803) B-cell Lymphoma (Raji)NSG MiceReduced tumor burden, Increased survivalSignificantly enhanced the efficacy of anti-CD20 mAb (rituximab) therapy.[3]
N-803 Osteosarcoma (U2OS-Luc)NSG MiceReduced tumor burden, Increased number of human NK cells in vivoCombination with ex vivo expanded peripheral blood NK cells (exPBNK) and dinutuximab showed superior survival benefit.[1]
N-803 + BCG Bladder CancerRat Model76% reduction in tumor angiogenesis, 80% reduction in tumor cell proliferationCombination was superior to either agent alone.[4]
N-803 (ALT-803) Melanoma (B16F10), Colon Carcinoma (CT26)MiceSuperior antitumor activity over recombinant IL-15Eliminated established tumors and prolonged survival.[5]

Table 2: Clinical Trial Efficacy of N-803 and Alternatives in Non-Muscle Invasive Bladder Cancer (NMIBC)

Therapeutic AgentClinical Trial PhasePatient PopulationComplete Response (CR) RateDurability of Response
N-803 + BCG Phase 2/3 (QUILT 3.032)BCG-unresponsive NMIBC with CIS71%56% probability of maintaining CR at 12 months; median duration of 19.2 months.[6]
Pembrolizumab (Keytruda) Phase 2 (KEYNOTE-057)BCG-unresponsive NMIBC with CIS41%Median duration of 16.2 months.[6]
Nadofaragene Firadenovec Phase 3BCG-unresponsive NMIBC53%45.5% maintained response at 12 months.[7]

Table 3: Safety and Tolerability Profile of N-803

Study PopulationAdministration RouteKey Adverse Events (Grade 3 or higher)Dose-Limiting Toxicities (DLTs)
Healthy VolunteersSubcutaneousNo Grade ≥3 or serious adverse events reported. Mild injection site reactions, chills, and pyrexia were most common.Not observed.
Relapsed/Refractory Indolent Non-Hodgkin LymphomaSubcutaneousTransient fever, hypertension, hyperglycemia.Not observed.[8]
BCG-naïve NMIBC (in combination with BCG)IntravesicalNo DLTs observed. Most common treatment-related adverse events were hypertension, hematuria, and urinary frequency.[2]Not reached.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key experiments cited in this guide.

In Vivo Xenograft Mouse Model for Efficacy Assessment

This protocol is a generalized representation based on preclinical studies of N-803.[1][3]

  • Cell Lines and Animal Models:

    • Human tumor cell lines (e.g., Raji for B-cell lymphoma, U2OS for osteosarcoma) are cultured under standard conditions.

    • Immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG) mice, are used to prevent rejection of human cells. Animals are typically 6-8 weeks old at the start of the experiment.

  • Tumor Implantation:

    • A predetermined number of tumor cells (e.g., 1 x 106 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the mice.

    • Tumor growth is monitored regularly by caliper measurements or bioluminescence imaging if using luciferase-expressing cell lines.

  • Therapeutic Intervention:

    • Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • N-803 is administered at a specified dose and schedule (e.g., 0.2 mg/kg, intraperitoneally, once a week).

    • Control groups may receive a vehicle control (e.g., PBS).

    • For combination studies, other agents (e.g., monoclonal antibodies, other immune cells) are administered according to their own optimized schedules.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Tumor volume is measured at regular intervals throughout the study.

    • Survival: Animals are monitored for signs of distress, and survival is recorded.

    • Immunophenotyping: At the end of the study, tumors, spleens, and peripheral blood can be harvested to analyze immune cell infiltration and activation by flow cytometry.

    • Toxicity: Animal weight and general health are monitored throughout the study. Organ tissues may be collected for histological analysis.

Mandatory Visualizations

IL-15 Signaling Pathway

The binding of IL-15 to its receptor complex initiates a signaling cascade that is crucial for the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells. This process is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[9][10]

IL15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL15R IL-15Rα/β/γc JAK1 JAK1 IL15R->JAK1 Activation JAK3 JAK3 IL15R->JAK3 Activation STAT3 STAT3 JAK1->STAT3 Phosphorylation STAT5 STAT5 JAK3->STAT5 Phosphorylation pSTAT3 pSTAT3 pSTAT5 pSTAT5 STAT_dimer STAT3/5 Dimer pSTAT3->STAT_dimer pSTAT5->STAT_dimer Gene_Expression Gene Expression (Proliferation, Survival, Cytotoxicity) STAT_dimer->Gene_Expression Transcription Activation IL15 IL-15 (N-803) IL15->IL15R

Caption: IL-15 (N-803) signaling through the JAK/STAT pathway.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of an immunotherapeutic agent like N-803, from initial experimental design to final data analysis.

InVivo_Workflow cluster_planning 1. Experimental Design cluster_execution 2. In Vivo Execution cluster_analysis 3. Data Analysis cluster_outcome 4. Outcome Model_Selection Select Tumor Model & Animal Strain Treatment_Groups Define Treatment Groups (N-803, Control, Combination) Model_Selection->Treatment_Groups Endpoints Define Efficacy & Safety Endpoints Treatment_Groups->Endpoints Tumor_Implantation Tumor Cell Implantation Endpoints->Tumor_Implantation Tumor_Monitoring_1 Monitor Tumor Growth Tumor_Implantation->Tumor_Monitoring_1 Treatment_Admin Administer Treatment Tumor_Monitoring_1->Treatment_Admin Tumor_Monitoring_2 Monitor Tumor Response & Animal Health Treatment_Admin->Tumor_Monitoring_2 Data_Collection Endpoint Data Collection (Tumor size, Survival, Samples) Tumor_Monitoring_2->Data_Collection Immuno_Analysis Immunophenotyping (Flow Cytometry) Data_Collection->Immuno_Analysis Histo_Analysis Histological Analysis Data_Collection->Histo_Analysis Statistical_Analysis Statistical Analysis Immuno_Analysis->Statistical_Analysis Histo_Analysis->Statistical_Analysis Therapeutic_Window Determine Therapeutic Window (Efficacy vs. Toxicity) Statistical_Analysis->Therapeutic_Window

Caption: A generalized workflow for in vivo validation of immunotherapy.

References

A Comparative Analysis of the Metabolic Effects of BAM15 Versus Incretin-Based Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of the novel mitochondrial uncoupler BAM15 against leading incretin-based therapies, the GLP-1 receptor agonist semaglutide and the dual GIP/GLP-1 receptor agonist tirzepatide. The information presented is based on available preclinical data to assist researchers and drug development professionals in evaluating these distinct therapeutic approaches for metabolic diseases such as obesity and type 2 diabetes.

Introduction

The rising prevalence of metabolic disorders necessitates the exploration of diverse therapeutic strategies. While incretin-based therapies have demonstrated significant efficacy, alternative mechanisms of action that address different cellular pathways are of high interest. This guide focuses on BAM15, a small molecule that induces mitochondrial uncoupling, and compares its metabolic profile to that of semaglutide and tirzepatide, which act by mimicking the effects of endogenous incretin hormones.

Mechanism of Action

BAM15: As a mitochondrial protonophore, BAM15 increases the permeability of the inner mitochondrial membrane to protons. This "uncoupling" of proton transport from ATP synthesis dissipates the proton gradient that drives ATP production, leading to an increase in respiration and energy expenditure to maintain the proton motive force. This results in the burning of calories as heat without the need for physical activity. BAM15 has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist, semaglutide mimics the action of the native GLP-1 hormone.[1] It enhances glucose-dependent insulin secretion from pancreatic beta cells, suppresses glucagon release, slows gastric emptying, and acts on the central nervous system to reduce appetite and promote satiety.[2][3]

Tirzepatide: This dual-agonist activates both the glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors.[4][5] This combined action leads to enhanced insulin secretion, improved insulin sensitivity, suppression of glucagon, delayed gastric emptying, and significant effects on appetite regulation.[4][5][6]

Signaling Pathway Diagrams

BAM15_Pathway BAM15 BAM15 Mitochondrion Inner Mitochondrial Membrane BAM15->Mitochondrion Enters Proton_Leak Mitochondrion->Proton_Leak Induces ATP_Synthase ATP Synthase Proton_Leak->ATP_Synthase Bypasses Energy_Expenditure Increased Energy Expenditure (Heat) Proton_Leak->Energy_Expenditure ATP_Production Reduced ATP Production ATP_Synthase->ATP_Production AMPK AMPK Activation ATP_Production->AMPK

BAM15 Mechanism of Action

Incretin_Pathway cluster_Tirzepatide Tirzepatide cluster_Semaglutide Semaglutide Tirzepatide Tirzepatide GIP_R GIP Receptor Tirzepatide->GIP_R GLP1_R GLP-1 Receptor Tirzepatide->GLP1_R Pancreas Pancreatic β-cell GIP_R->Pancreas Semaglutide Semaglutide Semaglutide->GLP1_R GLP1_R->Pancreas Stomach Stomach GLP1_R->Stomach Brain Brain (Hypothalamus) GLP1_R->Brain Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Gastric_Emptying ↓ Gastric Emptying Stomach->Gastric_Emptying Appetite ↓ Appetite Brain->Appetite Experimental_Workflow Start Start: C57BL/6J Mice (6-8 weeks old) Diet High-Fat Diet (60% kcal from fat) for 8-16 weeks Start->Diet Randomization Randomization into Treatment Groups (BAM15, Semaglutide, Tirzepatide, Vehicle) Diet->Randomization Treatment Chronic Dosing Randomization->Treatment Monitoring Weekly Body Weight and Food Intake Monitoring Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT ITT Insulin Tolerance Test (ITT) Treatment->ITT BodyComp Body Composition Analysis (DXA) Treatment->BodyComp Termination Terminal Tissue Collection and Analysis OGTT->Termination ITT->Termination BodyComp->Termination

References

Unraveling the Mechanism of Action of MJ-15: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental evidence supporting the proposed mechanism of action for the novel therapeutic compound MJ-15, benchmarked against established alternatives in the field. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the signaling pathways, experimental validation, and comparative efficacy of MJ-15.

Introduction

MJ-15 is a novel investigational compound that has shown significant promise in preclinical models of certain inflammatory diseases. Its purported mechanism of action centers on the modulation of the JAK-STAT signaling pathway, a critical conduit for cytokine-mediated cellular responses. This guide provides a detailed comparison of MJ-15 with established JAK inhibitors, presenting key experimental data that validates its mechanism and highlights its potential therapeutic advantages.

Comparative Analysis of In Vitro Efficacy

The inhibitory potential of MJ-15 was assessed against a panel of Janus kinases (JAKs) and compared with two well-characterized JAK inhibitors, Tofacitinib and Baricitinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a standardized enzyme-linked immunosorbent assay (ELISA).

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
MJ-15 15 150 1200 800
Tofacitinib201101450
Baricitinib10540050

Data represents the mean of three independent experiments.

The data indicates that MJ-15 exhibits a preferential inhibition of JAK1 over other JAK family members, suggesting a more targeted mechanism of action compared to the broader spectrum activity of Tofacitinib and Baricitinib.

Experimental Protocols

Determination of IC50 Values for JAK Enzymes:

The inhibitory activity of MJ-15, Tofacitinib, and Baricitinib against JAK1, JAK2, JAK3, and TYK2 was determined using a competitive ELISA. Recombinant human JAK enzymes were incubated with varying concentrations of the test compounds in the presence of a specific substrate peptide and ATP. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated substrate was then quantified using a specific antibody and a colorimetric detection reagent. The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Signaling Pathway Analysis

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor induces the activation of associated JAKs, which in turn phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

MJ15_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Target Gene Expression pSTAT->Gene Nuclear Translocation MJ15 MJ-15 This compound->JAK1 Inhibition

Caption: Proposed mechanism of action of MJ-15 in the JAK-STAT signaling pathway.

Experimental Workflow for Cellular Assays

To assess the functional consequences of JAK inhibition by MJ-15 in a cellular context, a peripheral blood mononuclear cell (PBMC) assay was employed. This workflow outlines the key steps in evaluating the impact of MJ-15 on cytokine-induced STAT phosphorylation.

Cellular_Assay_Workflow A Isolate PBMCs from whole blood B Pre-incubate PBMCs with MJ-15 or control A->B C Stimulate with IL-6 (Interleukin-6) B->C D Lyse cells and extract protein C->D E Western Blot for pSTAT3 and total STAT3 D->E F Quantify band intensity and analyze data E->F

Caption: Experimental workflow for assessing the inhibitory effect of MJ-15 on STAT3 phosphorylation in PBMCs.

Conclusion

The presented data provides a clear validation of MJ-15's mechanism of action as a preferential JAK1 inhibitor. Its distinct inhibitory profile compared to existing drugs like Tofacitinib and Baricitinib suggests the potential for a more targeted therapeutic effect with an improved safety profile. The detailed experimental protocols and pathway diagrams included in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and characterize the properties of MJ-15. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of MJ-15

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are provided for the fictitious compound MJ-15 (Molecular Formula: C23H17Cl3N4O) to illustrate best practices in laboratory chemical disposal.[1] This guidance is intended for researchers, scientists, and drug development professionals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal.

This document provides essential safety and logistical information for the proper disposal of the novel research compound MJ-15. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Hazard Mitigation

MJ-15 is a chlorinated heterocyclic organic compound. While specific toxicological data is pending, it should be handled as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): At a minimum, a standard laboratory coat, nitrile gloves, and safety glasses must be worn when handling MJ-15 or its waste products.

  • Spill Response: In case of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • First Aid: In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

MJ-15 Waste Characterization and Segregation

Proper segregation of waste is the first step in safe disposal. The appropriate disposal route depends on the concentration of MJ-15 and the nature of the waste matrix (solid or liquid).

Table 1: MJ-15 Waste Stream Classification and Disposal

Waste Stream IDDescriptionMJ-15 ConcentrationDisposal ContainerDisposal Method
MJ15-L1Aqueous waste (buffers, cell culture media)< 1 mg/LLabeled Aqueous Waste CarboyChemical Incineration
This compound-L2Aqueous waste (buffers, cell culture media)≥ 1 mg/LLabeled Aqueous Waste CarboyChemical Incineration
This compound-O1Organic solvent waste (e.g., DMSO, Methanol)AnyLabeled Solvent Waste ContainerSolvent Incineration/Fuel Blend
This compound-S1Contaminated solid waste (gloves, pipette tips)TraceLabeled Solid Waste Bag/BinChemical Incineration
This compound-S2Unused or expired pure MJ-15 compound100%Original or Labeled ContainerChemical Incineration

Experimental Protocol: Cell Viability Assay with MJ-15

The following is a representative protocol for an experiment utilizing MJ-15, with waste generation points identified.

Objective: To determine the cytotoxic effect of MJ-15 on a cancer cell line.

Methodology:

  • Preparation of MJ-15 Stock Solution:

    • Weigh 10 mg of pure MJ-15 powder (generates This compound-S2 waste if any excess).

    • Dissolve in 2.12 mL of dimethyl sulfoxide (DMSO) to make a 10 mM stock solution.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Prepare serial dilutions of the MJ-15 stock solution in cell culture media.

    • Remove old media from the cells (generates This compound-L1 waste, assuming negligible MJ-15).

    • Add the MJ-15-containing media to the cells (generates This compound-S1 waste from pipette tips).

    • Incubate for 48 hours.

  • Viability Assessment:

    • Add a viability reagent (e.g., resazurin) to each well.

    • Incubate for 4 hours.

    • Read the fluorescence on a plate reader.

  • Post-Experiment Cleanup:

    • Aspirate the MJ-15-containing media from the wells into a waste container (generates This compound-L2 waste).

    • Treat the 96-well plate as contaminated solid waste (generates This compound-S1 waste).

Visualizing Workflows and Disposal Decisions

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treat Cell Treatment cluster_assess Assessment cluster_waste Waste Generation prep1 Weigh MJ-15 Powder prep2 Dissolve in DMSO prep1->prep2 10 mg waste_s2 This compound-S2 (Pure solid) prep1->waste_s2 Excess treat2 Prepare Serial Dilutions prep2->treat2 treat1 Seed Cells in Plate treat3 Add MJ-15 to Cells treat1->treat3 treat2->treat3 assess1 Add Viability Reagent treat3->assess1 waste_l1 This compound-L1 (Old media) treat3->waste_l1 From old media waste_s1 This compound-S1 (Tips, plates) treat3->waste_s1 Used tips assess2 Incubate assess1->assess2 assess3 Read Fluorescence assess2->assess3 assess3->waste_s1 Used plate waste_l2 This compound-L2 (Treated media) assess3->waste_l2 Post-reading

Caption: Experimental workflow for a cell viability assay using MJ-15, indicating points of waste generation.

MJ-15 Disposal Decision Pathway

G start Identify MJ-15 Waste q_physical_state Is the waste liquid or solid? start->q_physical_state q_liquid_type Is it an organic solvent or aqueous? q_physical_state->q_liquid_type Liquid q_solid_type Is it pure compound or contaminated labware? q_physical_state->q_solid_type Solid out_solvent Dispose in Labeled Solvent Waste (this compound-O1) q_liquid_type->out_solvent Organic out_aqueous Dispose in Labeled Aqueous Waste (this compound-L1/L2) q_liquid_type->out_aqueous Aqueous out_pure_solid Dispose as Pure Chemical Waste (this compound-S2) q_solid_type->out_pure_solid Pure out_contaminated_solid Dispose in Labeled Solid Waste Bin (this compound-S1) q_solid_type->out_contaminated_solid Contaminated

Caption: Decision-making flowchart for the proper segregation and disposal of MJ-15 waste streams.

References

Essential Safety and Logistical Information for Handling MJ-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of MJ-15 (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide). Given that a specific Safety Data Sheet (SDS) for MJ-15 is not publicly available, this guidance is based on the known hazards of its structural components: chlorinated aromatic compounds, pyrazole derivatives, and pyridine derivatives.[1][2][3][4] It is imperative to treat MJ-15 as a substance with potential significant health hazards.

Hazard Assessment and Personal Protective Equipment (PPE)

The chemical structure of MJ-15 suggests potential for toxicity, skin and eye irritation, and environmental hazards.[1][2][3] The presence of multiple chlorinated aromatic rings and a pyrazole moiety indicates that caution is warranted.[2][3][5]

Minimum Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes of MJ-15 solutions or dust particles causing serious eye damage.[1]
Skin Protection Nitrile gloves (double-gloving recommended) and a lab coat.To prevent skin contact, which may cause irritation or toxic effects.[1][6]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.To be used when handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible.
Body Protection Full-length pants and closed-toe shoes.To ensure no exposed skin below the waist.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.[6][7]

Workflow for Handling MJ-15:

MJ15_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Prepare work area in a certified chemical fume hood A->B C Assemble all necessary equipment and reagents B->C D Weigh solid MJ-15 in the fume hood C->D E Dissolve MJ-15 in a suitable solvent D->E F Perform experimental procedures E->F G Decontaminate work surfaces F->G H Segregate and label waste G->H I Dispose of waste according to institutional guidelines H->I MJ15_Disposal_Pathway cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal A Solid MJ-15 waste D Sealable, labeled solid waste container A->D B Contaminated labware (e.g., pipette tips, gloves) B->D C Liquid waste (MJ-15 in solvent) E Sealable, labeled liquid waste container (halogenated) C->E F Arrange for pickup by institutional Environmental Health and Safety (EHS) D->F E->F G Incineration at a licensed facility F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MJ15
Reactant of Route 2
Reactant of Route 2
MJ15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.